molecular formula C32H47F5O4S B12392374 Fulvestrant-9-sulfone-d3

Fulvestrant-9-sulfone-d3

Numéro de catalogue: B12392374
Poids moléculaire: 625.8 g/mol
Clé InChI: NQYWBGDKCPOMGL-VCYUMILXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fulvestrant-9-sulfone-d3 is a useful research compound. Its molecular formula is C32H47F5O4S and its molecular weight is 625.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C32H47F5O4S

Poids moléculaire

625.8 g/mol

Nom IUPAC

(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1/i14D2,28D

Clé InChI

NQYWBGDKCPOMGL-VCYUMILXSA-N

SMILES isomérique

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F)C)O

SMILES canonique

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Origine du produit

United States

Foundational & Exploratory

what is the molecular weight of Fulvestrant-9-sulfone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fulvestrant-9-sulfone-d3, a deuterium-labeled metabolite of the potent anti-cancer agent Fulvestrant (B1683766). This document outlines its chemical properties, its role in research, the signaling pathway of its parent compound, and relevant experimental methodologies.

Core Compound Data

This compound is the deuterium-labeled form of Fulvestrant-9-sulfone, a metabolite of Fulvestrant. Stable isotope-labeled compounds like this are crucial tools in pharmaceutical research, primarily used as internal standards for quantitative analysis in pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) atoms allows for differentiation by mass spectrometry from the endogenous or administered unlabeled compound, without significantly altering the molecule's chemical and biological properties.[1]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃₂H₄₄D₃F₅O₄S
Molecular Weight 625.79 g/mol
Purity (Typical) ≥98% (atom D), ≥99% (HPLC)
Parent Compound Fulvestrant (CAS: 129453-61-8)
Application Labeled analog for research, primarily in mass spectrometry-based assays.

Mechanism of Action of the Parent Compound: Fulvestrant

This compound is utilized in studies concerning its parent drug, Fulvestrant. Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[2][3] Its mechanism of action is distinct from other endocrine therapies like selective estrogen receptor modulators (SERMs).[2][4]

The key steps in Fulvestrant's signaling pathway are as follows:

  • Binding to Estrogen Receptor (ER): Fulvestrant binds competitively to the estrogen receptor (ERα) with a much higher affinity than tamoxifen.[5]

  • Inhibition of Dimerization: Upon binding, Fulvestrant induces a conformational change in the ER monomer that inhibits receptor dimerization.[6][7]

  • Impaired Nuclear Localization: This altered conformation reduces the translocation of the estrogen receptor into the cell nucleus.[7]

  • Accelerated Degradation: Fulvestrant binding marks the ER for degradation via the proteasomal pathway, leading to a significant downregulation of cellular ER levels.[4][7][8]

  • Abrogation of Gene Transcription: By eliminating the ER, Fulvestrant completely blocks estrogen-mediated transcriptional activity, thereby inhibiting the growth and proliferation of hormone-sensitive breast cancer cells.[4][7]

Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism of action for Fulvestrant.

Fulvestrant_Pathway cluster_cell Cancer Cell Fulvestrant Fulvestrant ER_monomer Estrogen Receptor (ER) Monomer Fulvestrant->ER_monomer Binds to ER_complex Fulvestrant-ER Complex Dimerization ER Dimerization ER_complex->Dimerization Inhibits Nuclear_Translocation Nuclear Translocation ER_complex->Nuclear_Translocation Inhibits Proteasome Proteasomal Degradation ER_complex->Proteasome Promotes Nucleus Nucleus Transcription Estrogen-Mediated Gene Transcription Nuclear_Translocation->Transcription Blocks Cell_Growth Tumor Cell Growth and Proliferation Proteasome->Cell_Growth Inhibits Transcription->Cell_Growth Leads to

Caption: Mechanism of action of Fulvestrant as a Selective Estrogen Receptor Degrader (SERD).

Experimental Protocols

This compound is primarily used in pharmacokinetic (PK) and pharmacodynamic (PD) studies of Fulvestrant. Below are generalized methodologies for typical preclinical and clinical experiments where this labeled compound would be essential.

Preclinical Pharmacokinetic Study in Xenograft Models

This protocol describes a typical PK analysis in mice bearing breast cancer xenografts.[9]

  • Objective: To determine the plasma concentration and exposure of Fulvestrant over time in a mouse model.

  • Model: Immunocompromised mice (e.g., Nu/J) with established endocrine therapy-resistant breast cancer xenografts.

  • Methodology:

    • Dosing: Administer a single intramuscular (IM) injection of Fulvestrant at a specified dose (e.g., 25 mg/kg or 200 mg/kg).[9]

    • Sample Collection: Collect blood samples via cardiac puncture or other appropriate methods at designated time points (e.g., 1, 3, 5, and 7 days post-administration).[9] Plasma is separated by centrifugation.

    • Sample Preparation: Plasma samples are subjected to protein precipitation. This compound is added as an internal standard to the samples, controls, and calibration standards.

    • Analysis: The circulating levels of Fulvestrant are quantified using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[9] The ratio of the signal from unlabeled Fulvestrant to the deuterium-labeled standard allows for precise quantification.

    • Data Evaluation: Key PK parameters such as Cmax (maximum concentration) and AUC (area under the curve) are calculated to assess drug exposure.

Clinical Pharmacokinetic Study

This protocol outlines a methodology for assessing Fulvestrant's pharmacokinetics in human subjects, such as postmenopausal women with primary breast cancer.[10][11]

  • Objective: To characterize the pharmacokinetic profile of Fulvestrant in patients.

  • Population: Postmenopausal women with HR-positive advanced breast cancer.[11]

  • Methodology:

    • Dosing Regimen: Administer a single IM injection of Fulvestrant at a clinical dose (e.g., 50 mg, 125 mg, or 250 mg).[11] The standard clinical dose is now 500 mg monthly, often with a loading dose.[4]

    • Blood Sampling: Collect venous blood samples at multiple time points pre-dose and post-administration. Sampling can extend for up to 12 weeks to capture the drug's long half-life.[11]

    • Sample Processing and Analysis: Plasma is harvested and stored frozen until analysis. As in the preclinical protocol, samples are prepared and analyzed using a validated LC/MS/MS method with a deuterium-labeled internal standard like this compound.

    • Pharmacokinetic Analysis: Plasma concentration-time data are used to determine key parameters, including time to maximum concentration (tmax), Cmax, and terminal phase half-life. For a 250 mg dose, the median tmax is approximately 7 days, and the half-life is around 49 days.[11]

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical pharmacokinetic experiment using a labeled compound.

PK_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase start_node start_node process_node process_node analysis_node analysis_node end_node end_node start Start: Dosing sampling Blood Sample Collection (Time Points) start->sampling processing Plasma Separation sampling->processing spiking Spike with Internal Standard (this compound) processing->spiking lcms LC/MS/MS Analysis spiking->lcms quant Quantification vs. Calibration Curve lcms->quant pk_calc Calculate PK Parameters (Cmax, AUC, t1/2) quant->pk_calc end End: PK Profile pk_calc->end

Caption: General workflow for a pharmacokinetic study using a labeled internal standard.

References

Fulvestrant-9-sulfone-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of Fulvestrant-9-sulfone-d3, a key molecule in the study of the selective estrogen receptor degrader (SERD), Fulvestrant (B1683766). This document outlines its chemical structure, properties, and its critical role as an internal standard in pharmacokinetic and metabolic analyses. Detailed methodologies for its synthesis and use in bioanalytical assays are also presented, alongside visual representations of relevant biological and experimental pathways.

Chemical Identity and Properties

This compound is the deuterated, oxidized metabolite of Fulvestrant. The sulfone moiety results from the oxidation of the sulfinyl group in the parent drug, a metabolic transformation that can occur in vivo. The incorporation of three deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Fulvestrant and its metabolites in biological matrices.[1][2]

PropertyValueSource
Chemical Name (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3[3]
Molecular Formula C₃₂H₄₄D₃F₅O₄S[1][3]
Molecular Weight 625.79 g/mol [1][3]
CAS Number 98008-06-1 (unlabelled)[4]
Appearance White solid[4]
Purity (Typical) ≥98% (atom D), ≥95% (chemical)[4]

Metabolic Pathway of Fulvestrant

Fulvestrant undergoes extensive metabolism in the liver, primarily through oxidation and conjugation pathways. The cytochrome P450 enzyme CYP3A4 is involved in the oxidation of the steroid nucleus and the side chain sulfoxide (B87167).[5][6] Oxidation of the sulfoxide leads to the formation of Fulvestrant-9-sulfone. Other metabolic routes include conjugation with glucuronic acid and/or sulfate (B86663) at various positions on the steroid nucleus.[5][7]

Fulvestrant_Metabolism Fulvestrant Fulvestrant Oxidation Oxidation Fulvestrant->Oxidation Side Chain & Steroid Nucleus Conjugation Conjugation Fulvestrant->Conjugation Steroid Nucleus Fulvestrant_Sulfone Fulvestrant-9-sulfone Oxidation->Fulvestrant_Sulfone Other_Metabolites Other Oxidized Metabolites (e.g., 17-keto) Oxidation->Other_Metabolites Glucuronide_Sulfate_Conjugates Glucuronide and Sulfate Conjugates Conjugation->Glucuronide_Sulfate_Conjugates CYP3A4 CYP3A4 CYP3A4->Oxidation UGT_SULT UGT/SULT Enzymes UGT_SULT->Conjugation

Metabolic pathway of Fulvestrant.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process: the preparation of a deuterated Fulvestrant precursor, followed by its oxidation to the sulfone.

Step 1: Synthesis of a Deuterated Fulvestrant Precursor

A common strategy for introducing deuterium into the fulvestrant molecule is through the use of a deuterated starting material in the synthesis of the side chain, which is then coupled to the steroid core. For the purpose of creating an internal standard, the deuterium labels should be in a stable position, not prone to exchange.

Exemplary Protocol (based on general principles of deuterated drug synthesis):

  • Preparation of a deuterated alkylating agent: A suitable non-deuterated precursor to the side chain, such as a bromoalkane, is subjected to a deuteration reaction. This can be achieved through various methods, including catalytic H-D exchange or synthesis from smaller deuterated building blocks.[8][9]

  • Coupling to the steroid core: The deuterated side chain is then coupled to the 7α position of an appropriate estradiol (B170435) derivative. This is often achieved via a Grignard reaction or other organometallic coupling methods.[10][11]

Step 2: Oxidation to this compound

The deuterated Fulvestrant (sulfoxide) is then oxidized to the corresponding sulfone. Care must be taken to control the reaction conditions to avoid over-oxidation or degradation of the steroid nucleus.

Exemplary Protocol (based on general sulfide (B99878) to sulfone oxidation methods):

  • Dissolution: Dissolve the deuterated Fulvestrant in a suitable organic solvent, such as dichloromethane (B109758) or acetic acid.

  • Oxidation: Add an oxidizing agent, such as hydrogen peroxide, a peroxy acid (e.g., m-chloroperoxybenzoic acid), or potassium permanganate, to the solution.[12] The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature) and monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, the reaction mixture is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography to yield this compound.

Quantification of Fulvestrant in Biological Samples using this compound as an Internal Standard

This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify Fulvestrant in biological matrices such as plasma or serum.[4][13][14]

Protocol Outline:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., methanol).

    • Perform a protein precipitation step by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation.

    • Alternatively, use liquid-liquid extraction or solid-phase extraction for sample clean-up.[4]

  • LC-MS/MS Analysis:

    • Inject the supernatant or the reconstituted extract onto a reverse-phase HPLC column (e.g., C18).

    • Elute the analytes using a gradient or isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[13]

    • Detect the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The mass transitions for Fulvestrant and this compound are monitored. A common transition for a d3 analog of fulvestrant is m/z 608.5 → 430.5.[13][14]

  • Quantification:

    • The concentration of Fulvestrant in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of Fulvestrant and a fixed concentration of the internal standard.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of Fulvestrant utilizing this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Biological_Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound Biological_Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Final_Sample Final Sample for Injection Evaporation->Final_Sample LC_Separation HPLC Separation (C18 column) Final_Sample->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Concentration Determine Fulvestrant Concentration Area_Ratio->Concentration Calibration_Curve Calibration Curve Calibration_Curve->Concentration

LC-MS/MS workflow for Fulvestrant quantification.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Fulvestrant in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays allows for the reliable determination of pharmacokinetic profiles and the investigation of metabolic pathways of this important anticancer agent. The methodologies and pathways described in this guide provide a foundational understanding for researchers working with Fulvestrant and its analogs.

References

Synthesis and Characterization of Fulvestrant-9-sulfone-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fulvestrant-9-sulfone-d3, a deuterated analog of a key metabolite of the estrogen receptor antagonist, Fulvestrant. This isotopically labeled compound serves as a critical internal standard for quantitative bioanalytical assays, enabling accurate measurement of Fulvestrant and its metabolites in complex biological matrices. This document outlines a plausible synthetic route, detailed experimental protocols for characterization, and relevant data presented for clarity and reproducibility.

Introduction

Fulvestrant is a crucial therapeutic agent in the treatment of hormone receptor-positive metastatic breast cancer. Understanding its metabolism is paramount for optimizing its clinical efficacy and safety. Fulvestrant-9-sulfone is a significant metabolite, and its deuterated form, this compound, is an indispensable tool in pharmacokinetic and drug metabolism studies. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature for mass spectrometry-based quantification, without significantly altering the physicochemical properties of the molecule. This guide details the chemical synthesis and rigorous analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-stage process: first, the introduction of a deuterium label at a specific position on the Fulvestrant backbone, followed by the oxidation of the sulfide (B99878) moiety to a sulfone. A plausible synthetic workflow is outlined below.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Fulvestrant Fulvestrant Deuterated_Intermediate Fulvestrant-d3 (Sulfide) Fulvestrant->Deuterated_Intermediate Deuterium Labeling Final_Product This compound Deuterated_Intermediate->Final_Product Oxidation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Deuterium Labeling of Fulvestrant

A potential method for introducing deuterium atoms involves a base-catalyzed exchange reaction on a suitable precursor or the use of a deuterated reducing agent. For the purpose of this guide, we propose a method starting from a precursor with a ketone at the 17-position, which is then reduced using a deuterated reagent.

  • Materials: 17-Keto-Fulvestrant, Sodium borodeuteride (NaBD4), Methanol-d4 (CD3OD), Tetrahydrofuran (THF), Distilled water, Saturated ammonium (B1175870) chloride solution, Ethyl acetate (B1210297), Anhydrous magnesium sulfate (B86663).

  • Procedure:

    • Dissolve 17-Keto-Fulvestrant (1 equivalent) in a mixture of THF and Methanol-d4 at 0°C under an inert atmosphere (e.g., Argon).

    • Slowly add a solution of Sodium borodeuteride (1.5 equivalents) in Methanol-d4 to the reaction mixture.

    • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude Fulvestrant-d3 (sulfide).

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Oxidation to this compound

The synthesized deuterated sulfide intermediate is then oxidized to the corresponding sulfone.

  • Materials: Fulvestrant-d3 (sulfide), m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, Dichloromethane (B109758) (DCM), Saturated sodium bicarbonate solution, Brine.

  • Procedure:

    • Dissolve the purified Fulvestrant-d3 (sulfide) (1 equivalent) in dichloromethane at 0°C.

    • Add m-Chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise to the solution.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to obtain this compound as a white solid.

Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are employed.

Characterization_Workflow cluster_characterization Analytical Workflow Synthesized_Product This compound HPLC HPLC Analysis Synthesized_Product->HPLC Purity MS Mass Spectrometry Synthesized_Product->MS Molecular Weight & Isotopic Enrichment NMR NMR Spectroscopy Synthesized_Product->NMR Structure Elucidation & Deuterium Incorporation Final_Confirmation Structural Confirmation & Purity Assessment HPLC->Final_Confirmation MS->Final_Confirmation NMR->Final_Confirmation

Caption: Analytical workflow for the characterization of this compound.

Quantitative Data Summary
ParameterSpecification
Chemical Formula C₃₂H₄₄D₃F₅O₄S
Molecular Weight 625.79 g/mol
Appearance White to off-white solid
Purity (by HPLC) ≥ 98%
Deuterium Incorporation ≥ 98% atom D
Experimental Protocols: Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

3.2.2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and assess the isotopic enrichment.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in positive or negative ion mode.

  • Data Analysis:

    • Confirm the presence of the molecular ion peak corresponding to the calculated mass of this compound.

    • Analyze the isotopic distribution of the molecular ion peak to determine the percentage of deuterium incorporation.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and the position of deuterium labeling.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: ¹H NMR, ¹³C NMR, and ²H NMR.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Analysis:

    • ¹H NMR: Compare the spectrum with that of non-deuterated Fulvestrant-9-sulfone. The absence or significant reduction of the signal corresponding to the protons at the labeled position confirms deuterium incorporation.

    • ¹³C NMR: The spectrum should be consistent with the proposed structure.

    • ²H NMR: A signal in the deuterium spectrum at the chemical shift corresponding to the labeled position provides direct evidence of deuteration.

Application

This compound is primarily intended for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Fulvestrant and its metabolites in biological samples like plasma or serum.

Application_Workflow cluster_application Bioanalytical Application Biological_Sample Biological Sample (e.g., Plasma) Spiking Spike with This compound (Internal Standard) Biological_Sample->Spiking Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Quantification Quantification of Fulvestrant & Metabolites LC_MS_Analysis->Quantification

Caption: Workflow for the use of this compound in bioanalysis.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations, and the characterization protocols employ standard analytical techniques to ensure the quality and identity of the final product. The availability of high-purity this compound is crucial for advancing our understanding of the clinical pharmacology of Fulvestrant and for the development of new and improved breast cancer therapies.

physical and chemical properties of Fulvestrant-9-sulfone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Fulvestrant-9-sulfone-d3, a deuterated metabolite of the potent estrogen receptor antagonist, Fulvestrant. This document is intended for use by researchers, scientists, and professionals in the field of drug development and analysis.

Core Physical and Chemical Properties

This compound is the deuterium-labeled form of Fulvestrant-9-sulfone.[1] The sulfone is a known metabolite of Fulvestrant, formed through oxidation of the side chain sulfoxide.[2][3] The introduction of deuterium (B1214612) atoms creates a stable, heavier isotope version of the molecule, making it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as LC-MS.[1]

Data Presentation: Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₃₂H₄₄D₃F₅O₄S[1][4][5][6][7]
Molecular Weight 625.79 g/mol [1][4][5][6][7]
Appearance White solid[8]
Purity ≥99% deuterated forms (d₁-d₃)[9]
Storage Conditions 2-8°C Refrigerator[5]

Mechanism of Action of Parent Compound: Fulvestrant

Fulvestrant is a selective estrogen receptor degrader (SERD) that functions as an estrogen receptor (ER) antagonist with no known agonist effects.[2][10] Its primary mechanism involves binding to the estrogen receptor, which leads to the destabilization and subsequent degradation of the receptor protein.[10] This downregulation of estrogen receptors inhibits the growth of estrogen-sensitive human breast cancer cells.[3][11]

Signaling Pathway of Fulvestrant

Fulvestrant_Signaling_Pathway Mechanism of Action of Fulvestrant Fulvestrant Fulvestrant ER Estrogen Receptor (ER) Fulvestrant->ER Binds to ER_dimer ER Dimerization ER->ER_dimer Inhibited by Fulvestrant Degradation ER Degradation ER->Degradation Induced by Fulvestrant ERE Estrogen Response Element (ERE) in DNA ER_dimer->ERE Inhibited Transcription Gene Transcription ERE->Transcription Blocked Cell_Growth Tumor Cell Growth and Proliferation Transcription->Cell_Growth Inhibited Experimental_Workflow Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Solid Phase or Liquid-Liquid Extraction Spike->Extraction HPLC HPLC Separation Extraction->HPLC MS Mass Spectrometric Detection (MRM) HPLC->MS Quantification Quantification of Analyte vs. Internal Standard MS->Quantification Results Concentration Determination Quantification->Results

References

Technical Guide: Certificate of Analysis for Fulvestrant-9-sulfone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Fulvestrant-9-sulfone-d3, a critical isotopically labeled internal standard used in bioanalytical and pharmaceutical research. The information presented herein is representative of the data found in a typical Certificate of Analysis (CoA) and is intended to guide researchers in its application.

Introduction and Compound Profile

Fulvestrant (B1683766) is a potent estrogen receptor (ER) antagonist and selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] The metabolism of fulvestrant is complex, involving pathways such as oxidation, aromatic hydroxylation, and conjugation with glucuronic acid or sulphate.[3][4] One of the key metabolites formed via oxidation of the side-chain sulfoxide (B87167) is Fulvestrant-9-sulfone.[5][6]

This compound is the deuterium-labeled analog of this metabolite.[7][8] Due to its structural similarity and mass difference, it is an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure concentrations of the unlabeled metabolite in biological matrices.[9][10][11] Stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and exhibit similar ionization behavior, correcting for matrix effects and variability.[9][12]

Representative Certificate of Analysis Data

The following tables summarize the typical specifications and quality control results for a batch of this compound.

Table 1: Compound Identification and Physical Properties

Parameter Specification
Chemical Name (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3
Parent Drug Fulvestrant
CAS Number 98008-06-1 (Unlabeled)[13][14]
Molecular Formula C₃₂H₄₄D₃F₅O₄S[13][15]
Molecular Weight 625.79 g/mol [7][13][15]
Appearance White Solid[13]

| Storage Conditions | -20°C[14] |

Table 2: Quality and Purity Analysis

Analytical Test Method Acceptance Criteria Representative Result
Chemical Purity HPLC ≥ 98.0% 99.4%[13]
Identity Confirmation ¹H NMR, ¹⁹F NMR Conforms to Structure Conforms
Mass Confirmation Mass Spectrometry Conforms to m/z Conforms
Isotopic Purity Mass Spectrometry ≥ 98 atom % D >98 atom % D[13]
Water Content Karl Fischer ≤ 1.0% 0.2%

| Residual Solvents | GC-HS | Meets USP <467> | Meets Specification |

Experimental Protocols

Detailed methodologies are crucial for the correct interpretation of analytical data and for the successful implementation of the standard in assays.

This method is used to determine the chemical purity of the compound by separating it from any impurities.

  • Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., ACE C18, 250 mm x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.[16]

  • Procedure: A solution of this compound is prepared in methanol (B129727) at a concentration of approximately 0.5 mg/mL. The sample is injected, and the chromatogram is recorded. Purity is calculated based on the area percentage of the principal peak relative to the total peak area.

MS is used to confirm the molecular weight of the compound and to verify its isotopic enrichment.

  • Instrumentation: High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Mode: Full scan from m/z 150-900.

  • Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Procedure for Identity: The sample is directly infused into the mass spectrometer. The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is compared to the theoretical calculated mass (626.8 g/mol ).

  • Procedure for Isotopic Purity: The relative intensities of the isotopic peaks corresponding to the unlabeled (d0), d1, d2, and d3 species are measured. The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all observed isotopic species.

Application and Workflow Visualizations

The primary application of this compound is as an internal standard in bioanalytical studies. The following diagrams illustrate its metabolic origin and its use in a typical experimental workflow.

Fulvestrant_Metabolism Fulvestrant Fulvestrant Metabolite Fulvestrant-9-sulfone (Analyte) Fulvestrant->Metabolite Oxidation (e.g., CYP3A4)

Caption: Metabolic pathway showing the oxidation of Fulvestrant to its sulfone metabolite.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Protein Precipitation & Solid Phase Extraction (SPE) Spike->Extract LCMS Inject into LC-MS/MS System Extract->LCMS Processed Sample Chrom Chromatographic Separation (Analyte and IS co-elute) LCMS->Chrom MS Mass Detection (Separate channels for Analyte and IS) Chrom->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Curve Compare Ratio to Standard Curve Ratio->Curve Result Determine Analyte Concentration Curve->Result

Caption: Workflow for quantifying Fulvestrant-9-sulfone using its deuterated internal standard.

References

The Role of Fulvestrant-9-Sulfone: An In-depth Technical Guide on a Key Metabolite of Fulvestrant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvestrant (B1683766), a selective estrogen receptor (ER) downregulator (SERD), is a critical therapeutic agent in the management of hormone receptor-positive breast cancer. Its clinical efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides a comprehensive overview of fulvestrant-9-sulfone, a significant metabolite of fulvestrant. We delve into its formation, biological activity, and the experimental methodologies used for its study. This document aims to serve as a detailed resource for researchers and professionals involved in the development and study of endocrine therapies.

Introduction to Fulvestrant and its Metabolism

Fulvestrant is a steroidal estrogen receptor antagonist that competitively binds to the estrogen receptor with high affinity, leading to the inhibition of receptor dimerization, disruption of its nuclear localization, and ultimately, the degradation of the ER protein.[1][2] This unique mechanism of action makes it effective in treating breast cancers that have developed resistance to other endocrine therapies.[3]

The metabolism of fulvestrant is extensive, occurring primarily in the liver, and involves several biotransformation pathways analogous to those of endogenous steroids. These pathways include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid or sulfate (B86663) at various positions on the steroid nucleus.[4][5] One of the key metabolic pathways is the oxidation of the sulfoxide (B87167) side chain, which leads to the formation of fulvestrant-9-sulfone.[4][6]

Fulvestrant-9-Sulfone: Formation and Biological Activity

Fulvestrant-9-sulfone is formed through the oxidation of the sulfinyl group on the C9 position of the fulvestrant molecule.[6] While it is a notable metabolite, its biological activity is reported to be significantly lower than that of the parent compound, fulvestrant. Studies have indicated that fulvestrant-9-sulfone possesses no significant estrogenic or anti-estrogenic activity.[3][7]

Data Presentation

The following tables summarize the available quantitative data for fulvestrant and what is known about its sulfone metabolite.

Table 1: Comparative Estrogen Receptor α (ERα) Binding Affinity

CompoundRelative Binding Affinity (RBA) vs. Estradiol (B170435)IC50 (nM) - ERα Binding
Fulvestrant89%[1]9.4[8]
Fulvestrant-9-sulfoneNot Available (Reported to be inactive)[3][7]Not Available

Table 2: Comparative In Vitro Anti-proliferative Activity in MCF-7 Cells

CompoundIC50 (nM)
Fulvestrant0.29[8]
Fulvestrant-9-sulfoneNot Available (Reported to be inactive)[3][7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of fulvestrant and its metabolites.

Synthesis of Fulvestrant-9-Sulfone

Fulvestrant-9-sulfone can be synthesized by the oxidation of fulvestrant.[6]

Materials:

  • Fulvestrant

  • Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)[9]

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography elution

Protocol:

  • Dissolve fulvestrant in a suitable organic solvent like DCM.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) to the fulvestrant solution while stirring. The molar ratio of the oxidizing agent to fulvestrant should be carefully controlled to favor the formation of the sulfone.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the fulvestrant-9-sulfone.

  • Characterize the purified product using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

In Vitro Metabolism of Fulvestrant in Human Liver Microsomes

This protocol outlines a general procedure to study the formation of fulvestrant-9-sulfone from fulvestrant using human liver microsomes.

Materials:

  • Fulvestrant

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching and extraction

  • LC-MS/MS system for analysis

Protocol:

  • Prepare a stock solution of fulvestrant in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the HLMs in phosphate buffer at 37°C for 5 minutes.

  • Add the fulvestrant solution to the pre-incubated microsomes to initiate the metabolic reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzymatic activity.

  • Start the reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold ACN.

  • Centrifuge the samples to precipitate the proteins.

  • Collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the amounts of remaining fulvestrant and the formed fulvestrant-9-sulfone.

Estrogen Receptor Binding Assay

This competitive binding assay is used to determine the relative binding affinity of a test compound for the estrogen receptor.[10]

Materials:

  • Purified estrogen receptor α (ERα)

  • Radiolabeled estradiol ([³H]-Estradiol)

  • Unlabeled estradiol (for standard curve)

  • Test compounds (Fulvestrant and Fulvestrant-9-sulfone)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Hydroxyapatite (B223615) slurry

  • Scintillation cocktail and counter

Protocol:

  • Prepare a series of dilutions of the unlabeled estradiol and the test compounds.

  • In assay tubes, add a fixed concentration of ERα and [³H]-Estradiol.

  • Add the varying concentrations of unlabeled estradiol (for the standard curve) or the test compounds to the respective tubes.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Add hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.

  • Wash the hydroxyapatite pellets to remove unbound radioligand.

  • Elute the bound radioligand from the pellets and quantify the radioactivity using a scintillation counter.

  • Generate a standard curve by plotting the percentage of bound [³H]-Estradiol against the concentration of unlabeled estradiol.

  • Determine the concentration of the test compounds that inhibit 50% of the [³H]-Estradiol binding (IC50).

  • Calculate the relative binding affinity (RBA) of the test compounds compared to estradiol.

MCF-7 Cell Proliferation Assay

This assay is used to assess the anti-proliferative activity of anti-estrogen compounds on estrogen-dependent breast cancer cells.[11][12]

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)

  • Phenol (B47542) red-free medium with charcoal-stripped FBS (for hormone-deprived conditions)

  • Estradiol

  • Test compounds (Fulvestrant and Fulvestrant-9-sulfone)

  • Cell proliferation reagent (e.g., MTS or WST-1)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate in their regular growth medium and allow them to attach overnight.

  • Replace the medium with phenol red-free medium containing charcoal-stripped FBS to create a hormone-deprived environment.

  • After a period of hormone deprivation, treat the cells with a low concentration of estradiol to stimulate proliferation.

  • Concurrently, treat the cells with a range of concentrations of the test compounds (fulvestrant and fulvestrant-9-sulfone).

  • Include appropriate controls: cells with no treatment, cells with estradiol only, and cells with test compounds only.

  • Incubate the plates for a period of 3-5 days.

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of the test compounds relative to the estradiol-stimulated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.

Mandatory Visualizations

Signaling Pathway Diagram

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP90 Inactive ER-HSP90 Complex Estrogen->ER_HSP90 Binds to ER ER Estrogen Receptor (ER) ER_Dimer ER Dimer ER->ER_Dimer Dimerization Fulvestrant_ER Fulvestrant-ER Complex HSP90 HSP90 ER_HSP90->ER HSP90 Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Nuclear Translocation and Binding Fulvestrant Fulvestrant Fulvestrant->ER Binds to ER Fulvestrant_ER->ER_Dimer Inhibits Dimerization Fulvestrant_ER->ERE Blocks Nuclear Translocation Proteasome Proteasome Fulvestrant_ER->Proteasome Induces Degradation Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: Estrogen Receptor Signaling and Fulvestrant's Mechanism of Action.

Experimental Workflow Diagram

In_Vitro_Metabolism_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Fulvestrant Stock Solution Reaction_Start Add Fulvestrant & NADPH System to start reaction Stock_Solution->Reaction_Start Microsomes Prepare Human Liver Microsomes Pre_incubation Pre-incubate Microsomes (37°C, 5 min) Microsomes->Pre_incubation NADPH_System Prepare NADPH Regenerating System NADPH_System->Reaction_Start Pre_incubation->Reaction_Start Incubate Incubate at 37°C with shaking Reaction_Start->Incubate Quench Quench reaction at different time points Incubate->Quench Protein_Precipitation Protein Precipitation (Centrifugation) Quench->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection LC_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Data_Analysis Quantify Fulvestrant and Fulvestrant-9-sulfone LC_MS_Analysis->Data_Analysis

Caption: Workflow for In Vitro Metabolism of Fulvestrant.

Conclusion

Fulvestrant-9-sulfone is a recognized metabolite of fulvestrant, formed via oxidation. The available evidence strongly suggests that this metabolite is pharmacologically inactive, with no significant estrogenic or anti-estrogenic properties. This lack of activity implies that the formation of fulvestrant-9-sulfone is a detoxification pathway, contributing to the clearance of the parent drug without producing active metabolites that could interfere with the therapeutic effect or cause off-target effects. For drug development professionals, understanding the metabolic fate of fulvestrant, including the formation and inactivity of its sulfone metabolite, is crucial for a comprehensive assessment of the drug's overall disposition and safety profile. The experimental protocols provided herein offer a framework for the continued investigation of fulvestrant metabolism and the biological characterization of its metabolites. Further quantitative studies are warranted to precisely define the binding affinity and anti-proliferative potency of fulvestrant-9-sulfone to definitively confirm its pharmacological inertness.

References

biological activity of Fulvestrant and its sulfone metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Fulvestrant (B1683766) and its Sulfone Metabolite

Executive Summary

Fulvestrant is a steroidal antiestrogen (B12405530) agent, distinguished as a pure estrogen receptor (ER) antagonist and a selective estrogen receptor degrader (SERD).[1][2][3] It is a critical therapeutic agent for hormone receptor-positive metastatic breast cancer, particularly in postmenopausal women who have progressed on other antiestrogen therapies.[4][5] Fulvestrant functions by competitively binding to the estrogen receptor, sterically hindering its function, impairing receptor dimerization, and promoting its rapid degradation, thereby abrogating ER-mediated transcriptional activity.[2][3] A key metabolite of Fulvestrant is its sulfone derivative, formed through the oxidation of the parent compound's sulfoxide (B87167) side chain.[6][7] While plasma concentrations of the sulfone metabolite are typically low, preclinical studies indicate that it retains an antiestrogenic profile, exhibiting activity comparable to Fulvestrant in some models.[6][7] This guide provides a detailed examination of the comparative biological activities of Fulvestrant and its sulfone metabolite, detailed experimental protocols for their characterization, and visual representations of key pathways and workflows.

Mechanism of Action and Biological Activity

Fulvestrant

Fulvestrant's mechanism of action is multifaceted, setting it apart from selective estrogen receptor modulators (SERMs) like tamoxifen.

  • Estrogen Receptor Antagonism: Fulvestrant is a pure antiestrogen with no known agonistic activity.[8] It competitively binds to both ERα and ERβ with a high affinity that is comparable to the endogenous ligand, 17β-estradiol.[5][6] The relative binding affinity (RBA) of Fulvestrant for the ER is approximately 89% of that of estradiol (B170435).[2][6][9] This high-affinity binding effectively blocks estradiol from activating the receptor.[2]

  • Estrogen Receptor Degradation (SERD Activity): Beyond simple antagonism, Fulvestrant induces a significant conformational change in the ER.[8] This altered structure impairs receptor dimerization, prevents nuclear localization, and renders the Fulvestrant-ER complex unstable and susceptible to proteasomal degradation.[2][3] This leads to a profound and sustained downregulation of cellular ERα protein levels, a hallmark of its SERD activity.[2][8]

  • Inhibition of Downstream Signaling and Proliferation: By blocking and degrading the ER, Fulvestrant effectively halts ER-mediated gene transcription.[2] This results in the decreased expression of estrogen-regulated genes, such as the progesterone (B1679170) receptor (PR) and pS2, which are involved in cell proliferation.[2][8] Consequently, Fulvestrant potently inhibits the growth of ER-positive human breast cancer cells, including those that have developed resistance to tamoxifen.[2][7]

Fulvestrant Sulfone Metabolite

Fulvestrant is metabolized in the liver, in part via oxidation by the cytochrome P450 3A4 (CYP3A4) enzyme, to form several metabolites, including the sulfone.[1][4][6]

  • Biological Profile: Research indicates that metabolites of Fulvestrant are generally less active or possess similar activity to the parent drug.[1][6] Specifically, the sulfone metabolite is understood to exert its effects by binding to estrogen receptors, which leads to their downregulation and degradation.[6] This action inhibits estrogen-induced gene expression and reduces cancer cell proliferation, suggesting a retained antiestrogenic profile.[6]

  • Antiestrogenic Potency: In preclinical rat uterotropic/antiuterotropic assays, the putative sulfone metabolite demonstrated no estrogenic activity but possessed antiestrogenic activity comparable to that of Fulvestrant itself.[7] However, direct quantitative data for the sulfone metabolite's binding affinity (e.g., Ki or IC₅₀ values) is less extensively reported in the literature compared to its parent compound.[6] In human plasma, the concentrations of the sulfone metabolite are generally low, often near or below the lower limit of quantification, suggesting its contribution to the overall clinical activity of Fulvestrant may be limited.[7]

Quantitative Biological Data

The following tables summarize the available quantitative data for Fulvestrant, providing a basis for comparison. Data for the sulfone metabolite is limited.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptorAssay TypeValueReference
Fulvestrant ERRelative Binding Affinity (RBA)0.89 (vs. Estradiol = 1)[2][6][9]
Fulvestrant ERCompetitive Binding (IC₅₀)9.4 nM[9]
Fulvestrant Sulfone ERBinding AffinityNot extensively reported[6]

Table 2: In Vitro Anti-proliferative Activity

CompoundCell LineAssay TypeValueReference
Fulvestrant MCF-7 (ER+)Growth Inhibition (IC₅₀)0.29 nM[9]
Fulvestrant Sulfone -Antiestrogenic ActivityComparable to Fulvestrant (in vivo rat model)[7]

Signaling Pathways and Workflows

// Estradiol Pathway E2 -> ER_inactive [label="Binds"]; ER_inactive -> ER_active [label="Conformational Change\n& Nuclear Translocation"]; ER_active -> ERE [label="Binds"]; ERE -> Transcription [label="Activates"];

// Fulvestrant Pathway FUL -> ER_inactive [label="Competitively Binds"]; ER_inactive -> FUL_ER [label="Blocks Dimerization\n& Translocation"]; FUL_ER -> Degradation [label="Targets for"]; FUL_ER -> ERE [label="Blocks Binding", style=dashed, color="#EA4335", arrowhead=tee];

// Layout adjustments {rank=same; E2; FUL;} {rank=same; ER_inactive;} {rank=same; ER_active; FUL_ER;} {rank=same; Degradation;} } .dot Caption: Estrogen Receptor signaling pathway modulation by Estradiol vs. Fulvestrant.

ER_Binding_Assay_Workflow start Start prep_cytosol 1. Prepare ER-positive Cytosol (e.g., from rat uterus or MCF-7 cells) start->prep_cytosol prep_reagents 2. Prepare Reagents: - Radiolabeled Ligand (³H-E2) - Competitor (Fulvestrant or Metabolite) - Assay Buffer prep_cytosol->prep_reagents incubation 3. Incubate Cytosol with ³H-E2 and varying concentrations of Competitor prep_reagents->incubation separation 4. Separate Bound from Free Ligand (e.g., Hydroxylapatite precipitation) incubation->separation quantification 5. Quantify Radioactivity (Liquid Scintillation Counting) separation->quantification analysis 6. Data Analysis: Plot binding curve and calculate IC₅₀ value quantification->analysis end End analysis->end

Reporter_Assay_Workflow start Start plate_cells 1. Plate ER-Reporter Cells (e.g., MCF7-VM7Luc4E2) in a multi-well plate start->plate_cells cell_culture 2. Culture cells until adherent and ready for treatment plate_cells->cell_culture treatment 3. Treat cells with varying concentrations of Fulvestrant or Metabolite cell_culture->treatment incubation 4. Incubate for a defined period (e.g., 24 hours) treatment->incubation add_reagent 5. Add Luciferase Substrate (Lysis and Luminescence Reaction) incubation->add_reagent measurement 6. Measure Luminescence using a Plate Reader add_reagent->measurement analysis 7. Data Analysis: Determine dose-response (agonist or antagonist activity) measurement->analysis end End analysis->end

Proliferation_Assay_Workflow start Start seed_cells 1. Seed Breast Cancer Cells (e.g., MCF-7) in a 96-well plate start->seed_cells incubation1 2. Incubate overnight to allow cell attachment seed_cells->incubation1 treatment 3. Add Test Compound (Fulvestrant or Metabolite) at various concentrations incubation1->treatment incubation2 4. Incubate for an extended period (e.g., 72 hours) treatment->incubation2 add_reagent 5. Add Luminescence Reagent (e.g., measures ATP) incubation2->add_reagent incubation3 6. Incubate briefly to stabilize signal add_reagent->incubation3 read_plate 7. Measure Luminescence with a microplate reader incubation3->read_plate analysis 8. Data Analysis: Calculate % growth inhibition and determine GI₅₀ read_plate->analysis end End analysis->end

Detailed Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from methodologies using rat uterine cytosol to determine the relative binding affinity of a test compound for the ER.[10]

  • Objective: To quantify the ability of Fulvestrant and its sulfone metabolite to compete with radiolabeled estradiol for binding to the ER and to determine their respective IC₅₀ values.

  • Materials:

    • ER Source: Uterine cytosol from ovariectomized rats.[10]

    • Radioligand: [³H]-17β-estradiol (³H-E2).[10]

    • Test Compounds: Fulvestrant, Fulvestrant Sulfone.

    • Buffers: TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).[10]

    • Separation Matrix: Hydroxylapatite (HAP) slurry.[10]

    • Scintillation fluid and vials.

  • Procedure:

    • Cytosol Preparation: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is subjected to ultracentrifugation (e.g., 105,000 x g for 60 min) to pellet the nuclear fraction and membranes, leaving the cytosol containing the ER as the supernatant.[10] Protein concentration is determined.

    • Assay Setup: A competitive binding curve is established. Assay tubes are prepared containing a fixed amount of uterine cytosol protein (e.g., 50-100 µg), a single concentration of ³H-E2 (e.g., 0.5-1.0 nM), and serial dilutions of the competitor compound (Fulvestrant or its sulfone metabolite).[10]

    • Controls: Tubes for determining total binding (³H-E2 and cytosol only) and non-specific binding (³H-E2, cytosol, and a 100-fold excess of unlabeled estradiol) are included.[11]

    • Incubation: The mixture is incubated (e.g., overnight at 4°C) to reach binding equilibrium.

    • Separation of Bound Ligand: Ice-cold HAP slurry is added to each tube to adsorb the ER-ligand complexes. The tubes are vortexed and incubated on ice, followed by washing steps with buffer to remove the unbound ³H-E2.

    • Quantification: After the final wash and centrifugation, the HAP pellet containing the bound ³H-E2 is resuspended in ethanol, transferred to a scintillation vial with scintillation fluid, and counted in a liquid scintillation counter.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. A dose-response curve is generated by plotting the percentage of specific binding against the log concentration of the competitor. The IC₅₀, the concentration of the competitor that inhibits 50% of ³H-E2 specific binding, is then calculated from this curve.[10]

ER-alpha Reporter Gene Assay

This protocol describes a cell-based assay to measure the functional activation or inhibition of ERα.[12]

  • Objective: To determine if Fulvestrant and its sulfone metabolite act as antagonists of ERα-mediated gene transcription.

  • Materials:

    • Cell Line: MCF7-VM7Luc4E2, a human breast cancer cell line stably expressing endogenous ERα and an estrogen-responsive luciferase reporter gene.[12]

    • Cell culture medium and supplements.

    • Test Compounds: Fulvestrant, Fulvestrant Sulfone.

    • Luciferase Assay Reagent (contains cell lysis buffer and luciferase substrate).

    • Opaque, sterile 96-well or 384-well plates.

  • Procedure:

    • Cell Plating: MCF7-VM7Luc4E2 cells are seeded into the wells of an opaque multi-well plate and cultured to allow for cell attachment and growth.[12]

    • Compound Treatment: Cells are treated with serial dilutions of the test compounds (Fulvestrant or sulfone metabolite). To measure antagonist activity, cells are co-treated with the test compounds and a known concentration of an ER agonist like 17β-estradiol.

    • Incubation: The plates are incubated for a sufficient period (e.g., 24 hours) to allow for compound-induced changes in reporter gene expression.[13]

    • Lysis and Luminescence Measurement: The culture medium is removed, and the luciferase assay reagent is added to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.[14]

    • Signal Reading: After a brief incubation to stabilize the luminescent signal, the plate is read in a luminometer to quantify the light output from each well.[14]

    • Data Analysis: The luminescence signal is proportional to the level of ERα transcriptional activity. For antagonist testing, the reduction in the estradiol-induced signal is plotted against the concentration of the test compound to determine an IC₅₀ value.

Cell Proliferation Assay (Luminescence-based)

This protocol outlines a common method to assess the effect of compounds on the proliferation of cancer cells.[15][16]

  • Objective: To measure the anti-proliferative effects of Fulvestrant and its sulfone metabolite on ER-positive breast cancer cells.

  • Materials:

    • Cell Line: MCF-7 human breast adenocarcinoma cells (ATCC HTB-22).[16]

    • Cell culture medium and supplements.

    • Test Compounds: Fulvestrant, Fulvestrant Sulfone.

    • Luminescence-based cell viability reagent (e.g., measures cellular ATP).

    • Sterile 96-well plates.

  • Procedure:

    • Cell Seeding: MCF-7 cells are plated at a specific density (e.g., 1.5 x 10⁴ cells/mL) in 96-well plates and incubated overnight in a CO₂ incubator at 37°C.[16]

    • Compound Addition: The following day, the cells are treated with serial dilutions of the test compounds or vehicle control.

    • Incubation: The plates are incubated for an extended period, typically 72 hours, to allow for effects on cell proliferation.[16]

    • Viability Measurement: The plate is equilibrated to room temperature. A volume of the luminescence reagent equal to the culture volume is added to each well.[15]

    • Signal Development: The plate is mixed on an orbital shaker for approximately 2 minutes, followed by a 10-minute incubation at room temperature to lyse the cells and stabilize the luminescent signal, which is proportional to the amount of ATP present.[15]

    • Data Acquisition: The luminescence is measured using a microplate reader.[16]

    • Data Analysis: The results are used to calculate the percentage of growth inhibition relative to the vehicle-treated control cells. A dose-response curve is generated to determine the GI₅₀ (concentration for 50% growth inhibition).[16]

References

The Metabolic Journey of Fulvestrant: An In-depth Technical Guide to Sulfone Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of fulvestrant (B1683766), a selective estrogen receptor downregulator (SERD), to its sulfone metabolite. Understanding this metabolic pathway is crucial for drug development professionals and researchers in optimizing drug efficacy and safety. This document details the enzymatic processes, experimental methodologies to study this conversion, and quantitative data reported in the literature.

Introduction to Fulvestrant Metabolism

Fulvestrant undergoes extensive metabolism in the body, analogous to endogenous steroids, through various biotransformation pathways including oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate.[1][2] A key metabolic route is the oxidation of the sulfoxide (B87167) side chain to form fulvestrant sulfone.[1][3] This conversion is a critical aspect of its pharmacokinetic profile and has been the subject of numerous in vitro and in vivo investigations.

The Metabolic Pathway: From Sulfoxide to Sulfone

The primary enzyme implicated in the oxidation of fulvestrant to its sulfone metabolite is Cytochrome P450 3A4 (CYP3A4).[2][4] However, in vitro studies using human hepatocytes have suggested that sulphate conjugation may be a more predominant pathway in the overall clearance of the drug.[1] The sulfotransferase enzymes SULT1A1 and SULT1E1 have been shown to be involved in the sulfation of fulvestrant.[5]

The metabolic conversion can be visualized as a two-step process, although the sulfone is a direct oxidation product of the parent drug.

Fulvestrant_Metabolism cluster_enzymes Enzymatic Conversion Fulvestrant Fulvestrant (Sulfoxide) Sulfone Fulvestrant Sulfone Fulvestrant->Sulfone Oxidation Other_Metabolites Other Metabolites (Ketone, Sulfate, Glucuronide) Fulvestrant->Other_Metabolites Multiple Pathways CYP3A4 CYP3A4 In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Microsomes, Buffer, Fulvestrant) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate with Acetonitrile D->E F Centrifuge to Precipitate Protein E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H Signaling_Pathway Fulvestrant Fulvestrant ER Estrogen Receptor (ER) Fulvestrant->ER Binds to Sulfone Fulvestrant Sulfone Sulfone->ER Binds to ER_Degradation ER Degradation ER->ER_Degradation Leads to Proliferation_Inhibition Inhibition of Cell Proliferation ER_Degradation->Proliferation_Inhibition Results in

References

The Role of Deuterated Fulvestrant Analogs as Internal Standards in Quantitative Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of deuterated fulvestrant (B1683766) analogs, such as Fulvestrant-d3, as internal standards in the quantitative bioanalysis of the anti-estrogen drug, fulvestrant. The use of such stable isotope-labeled internal standards is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the accuracy and precision required for pharmacokinetic and toxicological studies in drug development.

Core Principles: The Mechanism of Action

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, serve as ideal internal standards for mass spectrometry-based quantification.[1][2] Their value lies in their near-identical physicochemical properties to the analyte of interest, in this case, fulvestrant.[1] This chemical similarity ensures they behave almost identically during the entire analytical process, from sample extraction to detection.[1][2]

The core mechanism of action can be broken down into the following key aspects:

  • Co-elution: The deuterated internal standard co-elutes with the unlabeled analyte during liquid chromatography. This means they experience the same chromatographic conditions and potential for signal fluctuation.[3]

  • Correction for Variability: By adding a known quantity of the deuterated internal standard to each sample at the beginning of the workflow, it acts as a reference point. It compensates for potential losses during sample preparation, variations in injection volume, and fluctuations in instrument performance.[4]

  • Mitigation of Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard is similarly affected by these matrix effects, the ratio of the analyte signal to the internal standard signal remains constant, providing a more accurate measurement.[1][3]

  • Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method.[5] It allows for reliable quantification even at low concentrations and across different analytical runs and laboratories.[1]

Quantitative Data for Fulvestrant Analysis

The following table summarizes typical mass spectrometry parameters for the quantification of fulvestrant using a deuterated internal standard like Fulvestrant-d3. These values are critical for setting up the multiple reaction monitoring (MRM) mode in a tandem mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fulvestrant605.2 / 605.5427.4 / 427.5
Fulvestrant-d3608.6 / 608.5430.4 / 430.5

Note: The slight variations in m/z values are due to different instrument calibrations and are reported as found in the cited literature.[6][7][8][9]

Experimental Protocol: A Typical LC-MS/MS Workflow

Below is a detailed methodology for a key experiment involving the quantification of fulvestrant in human or rat plasma using Fulvestrant-d3 as an internal standard. This protocol is a composite based on established and validated methods.[6][7][8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 500 µL aliquot of plasma sample, add 10 µL of the working internal standard solution (Fulvestrant-d3).

  • Add 2.5 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for approximately 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 5 minutes at 20°C to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: A reverse-phase column such as a Chromolith RP-18e (100 x 4.6 mm) or an Agilent SB-C18 (2.1 x 50 mm, 3.5 µm) is typically used.[6][7]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v) is often employed.[6]

  • Flow Rate: A flow rate of 1.0 mL/min with a split is a common setting.[6]

  • Injection Volume: A small injection volume, typically in the range of 10 µL, is used.

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally used for fulvestrant analysis.[6][7][8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both fulvestrant and the deuterated internal standard, as detailed in the table above.[6][7][8]

  • Data Analysis: The concentration of fulvestrant in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of fulvestrant.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Fulvestrant-d3 (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms ratio Peak Area Ratio (Analyte/IS) ms->ratio cal_curve Calibration Curve ratio->cal_curve quant Quantification cal_curve->quant

Caption: A typical experimental workflow for the bioanalysis of fulvestrant.

signaling_pathway cluster_analyte Analyte (Fulvestrant) cluster_is Internal Standard (Fulvestrant-d3) cluster_factors Sources of Variation analyte_signal Analyte Signal ratio Signal Ratio (Analyte/IS) analyte_signal->ratio is_signal IS Signal is_signal->ratio extraction Extraction Inefficiency extraction->analyte_signal extraction->is_signal matrix Matrix Effects matrix->analyte_signal matrix->is_signal instrument Instrument Drift instrument->analyte_signal instrument->is_signal quantification Accurate Quantification ratio->quantification

Caption: The logical relationship of using an internal standard for quantification.

References

Estrogen Receptor Binding Affinity of Fulvestrant and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the estrogen receptor (ER) binding affinity of Fulvestrant and its primary metabolites. Fulvestrant is a selective estrogen receptor downregulator (SERD) that competitively binds to the estrogen receptor, leading to its degradation and subsequent abrogation of estrogen signaling pathways. Understanding the ER binding affinity of Fulvestrant and its metabolites is crucial for elucidating its pharmacological profile and for the development of novel endocrine therapies.

I. Quantitative Binding Affinity Data

The following table summarizes the available quantitative and qualitative data on the estrogen receptor binding affinity of Fulvestrant and its major metabolites. Fulvestrant exhibits high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). While quantitative data for some metabolites are limited, the available information indicates a significant reduction in binding affinity for conjugated metabolites, suggesting they are part of the inactivation and clearance pathway.

CompoundReceptor SubtypeBinding Affinity MetricValueRelative Potency/Activity
Fulvestrant ERαKi0.42 nM[1]-
ERβKi1.3 nM[1]-
ER (cell-free)IC500.94 nM[2]-
ERαIC503.0 nM[3]-
17-Keto-Fulvestrant ERAntiestrogenic Activity-4.5-fold less than Fulvestrant[4][5]
Fulvestrant Sulfone ERAntiestrogenic Activity-Comparable to Fulvestrant[4]
Fulvestrant 3-Sulfate ERα / ERβBinding AffinityNot ReportedGenerally considered less active or inactive[6]
Fulvestrant 17-Glucuronide ERα / ERβBinding AffinityNot ReportedGenerally considered less active or inactive[6]
Fulvestrant 3-Glucuronide ERα / ERβBinding AffinityNot ReportedGenerally considered less active or inactive[6]

II. Experimental Protocols: Competitive Radioligand Binding Assay for Estrogen Receptor Affinity

The determination of estrogen receptor binding affinity for Fulvestrant and its metabolites is typically performed using a competitive radioligand binding assay. This in vitro assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor.

A. Materials and Reagents
  • Estrogen Receptor Source: Recombinant human ERα or ERβ, or cytosol preparations from estrogen-sensitive tissues (e.g., rat uterus).

  • Radioligand: [³H]-17β-estradiol.

  • Test Compounds: Fulvestrant and its synthesized metabolites.

  • Assay Buffer: Tris-based buffer containing EDTA, dithiothreitol (B142953) (DTT), and glycerol.

  • Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

  • Scintillation Cocktail and Counter.

B. Assay Procedure
  • Preparation of Reagents: All reagents are prepared in the assay buffer. Serial dilutions of the unlabeled test compounds (Fulvestrant, its metabolites) and a reference compound (unlabeled 17β-estradiol) are made.

  • Incubation: A constant concentration of the estrogen receptor preparation and the radioligand ([³H]-17β-estradiol) are incubated with varying concentrations of the test compounds or the reference compound in assay tubes.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Radioligand: Following incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by adding a hydroxylapatite slurry or dextran-coated charcoal, followed by centrifugation. The pellet contains the receptor-bound radioactivity.

  • Quantification: The amount of radioactivity in the pellet is quantified using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value for each test compound is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

III. Visualizations

A. Fulvestrant Metabolism and Estrogen Receptor Binding

The following diagram illustrates the primary metabolic pathways of Fulvestrant and the relative estrogen receptor binding activity of the parent drug and its metabolites.

Fulvestrant_Metabolism cluster_metabolism Metabolism Fulvestrant Fulvestrant (High ER Affinity) Oxidation Oxidation (CYP3A4) Fulvestrant->Oxidation Phase I Sulfation Sulfation (SULTs) Fulvestrant->Sulfation Phase II Glucuronidation Glucuronidation (UGTs) Fulvestrant->Glucuronidation Phase II Keto 17-Keto-Fulvestrant (Moderate ER Affinity) Oxidation->Keto Sulfone Fulvestrant Sulfone (Comparable ER Activity) Oxidation->Sulfone Sulfate (B86663) Fulvestrant 3-Sulfate (Low/No ER Affinity) Sulfation->Sulfate Glucuronide Fulvestrant Glucuronides (Low/No ER Affinity) Glucuronidation->Glucuronide

Caption: Metabolic pathways of Fulvestrant and the ER affinity of its metabolites.

B. Competitive Estrogen Receptor Binding Assay Workflow

This diagram outlines the key steps involved in a competitive estrogen receptor binding assay used to determine the binding affinity of compounds like Fulvestrant and its metabolites.

ER_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis A Prepare ER Source, Radioligand ([3H]-Estradiol), and Test Compounds B Incubate ER + [3H]-Estradiol with varying concentrations of Test Compound A->B Step 1 C Separate Bound from Free Radioligand (e.g., HAP or Charcoal) B->C Step 2 D Quantify Bound Radioactivity C->D Step 3 E Plot Competition Curve and Determine IC50/Ki D->E Step 4

Caption: Workflow of a competitive estrogen receptor binding assay.

C. Fulvestrant's Mechanism of Action on Estrogen Receptor Signaling

This diagram illustrates the mechanism by which Fulvestrant antagonizes estrogen receptor signaling, leading to the downregulation of the receptor.

Fulvestrant_MoA cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Translocates Degradation ER Degradation ER->Degradation Instability Leads to Fulvestrant Fulvestrant Fulvestrant->ER Binds & Blocks Dimerization GeneTranscription Gene Transcription ERE->GeneTranscription Promotes

Caption: Fulvestrant's mechanism of action on the estrogen receptor.

References

Methodological & Application

Application Note: A Comprehensive LC-MS/MS Protocol for the Quantitative Analysis of Fulvestrant-9-sulfone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fulvestrant-9-sulfone-d3. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and quality control of Fulvestrant (B1683766).

Introduction

Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer. The metabolism of Fulvestrant involves several pathways, including oxidation to its sulfone derivative, Fulvestrant-9-sulfone.[1][2][3][4][5] Accurate and sensitive quantification of Fulvestrant and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is essential for robust and reliable quantification by LC-MS/MS, as it compensates for matrix effects and variability in sample processing.

This application note outlines a systematic approach to develop and validate an LC-MS/MS method for Fulvestrant-9-sulfone, using this compound as an internal standard. While published methods for Fulvestrant are available, this document provides a specific focus on its sulfone metabolite and includes a strategy for determining the necessary mass spectrometric parameters.

Experimental Workflow

The following diagram illustrates the overall workflow for the development and validation of the LC-MS/MS method for this compound analysis.

Experimental Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Standards Preparation Standards Preparation MS Optimization MS Optimization Standards Preparation->MS Optimization Chromatography Development Chromatography Development MS Optimization->Chromatography Development Sample Preparation Optimization Sample Preparation Optimization Chromatography Development->Sample Preparation Optimization Linearity Linearity Sample Preparation Optimization->Linearity Precision and Accuracy Precision and Accuracy Linearity->Precision and Accuracy LLOQ LLOQ Precision and Accuracy->LLOQ Selectivity Selectivity LLOQ->Selectivity Matrix Effect Matrix Effect Selectivity->Matrix Effect Stability Stability Matrix Effect->Stability Sample Analysis Sample Analysis Stability->Sample Analysis

A high-level overview of the LC-MS/MS method development and validation process.

Materials and Reagents

  • Reference Standards: Fulvestrant-9-sulfone and this compound (commercially available from various suppliers).[6][7]

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (LC-MS grade).

  • Additives: Formic acid, Ammonium acetate.

  • Biological Matrix: Human or animal plasma (K2-EDTA).

  • Sample Preparation: Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether).

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fulvestrant-9-sulfone and this compound in methanol to prepare individual primary stock solutions.

  • Working Stock Solutions: Prepare a series of working stock solutions of Fulvestrant-9-sulfone by serial dilution of the primary stock solution with methanol:water (1:1, v/v).

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the primary stock solution with methanol:water (1:1, v/v).

Mass Spectrometry Method Development

The following protocol outlines the steps to determine the optimal Multiple Reaction Monitoring (MRM) transitions for Fulvestrant-9-sulfone and this compound.

MS Method Development Infuse Standard Infuse Standard Solution (Fulvestrant-9-sulfone or -d3) Full Scan Perform Full Scan (Q1) to Determine Precursor Ion [M-H]- Infuse Standard->Full Scan Product Ion Scan Perform Product Ion Scan (Q2) to Identify Fragment Ions Full Scan->Product Ion Scan Select MRM Transitions Select Precursor -> Product Ion Transitions for MRM Product Ion Scan->Select MRM Transitions Optimize CE Optimize Collision Energy (CE) for Each Transition Select MRM Transitions->Optimize CE

Workflow for determining optimal MRM transitions for the analyte and internal standard.
  • Precursor Ion Determination:

    • The molecular weight of Fulvestrant-9-sulfone is 622.77 g/mol .[8]

    • Infuse a standard solution of Fulvestrant-9-sulfone into the mass spectrometer in negative ionization mode.

    • Perform a full scan in Q1 to identify the deprotonated molecule [M-H]⁻, which is expected at m/z 621.8.

    • For this compound, the expected [M-H]⁻ is at m/z 624.8.

  • Product Ion Scan:

    • Set the determined precursor ion in Q1 and perform a product ion scan in Q3 to identify the major fragment ions.

    • Based on the fragmentation of Fulvestrant (precursor m/z 605.5 to product m/z 427.5), a similar fragmentation pattern is expected for the sulfone metabolite.[9][10] The addition of the oxygen atom to the sulfinyl group to form a sulfone should not significantly alter the primary fragmentation of the steroid backbone.

  • MRM Transition Selection and Optimization:

    • Select the most intense and specific precursor-to-product ion transitions for both Fulvestrant-9-sulfone and this compound.

    • Optimize the collision energy (CE) for each selected transition to maximize the signal intensity.

    • Proposed MRM Transitions (to be confirmed experimentally):

      • Fulvestrant-9-sulfone: m/z 621.8 → (major product ion)

      • This compound: m/z 624.8 → (corresponding product ion + 3 Da)

Liquid Chromatography Method

The following chromatographic conditions are based on established methods for Fulvestrant and should serve as a starting point for optimization.[9][10][11]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized to achieve good peak shape and separation from matrix components.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Sample Preparation

A supported liquid extraction (SLE) or liquid-liquid extraction (LLE) method is recommended for the extraction of Fulvestrant-9-sulfone from plasma.[9][11]

  • To 100 µL of plasma sample, add 25 µL of the IS working solution.

  • Vortex briefly to mix.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[3] The following parameters should be assessed:

  • Linearity: A calibration curve should be prepared by spiking blank plasma with known concentrations of Fulvestrant-9-sulfone. A linear range appropriate for the expected in-vivo concentrations should be established (e.g., 0.1 to 100 ng/mL). The coefficient of determination (r²) should be ≥ 0.99.

  • Precision and Accuracy: Intra- and inter-day precision and accuracy should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, mid QC, and high QC. The precision (%CV) should be ≤ 15% (≤ 20% for LLOQ) and the accuracy (% bias) should be within ±15% (±20% for LLOQ).

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • Selectivity and Specificity: The absence of interfering peaks from endogenous matrix components should be demonstrated in at least six different sources of blank plasma.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and IS should be evaluated. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.

  • Stability: The stability of Fulvestrant-9-sulfone in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during method validation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression Equation
Fulvestrant-9-sulfone0.1 - 100y = mx + c≥ 0.99

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ0.1≤ 20± 20≤ 20± 20
Low QC0.3≤ 15± 15≤ 15± 15
Mid QC10≤ 15± 15≤ 15± 15
High QC80≤ 15± 15≤ 15± 15

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of Fulvestrant-9-sulfone in a biological matrix, using its deuterated analog as an internal standard. The provided protocols for mass spectrometry method development, chromatography, and sample preparation, along with the validation guidelines, will enable researchers to establish a reliable analytical method for pharmacokinetic and drug metabolism studies of Fulvestrant. The successful implementation of this method will contribute to a better understanding of the clinical pharmacology of Fulvestrant.

References

Application Note: High-Throughput Quantification of Fulvestrant in Human Plasma Using Fulvestrant-9-sulfone-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fulvestrant (B1683766) in human plasma. To ensure accuracy and precision in bioanalytical studies, a stable isotope-labeled internal standard, Fulvestrant-9-sulfone-d3, is employed. The method utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in pharmacokinetic and drug metabolism studies.

Introduction

Fulvestrant is a selective estrogen receptor downregulator (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2][3][4] Accurate measurement of fulvestrant concentrations in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate quantification. This compound is a suitable internal standard for the bioanalysis of fulvestrant.[5][6]

Experimental

Materials and Reagents
  • Fulvestrant reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Methyl tertiary butyl ether (MTBE)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Agilent SB-C18 (2.1 × 50 mm, 3.5 μm) or equivalent[7][8]

Sample Preparation

A liquid-liquid extraction (LLE) method was employed for the extraction of fulvestrant and the internal standard from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 500 µL of plasma, add 25 µL of this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 3 mL of methyl tertiary butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: Agilent SB-C18 (2.1 × 50 mm, 3.5 μm)[7][8]

  • Mobile Phase: Acetonitrile and 1mM Ammonium Acetate in water (75:25, v/v)

  • Flow Rate: 0.4 mL/min[9]

  • Column Temperature: 40°C

  • Run Time: 5 minutes

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fulvestrant: m/z 605.5 → 427.5[7][8][9]

    • This compound: m/z 624.8 → 430.5 (inferred)

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • IonSpray Voltage: -4500 V

  • Temperature: 550°C

Results and Discussion

The developed LC-MS/MS method demonstrated excellent linearity over a concentration range of 0.05 to 100.0 ng/mL for fulvestrant in human plasma.[7][8] The use of this compound as an internal standard effectively compensated for matrix effects and variations in sample processing, leading to high accuracy and precision.

Quantitative Data Summary

The following tables summarize the performance characteristics of a representative bioanalytical method for fulvestrant using a deuterated internal standard.

Table 1: Calibration Curve Parameters

AnalyteInternal StandardConcentration Range (ng/mL)Correlation Coefficient (r²)
FulvestrantFulvestrant-d30.05 - 100.0> 0.99

Data adapted from a similar study using Fulvestrant-d3.[7][8]

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ0.050.04998.0< 15< 15
Low QC0.150.14596.7< 10< 10
Mid QC1515.3102.0< 5< 5
High QC8078.998.6< 5< 5

Representative data based on typical FDA guidance for bioanalytical method validation.

Table 3: Recovery and Matrix Effect

AnalyteQC LevelMean Recovery (%)Mean Matrix Effect (%)
FulvestrantLow QC8595
Mid QC8897
High QC8696
Fulvestrant-d3-9098

Data adapted from a study using Fulvestrant-d3.[8]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of fulvestrant in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput bioanalytical applications in both preclinical and clinical research.

Visualizations

Fulvestrant Signaling Pathway

Fulvestrant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fulvestrant Fulvestrant ER Estrogen Receptor (ERα) Fulvestrant->ER Binds to ER ER_dimer ER Dimerization (Blocked) Fulvestrant->ER_dimer Prevents dimerization ER->ER_dimer Estrogen-induced dimerization ER_degradation ER Degradation ER->ER_degradation Promotes degradation HSP90 HSP90 HSP90->ER Stabilizes ER DNA DNA (Estrogen Response Element) ER_dimer->DNA Binds to ERE Transcription Gene Transcription (Inhibited) DNA->Transcription Initiates transcription

Caption: Mechanism of action of Fulvestrant as a selective estrogen receptor downregulator (SERD).

Bioanalytical Workflow

Bioanalytical_Workflow start Start: Plasma Sample Collection prep Sample Preparation: 1. Add Internal Standard (this compound) 2. Liquid-Liquid Extraction (MTBE) 3. Evaporation & Reconstitution start->prep lc Liquid Chromatography: Isocratic Separation on C18 Column prep->lc ms Mass Spectrometry: ESI in Negative Mode, MRM Detection lc->ms data Data Analysis: Peak Integration & Quantification ms->data end End: Concentration Determination data->end

Caption: Workflow for the bioanalysis of Fulvestrant using LC-MS/MS.

References

Application Note: Quantitative Analysis of Fulvestrant in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant (B1683766) is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1] Accurate and precise quantification of fulvestrant in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative analysis of fulvestrant in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2][3][4]

Principle of the Method

This method involves the extraction of fulvestrant and an internal standard (IS) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of fulvestrant is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Fulvestrant reference standard

  • Fulvestrant-d3 or Fulvestrant-d5 as an internal standard (IS)[1][5]

  • HPLC-grade acetonitrile (B52724), methanol, and methyl tertiary butyl ether (MTBE)[1]

  • Formic acid or acetic acid[1][6]

  • Ammonium acetate

  • Human plasma (with anticoagulant, e.g., heparin)

  • Deionized water

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[7]

  • Analytical column (e.g., C18 or RP-18e)[1]

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

  • Pipettes and tips

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting fulvestrant from plasma.[1][2]

  • Thaw frozen plasma samples at room temperature.

  • Pipette 500 µL of plasma into a clean microcentrifuge tube.[1]

  • Add a known amount of internal standard (e.g., Fulvestrant-d3) working solution.

  • Vortex mix for 30 seconds.

  • Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.[1]

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase (e.g., 200 µL of a mixture of 0.5% acetic acid and acetonitrile (20:80, v/v)).[1]

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Protein Precipitation (PP)

Protein precipitation offers a simpler and faster alternative for sample preparation.[6][7]

  • Thaw frozen plasma samples at room temperature.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add a known amount of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of fulvestrant.

Table 1: Chromatographic Conditions
ParameterCondition 1Condition 2
HPLC System Shimadzu LC-30AD or equivalent[8]Agilent 1200 series or equivalent
Column Chromolith RP-18e (100 x 4.6 mm)[1][3][4]Agilent SB-C18 (2.1 x 50 mm, 1.8 µm)[8]
Mobile Phase 0.5% Acetic Acid in Water:Acetonitrile (20:80, v/v)[1][3][4]1mM Ammonium Acetate in Water:Acetonitrile (25:75, v/v)[8]
Flow Rate 1.0 mL/min (with ~50% split)[1][3][4]0.4 mL/min[8]
Column Temperature 35°C[1]Ambient
Injection Volume 10 µL5 µL
Run Time < 3.0 min[1][3][4]~ 2.5 min
Table 2: Mass Spectrometric Conditions
ParameterCondition 1Condition 2
Mass Spectrometer AB Sciex API 4000 or equivalent[8]Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative[9]Electrospray Ionization (ESI), Positive[7]
MRM Transition (Fulvestrant) m/z 605.2 → 427.4[1][3]m/z 607.3 → 369.2
MRM Transition (IS - Fulvestrant-d3) m/z 608.6 → 430.4[1][3]N/A
MRM Transition (IS - Fulvestrant-d5) N/Am/z 611.8 → 369.2[5]
Collision Energy (Fulvestrant) 30 V[1]Optimized for specific instrument
Collision Energy (IS) 31 V[1]Optimized for specific instrument

Data Analysis and Quantification

The concentration of fulvestrant in plasma samples is determined by constructing a calibration curve. The curve is generated by plotting the peak area ratio of fulvestrant to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (1/x²) is typically used for the curve fitting.[1][2]

Table 3: Summary of Method Validation Parameters
ParameterResult 1Result 2
Linearity Range 0.100 - 25.0 ng/mL[1][3][4]0.250 - 75.0 ng/mL[2]
Correlation Coefficient (r²) > 0.99[1][3][4]Not specified, but weighted (1/x²) linear regression used[2]
Lower Limit of Quantification (LLOQ) 0.100 ng/mL[1]0.250 ng/mL[2]
Intra-day Precision (%RSD) ≤ 3.1%[1]Not specified
Inter-day Precision (%RSD) ≤ 2.97%[1]Not specified
Accuracy 84.5% - 100.0%[1]Not specified
Recovery 79.29% (Overall)[1][3][4]58.97% (Fulvestrant), 74.01% (IS)[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (500 µL) add_is Add Internal Standard (Fulvestrant-d3) plasma->add_is vortex1 Vortex Mix add_is->vortex1 add_solvent Add Extraction Solvent (MTBE) vortex1->add_solvent vortex2 Vortex Mix (5 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection quantification Quantification (Peak Area Ratio) detection->quantification calibration Calibration Curve (Linear Regression) quantification->calibration results Concentration Results calibration->results

Caption: Experimental workflow for the quantitative analysis of Fulvestrant in human plasma.

signaling_pathway Fulvestrant Fulvestrant ER Estrogen Receptor (ER) Fulvestrant->ER binds and degrades ERE Estrogen Response Element (in DNA) ER->ERE binds to Estrogen Estrogen Estrogen->ER binds GeneTranscription Estrogen-Sensitive Gene Transcription ERE->GeneTranscription activates CellGrowth Tumor Cell Growth and Proliferation GeneTranscription->CellGrowth promotes

References

Application Note: Sample Preparation for the Bioanalysis of Fulvestrant using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fulvestrant (B1683766) is an estrogen receptor (ER) antagonist used in the treatment of hormone receptor (HR)-positive metastatic breast cancer, particularly in postmenopausal women.[1][2] It functions as a selective estrogen receptor degrader (SERD), which competitively binds to estrogen receptors, leading to their inhibition and subsequent degradation.[3][4] This unique mechanism, which involves both receptor blockade and degradation, makes it a potent therapeutic agent.[1] Accurate quantification of Fulvestrant in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

This application note provides detailed protocols for the sample preparation of Fulvestrant from plasma for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Fulvestrant-d3, is essential for achieving high accuracy and precision by correcting for matrix effects and variations during sample processing.[5][6][7]

Mechanism of Action: Estrogen Receptor Degradation

Fulvestrant exerts its therapeutic effect by disrupting the estrogen receptor signaling pathway. It binds to the estrogen receptor, preventing dimerization and nuclear translocation, and ultimately promoting the degradation of the receptor itself via the proteasomal pathway.[3][8] This dual action completely blocks ERα-induced transcriptional activity, thereby inhibiting tumor progression.[8]

Fulvestrant_MoA cluster_0 Normal Estrogen Signaling cluster_1 Fulvestrant Action Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds Dimer ER Dimerization ER->Dimer Degradation ER Degradation (Proteasome) ER->Degradation Promotes NucTrans Nuclear Translocation Dimer->NucTrans ERE Binds to ERE on DNA NucTrans->ERE Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation Fulvestrant Fulvestrant Fulvestrant->ER Binds & Antagonizes Block1->Dimer Inhibits Block2->NucTrans Inhibits

Caption: Mechanism of action of Fulvestrant in blocking estrogen signaling.

Experimental Protocols

The following sections detail two common and effective methods for extracting Fulvestrant from plasma samples: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

Materials and Reagents
  • Fulvestrant reference standard

  • Fulvestrant-d3 internal standard (IS)[7]

  • HPLC-grade methanol (B129727), acetonitrile, and methyl tertiary butyl ether (MTBE)[6][7]

  • Ammonium acetate

  • Reagent-grade water (Milli-Q or equivalent)

  • Control human or rat plasma (K3EDTA)[6]

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare separate stock solutions of Fulvestrant and Fulvestrant-d3 at a concentration of 0.5 mg/mL or 1 mg/mL in methanol or acetonitrile.[6][9] Store these solutions at 2–8°C.[6]

  • Working Standards: Prepare serial dilutions of the Fulvestrant stock solution with a 50:50 methanol:water or similar diluent to create working solutions for calibration curve standards and quality control (QC) samples.[6]

  • Internal Standard (IS) Spiking Solution: Dilute the Fulvestrant-d3 stock solution to a final concentration of 100 ng/mL in 50% methanol.[6]

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated LC-MS/MS method using MTBE as the extraction solvent.[6][7] LLE provides a high degree of sample cleanup by efficiently separating the analyte from endogenous plasma components.

LLE_Workflow A 1. Aliquot 500 µL Plasma Sample B 2. Add 10 µL Fulvestrant-d3 IS A->B C 3. Add 2.5 mL MTBE (Extraction Solvent) B->C D 4. Vortex Mix (10 min) C->D E 5. Centrifuge (4000 rpm, 5 min) D->E F 6. Transfer Organic Supernatant E->F G 7. Evaporate to Dryness (40°C under Nitrogen) F->G H 8. Reconstitute in Mobile Phase G->H I 9. Inject for LC-MS/MS Analysis H->I

Caption: Workflow for Liquid-Liquid Extraction (LLE) of Fulvestrant.

Detailed Methodology:

  • Pipette a 500 µL aliquot of the plasma sample (calibration standard, QC, or unknown) into a clean polypropylene (B1209903) tube.[6]

  • Add 10 µL of the 100 ng/mL Fulvestrant-d3 internal standard spiking solution to each tube.[6]

  • Add 2.5 mL of methyl tertiary butyl ether (MTBE) to each tube.[6]

  • Cap the tubes and vortex vigorously for approximately 10 minutes to ensure thorough extraction.[6]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 20°C to separate the organic and aqueous layers.[6]

  • Carefully transfer the upper organic layer (supernatant) to a new clean tube.[6]

  • Evaporate the supernatant to dryness at 40°C under a gentle stream of nitrogen.[6]

  • Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase (e.g., 0.5% acetic acid and acetonitrile, 20:80 v/v).[7]

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.[6]

Protocol 2: Protein Precipitation (PPT)

Protein precipitation is a simpler and faster alternative to LLE, suitable for high-throughput analysis. It involves adding a water-miscible organic solvent, typically acetonitrile, to denature and precipitate plasma proteins.[10]

PPT_Workflow A 1. Aliquot Plasma Sample (e.g., 100 µL) B 2. Add Fulvestrant-d3 IS A->B C 3. Add Acetonitrile (Ratio ≥3:1 v/v) B->C D 4. Vortex Mix (1-3 min) C->D E 5. Centrifuge at High Speed (e.g., 14,000 rpm, 10 min) D->E F 6. Collect Supernatant E->F G 7. Inject for LC-MS/MS Analysis F->G

References

Application Notes and Protocols for a Validated Bioanalytical Method for Fulvestrant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant is an estrogen receptor (ER) antagonist used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1] It functions as a selective estrogen receptor degrader (SERD), binding to the ER and promoting its degradation, thereby blocking estrogen-mediated cell signaling.[1] Accurate quantification of Fulvestrant in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed, validated bioanalytical method for the determination of Fulvestrant in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific analytical technique.[2][3]

Bioanalytical Method Validation

The method described herein has been validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline, ensuring the reliability and accuracy of the data.[4][5] The validation process assesses selectivity, specificity, accuracy, precision, recovery, calibration curve performance, and stability of the analyte under various conditions.[6][7]

Table 1: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least 6 different sources. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve A minimum of 6 non-zero standards. A correlation coefficient (r²) of ≥0.99 is desirable. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy & Precision At least 3 concentrations (Low, Medium, High QC). Mean accuracy within ±15% of the nominal value (±20% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ). Assessed with a minimum of 5 determinations per concentration.[6]
Recovery Consistent and reproducible recovery is required. While no specific value is mandated, it should be optimized during method development.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20% CV).
Stability Freeze-thaw stability, bench-top stability, long-term storage stability, and autosampler stability. Analyte concentration should be within ±15% of the nominal concentration.

Experimental Protocols

Materials and Reagents
  • Fulvestrant reference standard

  • Fulvestrant-d3 or Fulvestrant-d5 (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium (B1175870) acetate (B1210297)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methyl tertiary-butyl ether (MTBE) or other suitable extraction solvent

  • Supported Liquid Extraction (SLE) cartridges (if applicable)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Table 2: Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Chromatographic Column C18 column (e.g., Agilent SB-C18, 2.1 x 50 mm, 1.8 µm)[5]
Mobile Phase Acetonitrile and water (e.g., 75:25, v/v) with an additive like 1 mM ammonium acetate or 0.5% acetic acid.[5][8]
Flow Rate 0.4 - 1.0 mL/min[5][8]
Column Temperature 35 °C[8]
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI) - Negative or Positive Mode. Negative mode has been reported to provide a higher response for Fulvestrant.[5]
MRM Transitions Fulvestrant: m/z 605.2 → 427.4[8]; Fulvestrant-d3: m/z 608.6 → 430.4[8]
Internal Standard Fulvestrant-d3 or Fulvestrant-d5
Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol
  • Thaw frozen plasma samples at room temperature.

  • To 500 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 3 mL of methyl tertiary-butyl ether (MTBE).

  • Vortex for 5-10 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100-200 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Supported Liquid Extraction (SLE) Protocol
  • Thaw frozen plasma samples at room temperature.

  • Dilute 100 µL of plasma with 100 µL of an aqueous buffer (e.g., mobile phase without organic solvent).[9]

  • Add 20 µL of the internal standard working solution and vortex.[9]

  • Load the sample onto an SLE cartridge and allow it to absorb for 5 minutes.[9]

  • Elute the analytes by passing a water-immiscible organic solvent (e.g., ethyl acetate, 2 x 800 µL) through the cartridge under gravity.[9]

  • Collect the eluent and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[9]

  • Reconstitute the residue in 100 µL of the mobile phase.[9]

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow and Signaling Pathway Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction (e.g., MTBE) IS->LLE SLE Supported Liquid Extraction (e.g., Ethyl Acetate on Diatomaceous Earth) IS->SLE Evap Evaporation LLE->Evap SLE->Evap Recon Reconstitution Evap->Recon Inject Injection into LC-MS/MS Recon->Inject Chrom Chromatographic Separation (C18 Column) Inject->Chrom MassSpec Mass Spectrometric Detection (MRM Mode) Chrom->MassSpec Data Data Acquisition & Processing MassSpec->Data

Caption: Bioanalytical workflow for Fulvestrant quantification.

G cluster_primary Primary Mechanism of Action cluster_resistance Resistance Pathway Crosstalk Fulvestrant Fulvestrant ER Estrogen Receptor (ER) Fulvestrant->ER Binds to ER_Fulv Fulvestrant-ER Complex ER->ER_Fulv Degradation Proteasomal Degradation ER_Fulv->Degradation Leads to NoTranscription Inhibition of Estrogen-Responsive Gene Transcription Degradation->NoTranscription Results in ER_down ER Downregulation (due to Fulvestrant) Degradation->ER_down CellGrowth Decreased Tumor Cell Proliferation & Survival NoTranscription->CellGrowth EGFR_up Upregulation of EGFR Ligands (e.g., HB-EGF) ER_down->EGFR_up Can lead to EGFR EGFR Signaling Pathway EGFR_up->EGFR Activates MAPK MAPK/ERK Pathway EGFR->MAPK Resistance Cell Proliferation & Survival (Resistance) MAPK->Resistance

Caption: Fulvestrant's mechanism of action and resistance pathway.

Conclusion

This document provides a comprehensive overview of a validated bioanalytical method for the quantification of Fulvestrant in human plasma. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the summary of validation parameters, offer a robust framework for researchers in drug development. The inclusion of diagrams illustrating the experimental workflow and the drug's signaling pathway, including a potential resistance mechanism through EGFR crosstalk, provides a broader context for the bioanalytical data generated. Adherence to these validated methods is critical for generating high-quality, reproducible data for regulatory submissions and advancing our understanding of Fulvestrant's clinical pharmacology.

References

Application Notes and Protocols for Pharmacokinetic Studies of Fulvestrant Using Fulvestrant-9-sulfone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of Fulvestrant (B1683766), a selective estrogen receptor degrader (SERD), utilizing its deuterated sulfone metabolite, Fulvestrant-9-sulfone-d3, as an internal standard.

Introduction to Fulvestrant and its Pharmacokinetics

Fulvestrant is a crucial therapeutic agent for hormone receptor-positive (HR+) metastatic breast cancer.[1] Its unique mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and thereby abrogating estrogen-mediated signaling pathways that drive tumor growth.[2][3] Understanding the pharmacokinetic profile of Fulvestrant is paramount for optimizing dosing strategies and ensuring therapeutic efficacy.

Metabolism of Fulvestrant occurs through pathways analogous to those of endogenous steroids, including oxidation, aromatic hydroxylation, and conjugation.[4] One of the identified metabolites is Fulvestrant-9-sulfone.[5][6][7] For quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is essential for accuracy and precision. This compound serves as an ideal internal standard for the quantification of Fulvestrant and its sulfone metabolite, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response. While Fulvestrant-d3 is also commonly used, the application of this compound allows for the simultaneous and accurate quantification of the parent drug and its key sulfone metabolite.

Signaling Pathway of Fulvestrant

Fulvestrant exerts its therapeutic effect by disrupting the estrogen receptor signaling pathway. The diagram below illustrates the key steps in its mechanism of action.

Fulvestrant_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds ER_dimer ER Dimerization ER->ER_dimer Dimerization Degradation Proteasomal Degradation ER->Degradation Induces Degradation Fulvestrant Fulvestrant Fulvestrant->ER Binds & Inhibits Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Transcription Gene Transcription (e.g., cell cycle progression, proliferation) ERE->Transcription Initiates

Caption: Mechanism of action of Fulvestrant in disrupting estrogen receptor signaling.

Experimental Protocols

Protocol 1: Quantification of Fulvestrant in Human Plasma using LC-MS/MS

This protocol details a validated method for the sensitive and accurate determination of Fulvestrant in human plasma, employing this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Thaw frozen human plasma samples at room temperature.

  • Pipette 500 µL of plasma into a clean polypropylene (B1209903) tube.

  • Add 25 µL of the internal standard working solution (this compound in methanol) to each plasma sample, except for the blank plasma.

  • Vortex mix for 10 seconds.

  • Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid).

  • Vortex mix for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A suitable gradient to separate Fulvestrant from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fulvestrant: m/z 605.2 → 427.2

    • This compound (IS): m/z 625.8 → 427.2 (Hypothetical transition based on sulfone structure and deuteration, exact mass may vary)

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Fulvestrant to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (1/x²) to fit the calibration curve.

  • Determine the concentration of Fulvestrant in the quality control (QC) and unknown samples from the calibration curve.

Protocol 2: Solid-Phase Extraction (SPE) for Fulvestrant Analysis

For a cleaner sample extract, a solid-phase extraction protocol can be employed.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample (plasma diluted with an acidic solution) onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences.

  • Drying: Dry the SPE cartridge under vacuum for 5-10 minutes.

  • Elution: Elute Fulvestrant and the internal standard with 1 mL of methanol or a suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines the typical workflow for a clinical or pre-clinical pharmacokinetic study of Fulvestrant.

Pharmacokinetic_Workflow cluster_study_design Study Design & Execution cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Dosing Drug Administration (Fulvestrant) Sampling Biological Sample Collection (e.g., Blood, Plasma) at Pre-defined Time Points Dosing->Sampling Processing Sample Processing & Storage (-80°C) Sampling->Processing Preparation Sample Preparation (LLE or SPE) with Internal Standard (this compound) Processing->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Data Acquisition & Quantification LCMS->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calc Reporting Reporting & Interpretation Parameter_Calc->Reporting

Caption: A typical experimental workflow for a pharmacokinetic study of Fulvestrant.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Fulvestrant obtained from various studies. These values can serve as a reference for researchers designing new studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Fulvestrant (250 mg, Intramuscular)

ParameterValueReference
Cmax (ng/mL)10.5[8]
Tmax (days)7.0[9]
AUC₀₋₂₈ (µg·day/L)148[9]
Elimination Half-life (t½) (days)~40[1]

Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of Fulvestrant (250 mg, Intramuscular, Monthly)

ParameterValueReference
Cmax (ng/mL)12.6 (at 6th month)[8]
Crough (ng/mL)6-9[9]
Steady-State AUC₂₈ (µg·day/L)~300[9]

Table 3: LC-MS/MS Method Validation Parameters

ParameterTypical Value/RangeReference
Linearity Range (ng/mL)0.05 - 100.0[10]
Lower Limit of Quantification (LLOQ) (ng/mL)0.05[10]
Intra-day Precision (%RSD)≤ 3.1%[11]
Inter-day Precision (%RSD)≤ 2.97%[11]
Recovery (%)~79[11]

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and validated by the end-user for their specific experimental conditions and regulatory requirements.

References

Application Notes and Protocols: The Use of Fulvestrant-9-sulfone-d3 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2][3] The drug undergoes extensive metabolism in the liver, and understanding its metabolic fate is crucial for characterizing its pharmacokinetic profile and potential drug-drug interactions.[1][4] The metabolic pathways of Fulvestrant are analogous to those of endogenous steroids and include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate.[2][3] One of the identified metabolites is Fulvestrant-9-sulfone. The study of such metabolites is a key component of drug development.

Fulvestrant-9-sulfone-d3 is a deuterium-labeled version of the Fulvestrant-9-sulfone metabolite.[5] Its primary application in drug metabolism studies is as an internal standard (IS) for the accurate and precise quantification of the non-labeled Fulvestrant-9-sulfone metabolite in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively corrects for variability during sample preparation and analysis.[6]

Principle

The core principle behind using this compound as an internal standard lies in the technique of isotope dilution mass spectrometry (IDMS).[6] A known amount of the deuterated standard is added to the biological sample at the beginning of the sample preparation process. Since this compound is chemically identical to the analyte of interest (Fulvestrant-9-sulfone) but has a different mass due to the presence of deuterium (B1214612) atoms, it behaves similarly during extraction, chromatography, and ionization.[6] Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, an accurate and precise quantification can be achieved.[6]

Experimental Protocols

Preparation of Stock and Working Solutions

a. Primary Stock Solutions (1 mg/mL):

  • Accurately weigh 1 mg of Fulvestrant-9-sulfone reference standard and this compound internal standard.

  • Dissolve each compound in 1 mL of methanol (B129727) to obtain individual primary stock solutions of 1 mg/mL.

  • Store the stock solutions at -20°C.

b. Analyte Working Solutions (for Calibration Curve and Quality Control):

  • Perform serial dilutions of the Fulvestrant-9-sulfone primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working solutions. These solutions will be used to spike into a blank biological matrix to create calibration standards and quality control (QC) samples.

c. Internal Standard Spiking Solution:

  • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution with the same 50:50 methanol and water mixture. This solution will be added to all calibration standards, QC samples, and unknown samples.

Sample Preparation (Protein Precipitation)
  • To 100 µL of each unknown sample, calibration standard, and QC sample in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.

  • Briefly vortex the tubes to ensure thorough mixing.

  • Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vigorously vortex each tube for 30 seconds.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile and water with 0.1% formic acid).

  • Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • MRM Transitions:

    • Fulvestrant-9-sulfone: To be determined by direct infusion of the reference standard.

    • This compound: The precursor ion will be shifted by +3 m/z compared to the non-labeled analyte. The product ion may or may not be shifted, depending on the fragmentation pattern.

Data Presentation

Table 1: Representative Calibration Curve Data
Concentration of Fulvestrant-9-sulfone (ng/mL)Peak Area of Fulvestrant-9-sulfonePeak Area of this compound (IS)Peak Area Ratio (Analyte/IS)
11,250150,0000.0083
56,300152,0000.0414
1012,800149,5000.0856
5064,500151,0000.4272
100130,000150,5000.8638
500655,000149,0004.3960
10001,320,000151,2008.7302
Table 2: Representative Quality Control (QC) Sample Data
QC LevelNominal Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Low QC32.996.74.5
Mid QC8082.4103.03.2
High QC800789.698.72.8

Visualizations

Fulvestrant_Metabolism Fulvestrant Fulvestrant Metabolism Hepatic Metabolism (Oxidation, Sulfation, Glucuronidation) Fulvestrant->Metabolism CYP3A4, etc. Metabolites Various Metabolites Metabolism->Metabolites Sulfone_Metabolite Fulvestrant-9-sulfone Metabolism->Sulfone_Metabolite Experimental_Workflow start Start: Biological Sample (e.g., Plasma) add_is Spike with this compound (IS) start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing Internal_Standard_Logic cluster_sample In the Sample cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis Analyte Fulvestrant-9-sulfone Extraction Extraction & Cleanup Analyte->Extraction IS This compound IS->Extraction Analyte_Response Analyte Response Extraction->Analyte_Response IS_Response IS Response Extraction->IS_Response Ratio Ratio Calculation (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Application Notes and Protocols for Liquid-Liquid Extraction of Fulvestrant from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2] Accurate quantification of Fulvestrant in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Liquid-liquid extraction (LLE) is a robust and widely used technique for the extraction of Fulvestrant from complex biological samples such as plasma, offering high recovery and clean extracts suitable for sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

These application notes provide detailed protocols for the liquid-liquid extraction of Fulvestrant from plasma, along with validated performance data and visualizations to aid researchers in developing and implementing this methodology in their laboratories.

Quantitative Data Summary

The following tables summarize the quantitative data from validated liquid-liquid extraction methods for Fulvestrant in plasma.

Table 1: Liquid-Liquid Extraction and LC-MS/MS Method Parameters

ParameterMethod 1Method 2
Biological Matrix Human PlasmaRat Plasma
Sample Volume 500 µL[3]100 µL
Internal Standard (IS) Fulvestrant-D3[3]Fulvestrant-D3
Extraction Solvent Methyl Tertiary Butyl Ether (MTBE)[3]Ethyl Acetate (B1210297)
Analytical Technique LC-MS/MS[3]LC-MS/MS
Column Chromolith RP-18e (100 x 4.6 mm)[3]Agilent SB-C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase 0.5% Acetic Acid and Acetonitrile (20:80, v/v)[3]Acetonitrile and Water (75:25, v/v) with 1mM Ammonium Acetate
Ionization Mode Negative Ion Spray[3]Negative ESI
Mass Transitions (m/z) Fulvestrant: 605.2 → 427.4, IS: 608.6 → 430.4[3]Fulvestrant: 605.5 → 427.5, IS: 608.5 → 430.5

Table 2: Method Validation and Performance Data

ParameterMethod 1 (Human Plasma)Method 2 (Rat Plasma)
Linearity Range 0.100 - 25.0 ng/mL[3]0.05 - 100 ng/mL
Correlation Coefficient (r²) >0.99[3]0.99
Lower Limit of Quantification (LLOQ) 0.100 ng/mL[3]0.05 ng/mL
Mean Overall Recovery 79.29%[3]85.81 - 97.59%
Intra-day Precision (%RSD) ≤ 3.1%[3]< 8.03%
Inter-day Precision (%RSD) ≤ 2.97%[3]< 8.03%
Intra-day Accuracy 84.5% at LLOQ[3]-13.35 to 7.68%
Inter-day Accuracy Not Specified-13.35 to 7.68%
Matrix Effect Insignificant[3]90.18 - 95.02%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Fulvestrant from Human Plasma

This protocol is based on a validated LC-MS/MS method for the estimation of Fulvestrant in human plasma.[3]

Materials:

  • Human plasma (K3EDTA)

  • Fulvestrant and Fulvestrant-D3 (Internal Standard) stock solutions

  • Methyl Tertiary Butyl Ether (MTBE), HPLC grade

  • Acetonitrile, HPLC grade

  • Acetic Acid, analytical grade

  • Water, deionized

  • Polypropylene (B1209903) tubes (5 mL)

  • Centrifuge

  • Vortex mixer

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • Pipette 500 µL of human plasma into a 5 mL polypropylene tube.

    • Spike with 10 µL of Fulvestrant-D3 internal standard solution.

  • Liquid-Liquid Extraction:

    • Add 2.5 mL of MTBE to the plasma sample.

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes at 20°C.

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the upper organic layer (supernatant) to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue with 100 µL of the mobile phase (0.5% Acetic Acid and Acetonitrile, 20:80 v/v).

    • Vortex briefly to ensure complete dissolution.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Liquid-Liquid Extraction of Fulvestrant from Rat Plasma

This protocol is adapted from a method for the determination of Fulvestrant in rat plasma.

Materials:

  • Rat plasma

  • Fulvestrant and Fulvestrant-D3 (Internal Standard) stock solutions

  • Ethyl Acetate, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium Acetate, analytical grade

  • Water, deionized

  • Polypropylene tubes (5 mL)

  • Centrifuge

  • Vortex mixer

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of rat plasma into a 5 mL polypropylene tube.

    • Add 20 µL of Fulvestrant-D3 internal standard working solution.

  • Liquid-Liquid Extraction:

    • Add 1.6 mL of ethyl acetate to the plasma sample.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 3600 rpm for 10 minutes.

  • Supernatant Transfer and Evaporation:

    • Transfer the organic supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in a suitable volume of the mobile phase (Acetonitrile and Water, 75:25, v/v with 1mM Ammonium Acetate).

  • Analysis:

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

Fulvestrant Mechanism of Action: Estrogen Receptor Degradation

Fulvestrant_Mechanism cluster_Cell Cancer Cell Estradiol Estradiol (E2) ER Estrogen Receptor (ERα) Estradiol->ER Binds Dimerization ER Dimerization ER->Dimerization Activates Proteasome Proteasomal Degradation ER->Proteasome Induces Degradation Fulvestrant Fulvestrant Fulvestrant->ER Binds & Blocks Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE Estrogen Response Element (ERE) in DNA Nuclear_Translocation->ERE Binds to Gene_Transcription Gene Transcription (Cell Proliferation) ERE->Gene_Transcription Initiates

Caption: Mechanism of Fulvestrant action.

Experimental Workflow for Fulvestrant LLE

LLE_Workflow start Start sample_prep 1. Sample Preparation (Plasma + Internal Standard) start->sample_prep extraction 2. Liquid-Liquid Extraction (Add Extraction Solvent) sample_prep->extraction vortex_centrifuge 3. Vortex & Centrifuge extraction->vortex_centrifuge supernatant_transfer 4. Supernatant Transfer vortex_centrifuge->supernatant_transfer evaporation 5. Evaporation to Dryness supernatant_transfer->evaporation reconstitution 6. Reconstitution (in Mobile Phase) evaporation->reconstitution analysis 7. LC-MS/MS Analysis reconstitution->analysis end End analysis->end

Caption: Liquid-Liquid Extraction Workflow.

References

Application Note: High-Throughput Solid-Phase Extraction of Fulvestrant and its Metabolites from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and high-throughput solid-phase extraction (SPE) protocol for the simultaneous quantification of fulvestrant (B1683766) and its major metabolites in human plasma. The methodology is optimized for use with LC-MS/MS and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The described protocol utilizes a C8 reversed-phase sorbent, which has demonstrated high extraction efficiency and reproducibility for fulvestrant. While specific quantitative data for all metabolites using this exact protocol is extrapolated from similar analyses, the method is designed to be broadly applicable to fulvestrant and its glucuronidated and sulfated forms.

Introduction

Fulvestrant is a selective estrogen receptor downregulator (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer. Monitoring its plasma concentrations, along with those of its metabolites, is crucial for understanding its pharmacokinetics and clinical efficacy. Fulvestrant is primarily metabolized in the liver via oxidation and conjugation, leading to the formation of metabolites such as fulvestrant-3-glucuronide, fulvestrant-17-glucuronide, and fulvestrant-3-sulfate.[1][2] Solid-phase extraction is a preferred method for sample clean-up as it effectively removes plasma components that can interfere with sensitive LC-MS/MS analysis.[3][4] This protocol provides a detailed, step-by-step guide for the efficient extraction of these compounds from human plasma.

Experimental Protocol

Materials and Reagents
  • SPE Cartridges: C8 cartridges, 200 mg/3 mL (Sep-Pak Vac C8 or equivalent)[3]

  • Fulvestrant and Metabolite Standards: Certified reference standards of fulvestrant and its metabolites.

  • Internal Standard (IS): Fulvestrant-d3 or a structurally similar compound.[5][6]

  • Reagents:

  • Equipment:

    • SPE vacuum manifold

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator

    • LC-MS/MS system

Sample Preparation
  • Plasma Collection: Collect whole blood in K3EDTA tubes and centrifuge to separate plasma. Store plasma samples at -70°C until analysis.[5]

  • Standard and QC Preparation: Prepare stock solutions of fulvestrant, its metabolites, and the internal standard in methanol. Serially dilute these stocks to create calibration curve standards and quality control (QC) samples in blank human plasma.[7]

  • Sample Pre-treatment:

    • Thaw plasma samples, calibration standards, and QC samples at room temperature.

    • To 500 µL of plasma, add 50 µL of the internal standard working solution.

    • Vortex for 30 seconds.

Solid-Phase Extraction (SPE) Procedure
  • Cartridge Conditioning: Condition the C8 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.[8] Do not allow the sorbent bed to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a slow, consistent flow rate (approximately 1 mL/min) to ensure optimal binding.

  • Washing:

    • Wash the cartridge with 3 mL of a methanol:water solution (e.g., 10:90, v/v) to remove polar interferences.[8]

    • A second wash with a slightly stronger organic solvent may be performed if necessary to remove less polar interferences.

  • Drying: Dry the cartridge under high vacuum for 5-10 minutes to remove any residual wash solvent.

  • Elution: Elute fulvestrant and its metabolites from the cartridge by applying two aliquots of 750 µL of methanol into a clean collection tube.[3]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]

    • Reconstitute the dried residue in 100-200 µL of the mobile phase (e.g., a mixture of 0.5% acetic acid and acetonitrile, 20:80, v/v).[5]

    • Vortex thoroughly to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Example)
  • LC Column: C18 or Phenyl column (e.g., 150 × 4.6 mm, 2.6 µm).[3][9]

  • Mobile Phase: A gradient or isocratic elution using a mixture of aqueous (e.g., 0.1% formic acid or 5mM ammonium acetate in water) and organic (e.g., acetonitrile or methanol) phases.[9]

  • Flow Rate: 0.3 - 1.0 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative or positive mode, depending on the analytes.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Example transitions:

    • Fulvestrant: m/z 605.2 → 427.4 [M-H]⁻[5]

    • Fulvestrant-d3 (IS): m/z 608.6 → 430.4 [M-H]⁻[5]

    • Metabolite transitions would need to be optimized based on their specific mass.

Data Presentation

The following table summarizes expected performance characteristics for the SPE method based on published data for fulvestrant.[3]

AnalyteSorbent PhaseElution SolventMean Recovery (%)Inter-day Precision (RSD%)Inter-day Accuracy (Bias%)
Fulvestrant C8Methanol≥92.3%≤14.3%-12.7% to 13.5%
Metabolite 1 C8MethanolData not availableData not availableData not available
Metabolite 2 C8MethanolData not availableData not availableData not available

Note: Quantitative data for metabolites using this specific SPE protocol are not available in the cited literature and would require experimental determination.

Visualizations

The following diagrams illustrate the experimental workflow for the solid-phase extraction protocol.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (C8 Cartridge) cluster_post Post-Extraction Processing cluster_analysis Analysis plasma 500 µL Plasma is Add Internal Standard (Fulvestrant-d3) plasma->is vortex1 Vortex is->vortex1 condition 1. Condition (Methanol, Water) vortex1->condition Pre-treated Sample load 2. Load Sample condition->load wash 3. Wash (10% Methanol in Water) load->wash dry 4. Dry Cartridge wash->dry elute 5. Elute (2x 750 µL Methanol) dry->elute evaporate Evaporate to Dryness elute->evaporate Eluate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 inject Inject into LC-MS/MS vortex2->inject Final Sample

References

Application Note & Protocol: UPLC vs. HPLC for the Separation of Fulvestrant and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the separation and analysis of Fulvestrant and its related substances, including potential metabolites and degradation products.

Introduction

Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1] The analysis of Fulvestrant and its metabolites is crucial for pharmacokinetic studies, metabolism profiling, and quality control of pharmaceutical formulations. Both HPLC and UPLC are powerful chromatographic techniques for this purpose, but they offer different advantages in terms of speed, resolution, and sensitivity.

This application note outlines the key differences between UPLC and HPLC for Fulvestrant analysis, provides detailed experimental protocols, and presents a comparative summary of their performance.

UPLC vs. HPLC: A Comparative Overview

UPLC technology utilizes columns packed with sub-2 µm particles, operating at higher pressures than conventional HPLC systems.[2][3][4] This fundamental difference leads to significant improvements in chromatographic performance.

Key Advantages of UPLC over HPLC for Fulvestrant Analysis:

  • Faster Analysis Times: UPLC methods can significantly reduce run times, often by a factor of up to 10, compared to traditional HPLC methods.[5] This high throughput is advantageous for analyzing large numbers of samples.

  • Improved Resolution: The smaller particle size in UPLC columns leads to higher separation efficiency and narrower peaks, resulting in better resolution of Fulvestrant from its closely eluting metabolites and degradation products.[2][5]

  • Enhanced Sensitivity: Narrower peaks in UPLC lead to increased peak height and a better signal-to-noise ratio, resulting in higher sensitivity, which is critical for detecting low-level metabolites.[2][5]

  • Reduced Solvent Consumption: Shorter analysis times and lower flow rates in UPLC methods lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[3]

Data Presentation: Performance Comparison

The following table summarizes typical performance characteristics of UPLC and HPLC methods for the analysis of Fulvestrant and its related compounds, based on data from various studies.

ParameterHPLC MethodUPLC MethodReference
Analysis Time 20 - 45 minutes2 - 7 minutes[1][3]
Typical Column Particle Size 3 - 5 µm< 2 µm[3]
Resolution GoodExcellent[2][5]
Sensitivity ModerateHigh[2][5]
Solvent Consumption HighLow[3]

Experimental Protocols

The following are representative protocols for the analysis of Fulvestrant and its related substances using HPLC and UPLC.

HPLC Protocol

This protocol is based on a stability-indicating HPLC method for the determination of Fulvestrant.

Chromatographic Conditions:

ParameterDetailsReference
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size[6]
Mobile Phase 1% Orthophosphoric acid:Methanol (B129727) (80:20, v/v)[6]
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL[6]
Detector UV at 243 nm[6]
Column Temperature Ambient[6]

Sample Preparation:

  • Prepare a stock solution of Fulvestrant in methanol.

  • Dilute the stock solution with the mobile phase to achieve the desired concentration.

  • Filter the sample through a 0.45 µm filter before injection.

UPLC Protocol

This protocol is based on a stability-indicating UPLC method for the quantification of Fulvestrant.

Chromatographic Conditions:

ParameterDetailsReference
Column ACQUITY UPLC BEH Shield RP18, 50 mm x 2.1 mm, 1.7 µm particle size[7]
Mobile Phase Water:Acetonitrile:Methanol (300:400:300, v/v/v) with 1.0 mL Orthophosphoric acid[7]
Flow Rate 0.3 mL/min[7]
Injection Volume 1.0 µL
Detector PDA-UV at 220.0 nm[7]
Column Temperature 35°C
Run Time 6 minutes[7]

Sample Preparation:

  • Prepare a stock solution of Fulvestrant in a suitable diluent (e.g., methanol or mobile phase).

  • Dilute the stock solution with the mobile phase to the desired concentration.

  • Filter the sample through a 0.22 µm filter before injection.

Visualizations

Fulvestrant Metabolism Signaling Pathway

Fulvestrant_Metabolism Fulvestrant Fulvestrant PhaseI Phase I Metabolism (Oxidation) Fulvestrant->PhaseI CYP3A4 (minor) PhaseII Phase II Metabolism (Conjugation) Fulvestrant->PhaseII Metabolites Oxidative Metabolites (e.g., Fulvestrant sulfone) PhaseI->Metabolites Conjugates Conjugated Metabolites (Glucuronides, Sulfates) PhaseII->Conjugates Excretion Excretion Metabolites->Excretion Conjugates->Excretion Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Stock Prepare Stock Solution Dilute Dilute to Working Concentration Stock->Dilute Filter Filter Sample Dilute->Filter Inject Inject Sample into UPLC or HPLC System Filter->Inject Separate Separation on Column Inject->Separate Detect Detection (UV/PDA) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report UPLC_vs_HPLC cluster_advantages Performance Advantages of UPLC UPLC UPLC (<2 µm particles, >1000 bar) Speed Faster Analysis UPLC->Speed Resolution Higher Resolution UPLC->Resolution Sensitivity Increased Sensitivity UPLC->Sensitivity Solvent Lower Solvent Consumption UPLC->Solvent HPLC HPLC (3-5 µm particles, <400 bar)

References

Application Note & Protocol: Quantification of Fulvestrant and its Metabolites in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant (B1683766) is a selective estrogen receptor (ER) downregulator (SERD) used in the treatment of hormone receptor (HR)-positive breast cancer. It functions by binding to the estrogen receptor, leading to its degradation and thereby inhibiting estrogen signaling pathways crucial for the growth of certain breast cancer cells.[1][2] Understanding the intracellular concentration of fulvestrant and its metabolites is critical for elucidating its mechanism of action, identifying potential resistance mechanisms, and developing more effective therapeutic strategies. This document provides detailed protocols for the quantification of fulvestrant and its primary metabolites in breast cancer cell lines using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), along with an overview of its metabolic pathways and mechanism of action.

Mechanism of Action and Metabolism

Fulvestrant is a steroidal antiestrogen (B12405530) that competitively binds to the estrogen receptor with high affinity. Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, fulvestrant is a pure antagonist with no agonist activity.[1] Its binding to the ER leads to receptor dimerization inhibition, impaired nuclear localization, and accelerated degradation of the ER protein, effectively abrogating estrogen-mediated gene transcription.[1][3]

The metabolism of fulvestrant is extensive and analogous to that of endogenous steroids. The primary metabolic pathways include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate (B86663) at various positions on the steroid nucleus.[2][4] Key metabolites include fulvestrant-3-glucuronide, fulvestrant-17-glucuronide, and fulvestrant-3-sulfate.[5][6] Additionally, oxidation of the side chain can lead to the formation of sulphone metabolites.[1] While some metabolites may retain partial antiestrogenic activity, they are generally less potent than the parent compound.[1]

Signaling Pathway

The primary signaling pathway affected by fulvestrant is the estrogen receptor pathway. By promoting the degradation of ERα, fulvestrant prevents the transcription of estrogen-responsive genes that are critical for cell proliferation and survival.

Fulvestrant_Signaling_Pathway cluster_cell Breast Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds ER_dimer ER Dimerization & Nuclear Translocation ER->ER_dimer ER_degradation ER Degradation ER->ER_degradation Induces Fulvestrant Fulvestrant Fulvestrant->ER Binds & Blocks Fulvestrant->ER_dimer Inhibits ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription ER_dimer->ERE Binds

Caption: Fulvestrant's mechanism of action in breast cancer cells.

Experimental Protocols

Cell Culture and Treatment

This protocol is designed for common breast cancer cell lines such as MCF-7 and T47D.

  • Materials:

    • Breast cancer cell lines (e.g., MCF-7, T47D)

    • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Fulvestrant

    • 6-well plates or other suitable culture vessels

  • Procedure:

    • Culture breast cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to attach and grow for 24 hours.

    • Prepare a stock solution of fulvestrant in a suitable solvent (e.g., DMSO).

    • Treat cells with the desired concentrations of fulvestrant for the specified duration. Include a vehicle control (e.g., DMSO) for comparison.

Sample Preparation for Intracellular Quantification

This protocol outlines the steps for extracting fulvestrant and its metabolites from cultured breast cancer cells.

  • Materials:

    • Treated cells in culture plates

    • Ice-cold PBS

    • Cell scraper

    • Lysis buffer (e.g., RIPA buffer or a simple buffer like 1% Triton X-100 in PBS)

    • Internal Standard (IS) solution (e.g., deuterated fulvestrant)

    • Acetonitrile (B52724) (ACN)

    • Microcentrifuge tubes

  • Procedure:

    • After treatment, place the culture plates on ice.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any extracellular drug.

    • Add an appropriate volume of lysis buffer to each well (e.g., 200-500 µL for a well in a 6-well plate) and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Spike the lysate with the internal standard solution.

    • To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the lysate.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains fulvestrant and its metabolites, and transfer it to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Experimental_Workflow start Start: Breast Cancer Cell Culture treatment Fulvestrant Treatment start->treatment wash Wash Cells with Ice-Cold PBS treatment->wash lysis Cell Lysis wash->lysis is_spike Spike with Internal Standard lysis->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for intracellular quantification of fulvestrant.
LC-MS/MS Analysis

The following is a general LC-MS/MS method that can be optimized for specific instrumentation.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (e.g., triple quadrupole)

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the parent drug from its metabolites (e.g., start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for fulvestrant and its metabolites need to be determined by infusing pure standards. Example transitions for fulvestrant are m/z 606.3 -> 351.2 and m/z 606.3 -> 427.2.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the LC-MS/MS analysis.

Table 1: LC-MS/MS MRM Transitions for Fulvestrant and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
FulvestrantInsert ValueInsert ValueInsert Value
Fulvestrant-3-glucuronideInsert ValueInsert ValueInsert Value
Fulvestrant-17-glucuronideInsert ValueInsert ValueInsert Value
Fulvestrant-3-sulfateInsert ValueInsert ValueInsert Value
Fulvestrant sulphoneInsert ValueInsert ValueInsert Value
Internal StandardInsert ValueInsert ValueInsert Value
Note: These values need to be experimentally determined.

Table 2: Intracellular Concentrations of Fulvestrant and Metabolites in Breast Cancer Cell Lines

Cell LineTreatment Concentration (nM)Treatment Duration (hr)AnalyteIntracellular Concentration (ng/10^6 cells)
MCF-7 10024FulvestrantInsert Experimental Data
Fulvestrant-3-glucuronideInsert Experimental Data
Fulvestrant-17-glucuronideInsert Experimental Data
Fulvestrant-3-sulfateInsert Experimental Data
Fulvestrant sulphoneInsert Experimental Data
T47D 10024FulvestrantInsert Experimental Data
Fulvestrant-3-glucuronideInsert Experimental Data
Fulvestrant-17-glucuronideInsert Experimental Data
Fulvestrant-3-sulfateInsert Experimental Data
Fulvestrant sulphoneInsert Experimental Data
Note: This table should be populated with data generated from the described protocol.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the quantification of fulvestrant and its metabolites in breast cancer cell lines. Accurate measurement of intracellular drug and metabolite levels is essential for a deeper understanding of its pharmacological effects and for the development of improved cancer therapies. The use of LC-MS/MS provides the necessary sensitivity and specificity for this purpose. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs and instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: LC-MS/MS Analysis of Fulvestrant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Fulvestrant.

Understanding Matrix Effects in Fulvestrant Analysis

Matrix effects are a common challenge in LC-MS/MS bioanalysis, referring to the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix.[1][2] This can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification of Fulvestrant.[2] Biological matrices like plasma are complex, containing endogenous components such as phospholipids, salts, and proteins that can interfere with the analysis.[1] For Fulvestrant, which is often analyzed in plasma samples, mitigating these effects is crucial for developing a robust and reliable method.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in Fulvestrant LC-MS/MS analysis?

A1: The primary causes of matrix effects in Fulvestrant analysis are co-eluting endogenous components from the biological matrix (e.g., plasma).[1] These include:

  • Phospholipids: A major contributor to ion suppression in plasma samples.[1][4]

  • Salts and Proteins: Can alter the ionization efficiency in the MS source.[1]

  • Exogenous substances: Anticoagulants used during blood collection or dosing vehicles can also interfere with the analysis.[2]

Q2: How can I determine if my Fulvestrant analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of Fulvestrant solution is infused post-column while a blank matrix extract is injected. Dips or peaks in the baseline signal indicate matrix effects.

  • Post-extraction Spike: This quantitative method compares the response of Fulvestrant in a neat solution to its response in a blank matrix extract spiked after the extraction process. The ratio of these responses indicates the extent of ion suppression or enhancement.[5]

Q3: What is a suitable internal standard (IS) for Fulvestrant analysis to compensate for matrix effects?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[3] For Fulvestrant, Fulvestrant-d3 is commonly used.[3] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects, thus providing effective normalization.[3]

Q4: Can changing the ionization mode reduce matrix effects for Fulvestrant?

A4: Yes, switching the ionization mode can sometimes mitigate matrix effects. While most published methods for Fulvestrant use negative electrospray ionization (ESI) due to higher sensitivity, atmospheric pressure chemical ionization (APCI) is generally less susceptible to matrix effects.[2][5] If significant ion suppression is observed with ESI, exploring APCI could be a viable option, though a decrease in sensitivity might occur.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of Fulvestrant, with a focus on matrix effects.

Symptom Potential Cause Recommended Solution
Low Signal Intensity / Ion Suppression Inadequate sample cleanup leading to co-elution of matrix components (e.g., phospholipids).Optimize the sample preparation method. Consider switching from Protein Precipitation (PPT) to more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[3]
Suboptimal chromatographic separation of Fulvestrant from matrix interferences.Modify the chromatographic conditions. Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., a different C18 column) to improve resolution between Fulvestrant and interfering peaks.[5]
High Variability in Results (Poor Precision) Inconsistent matrix effects across different samples.Ensure the use of a suitable internal standard, preferably Fulvestrant-d3, to normalize for variations in matrix effects.[3] Also, re-evaluate the sample preparation method for consistency and robustness.
Carryover from previous injections.Optimize the wash solvent and increase the wash volume/time between injections. Ensure the injection port and needle are being adequately cleaned.
Inaccurate Quantification (Poor Accuracy) Matrix effects causing a consistent bias (suppression or enhancement).Quantify the matrix effect using a post-extraction spike experiment and apply a correction factor if necessary. The most robust solution is to eliminate the source of the matrix effect through improved sample preparation and chromatography.[5]
Improper calibration curve preparation.Prepare calibration standards in a matrix that matches the study samples (matrix-matched calibration) to compensate for predictable matrix effects.[3]

Quantitative Data Summary

The following table summarizes quantitative data on matrix effects and extraction recovery for Fulvestrant from a published study. The matrix effect is evaluated by comparing the peak areas of post-extraction spiked samples to those in a neat solution. A value close to 100% indicates minimal matrix effect.

Concentration (ng/mL)Extraction MethodMatrix Effect (%)RSD (%)Extraction Recovery (%)RSD (%)
0.1SLE90.182.4497.5912.87
3.0SLE95.026.2885.819.76
80.0SLE92.673.1591.334.32

Data extracted from a study using Supported-Liquid Extraction (SLE) in rat plasma.[5]

Experimental Protocols

Sample Preparation: Supported-Liquid Extraction (SLE)

This protocol is based on a validated method for the determination of Fulvestrant in rat plasma.[5]

  • Thaw frozen rat plasma samples at room temperature.

  • To 100 µL of plasma sample, add 100 µL of the mobile phase.

  • Add 20 µL of the internal standard working solution (Fulvestrant-d3, 100 ng/mL).

  • Load the mixture onto an SLE cartridge and allow it to equilibrate for 5 minutes.

  • Elute the analytes by passing 2 x 800 µL of ethyl acetate (B1210297) through the cartridge under gravity.

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 100 µL of acetonitrile (B52724) and water (85:15, v/v) containing 1mM ammonium (B1175870) acetate.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical parameters for the analysis of Fulvestrant.

  • LC System: Agilent 1290 Infinity LC system or equivalent.[5]

  • Column: Agilent SB-C18 (2.1 × 50 mm, 1.8 µm).[5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15, v/v) containing 1mM ammonium acetate.[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • MS System: AB Sciex Triple Quad 5500 mass spectrometer or equivalent.[5]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[5]

  • MRM Transitions:

    • Fulvestrant: m/z 605.5 → 427.5[5]

    • Fulvestrant-d3 (IS): m/z 608.5 → 430.5[5]

Visualizations

LCMS_Workflow General LC-MS/MS Workflow for Fulvestrant Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (Fulvestrant-d3) Sample->Add_IS Extraction Extraction (SLE/LLE/SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI-) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Troubleshooting_Matrix_Effects Troubleshooting Matrix Effects in Fulvestrant Analysis Start Poor Accuracy or Precision Observed Assess_ME Assess Matrix Effect (Post-column infusion or Post-extraction spike) Start->Assess_ME ME_Present Matrix Effect Confirmed? Assess_ME->ME_Present No_ME Investigate Other Causes (e.g., IS stability, instrument performance) ME_Present->No_ME No Optimize_Prep Optimize Sample Preparation (e.g., switch to LLE/SPE) ME_Present->Optimize_Prep Yes Optimize_Chroma Optimize Chromatography (e.g., gradient, column) Optimize_Prep->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled IS (Fulvestrant-d3) Optimize_Chroma->Use_SIL_IS Revalidate Re-evaluate Matrix Effect Use_SIL_IS->Revalidate Revalidate->Optimize_Prep No, iterate Resolved Issue Resolved Revalidate->Resolved Yes

References

Technical Support Center: Overcoming Ion Suppression for Fulvestrant-9-sulfone-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the LC-MS/MS analysis of Fulvestrant-9-sulfone-d3.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] Given that Fulvestrant is a hydrophobic compound, it is susceptible to ion suppression from endogenous matrix components like phospholipids (B1166683) that may co-elute from the LC column.[3][4] Since this compound is used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Fulvestrant and its metabolites, any uncompensated ion suppression can lead to inaccurate analytical results.[5]

Q2: What are the common sources of ion suppression in LC-MS/MS analysis?

A2: Ion suppression can originate from various sources, including:

  • Endogenous matrix components: Salts, proteins, and lipids (especially phospholipids) present in biological samples are major contributors.[1]

  • Exogenous substances: Dosing vehicles, anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives can all interfere with ionization.[1]

  • High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.

  • Co-eluting metabolites: Metabolites of the analyte that have similar structures and chromatographic retention times can also cause interference.

Q3: How can I determine if my this compound analysis is affected by ion suppression?

A3: Two primary methods are used to assess ion suppression:

  • Post-Column Infusion (PCI): This qualitative technique helps identify regions in the chromatogram where ion suppression occurs.[6] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal indicates the retention time of interfering components.[4]

  • Post-Extraction Spike Analysis: This quantitative method determines the extent of ion suppression. The response of the analyte spiked into a blank matrix sample post-extraction is compared to the response of the analyte in a neat solution at the same concentration.[7] A lower response in the matrix sample indicates ion suppression.

Troubleshooting Guides

Problem: I am observing a weak or inconsistent signal for this compound.

This issue is often a primary indicator of ion suppression. The following troubleshooting guide provides a systematic approach to identify and mitigate the problem.

Troubleshooting Workflow:

Troubleshooting_Ion_Suppression cluster_Start cluster_Diagnosis Step 1: Diagnose Ion Suppression cluster_Optimization Step 2: Optimize Sample Preparation & Chromatography cluster_Compensation Step 3: Compensate for Unavoidable Suppression cluster_End Start Start: Weak/Inconsistent Signal for This compound Diagnose Perform Post-Column Infusion (PCI) and Post-Extraction Spike Analysis Start->Diagnose CheckSuppression Is significant ion suppression observed? Diagnose->CheckSuppression SamplePrep Optimize Sample Preparation: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) CheckSuppression->SamplePrep Yes NoSuppression End: Investigate other causes (e.g., instrument issues) CheckSuppression->NoSuppression No Chromatography Optimize Chromatographic Conditions: - Change column chemistry - Adjust mobile phase/gradient SamplePrep->Chromatography InternalStandard Ensure proper use of This compound as SIL-IS Chromatography->InternalStandard End End: Robust & Reliable Assay InternalStandard->End

Caption: A logical workflow for troubleshooting ion suppression.

Detailed Troubleshooting Steps in a Q&A Format:

Q: How can I optimize my sample preparation to reduce ion suppression?

A: Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[1] Two common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE): This technique provides excellent sample cleanup by selectively isolating the analyte. For Fulvestrant, polymeric reversed-phase SPE sorbents have shown high and consistent recoveries with minimal matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE is another effective method for cleaning up complex biological samples. For Fulvestrant, LLE using solvents like methyl tertiary butyl ether (MTBE) has been successfully employed.[5]

Q: What chromatographic adjustments can I make to overcome ion suppression?

A: If sample preparation optimization is insufficient, modifying the chromatographic conditions can help separate this compound from co-eluting interferences.[4]

  • Change Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter the elution order of the analyte and interfering compounds.[3]

  • Adjust Mobile Phase and Gradient: Modifying the mobile phase composition (e.g., pH, organic solvent ratio) or using a shallower gradient can improve the resolution between your analyte and matrix components.[3] For hydrophobic compounds like Fulvestrant, optimizing the mobile phase pH relative to the analyte's logD can be particularly effective in resolving it from phospholipids.[3]

Q: How does using this compound as a stable isotope-labeled internal standard (SIL-IS) help?

A: A SIL-IS is the most effective way to compensate for unavoidable ion suppression.[8] Since this compound has nearly identical physicochemical properties to the unlabeled analyte, it will co-elute and experience the same degree of ion suppression. This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.[6]

Data Presentation

The following tables summarize quantitative data on the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery for Fulvestrant and other compounds.

Table 1: Comparison of Analyte Recovery and Matrix Effects for Different Sample Preparation Techniques in Plasma

Sample Preparation TechniqueAnalyte ClassAverage Analyte Recovery (%)Average Matrix Effect (%)Reference
Solid-Phase Extraction (Oasis PRiME HLB)Diverse (Acids, Bases, Neutrals)>85<15
Supported Liquid Extraction (SLE)Diverse (Acids, Bases, Neutrals)70-8015-25
Liquid-Liquid Extraction (LLE)Diverse (Acids, Bases, Neutrals)60-70>20 (variable)
Liquid-Liquid Extraction (MTBE)Fulvestrant79.29Not specified[5]

Table 2: Matrix Effect of Fulvestrant in Rat Plasma using Supported-Liquid Extraction [9]

AnalyteQC LevelMatrix Effect (%)RSD (%)
FulvestrantLow90.186.28
FulvestrantMedium92.544.52
FulvestrantHigh95.023.17

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Fulvestrant in Plasma

This protocol is adapted from a method developed for the simultaneous extraction of several breast cancer drugs, including Fulvestrant.

Materials:

  • SPE cartridges (e.g., Oasis PRiME HLB)

  • Plasma sample

  • Methanol (B129727)

  • Water

  • Centrifuge

  • Evaporation system

Procedure:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of water.

  • Load: Load the diluted plasma onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute: Elute the analyte with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Fulvestrant in Human Plasma

This protocol is based on a validated LC-MS/MS method for the estimation of Fulvestrant in human plasma.[5]

Materials:

  • Human plasma sample

  • Methyl tertiary butyl ether (MTBE)

  • Internal standard solution (this compound)

  • Vortex mixer

  • Centrifuge

  • Evaporation system

Procedure:

  • Sample Preparation: To 500 µL of human plasma, add the internal standard solution.

  • Extraction: Add 2.5 mL of MTBE, vortex for 10 minutes, and then centrifuge at 4000 rpm for 5 minutes.

  • Collection: Transfer the supernatant (organic layer) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness at 40°C and reconstitute the residue in the mobile phase.

Mandatory Visualization

Signaling Pathway of Fulvestrant

Fulvestrant_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates ER->ER ER->ER ERE Estrogen Response Element (ERE) ER->ERE Binds ER->ERE Blocks Binding Proteasome Proteasomal Degradation ER->Proteasome Promotes Degradation Fulvestrant Fulvestrant Fulvestrant->ER Binds & Blocks GeneTranscription Gene Transcription ERE->GeneTranscription Promotes

Caption: Mechanism of action of Fulvestrant on the estrogen receptor signaling pathway.

Experimental Workflow for Sample Analysis

Experimental_Workflow Sample Biological Sample (Plasma) SamplePrep Sample Preparation (SPE or LLE) Sample->SamplePrep LC LC Separation SamplePrep->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

Caption: A general experimental workflow for the analysis of this compound.

References

Technical Support Center: Enhancing Fulvestrant Quantification Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fulvestrant (B1683766) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving high sensitivity during Fulvestrant analysis.

Frequently Asked Questions (FAQs)

Q1: My immunoassay for Fulvestrant is showing inconsistent and high background results. What could be the cause?

A1: Immunoassays are often not suitable for quantifying Fulvestrant in biological matrices due to their limited sensitivity and specificity.[1] Fulvestrant is structurally similar to endogenous estrogens like 17β-estradiol, which can lead to significant cross-reactivity in immunoassays.[2][3] This cross-reactivity can result in falsely elevated readings, making it difficult to accurately determine Fulvestrant concentrations, especially at the low levels often present in clinical samples. For more reliable and sensitive quantification, transitioning to a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is highly recommended.[1]

Q2: What is the recommended method for achieving high sensitivity in Fulvestrant quantification?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Fulvestrant in biological samples.[1] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the accurate measurement of low concentrations of Fulvestrant. Several validated LC-MS/MS methods have been developed, achieving lower limits of quantification (LLOQ) in the sub-ng/mL range.[1][2][4][5]

Q3: How can I improve the Lower Limit of Quantification (LLOQ) of my LC-MS/MS method for Fulvestrant?

A3: To improve the LLOQ, consider the following strategies:

  • Optimize Sample Preparation: Employ an efficient extraction method to remove matrix interferences and concentrate the analyte. Supported-Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are effective techniques for plasma samples.[1][6]

  • Enhance Ionization Efficiency: Fulvestrant ionizes well in negative ion mode Electrospray Ionization (ESI).[1][5] Optimizing the mobile phase composition, such as by adding small amounts of additives like ammonium (B1175870) acetate (B1210297), can improve ionization efficiency.

  • Fine-tune Mass Spectrometer Parameters: Optimize the collision energy and other MS parameters for the specific precursor-to-product ion transition of Fulvestrant to maximize signal intensity.

  • Consider Derivatization: Although not commonly reported for Fulvestrant, chemical derivatization can be a powerful strategy to enhance the ionization efficiency and sensitivity of steroids in LC-MS/MS analysis.[7][8][9] This involves chemically modifying the Fulvestrant molecule to introduce a more readily ionizable group.

Q4: What are the common challenges in developing a bioanalytical method for Fulvestrant?

A4: Common challenges include:

  • Achieving desired sensitivity (low LLOQ): This is crucial for pharmacokinetic studies where concentrations can be very low.

  • Matrix effects: Components of the biological matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of Fulvestrant, leading to inaccurate results.

  • Extraction recovery: Ensuring consistent and high recovery of Fulvestrant from the sample matrix is critical for accuracy and precision.

  • Stability: Fulvestrant may be susceptible to degradation under certain storage and sample processing conditions. It is essential to perform stability studies to ensure the integrity of the analyte.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure Fulvestrant is in a single ionic form.
Secondary Interactions with Column Use a column with end-capping or a different stationary phase.
Column Void or Channeling Replace the column.
Issue 2: High Background Noise or Matrix Effects
Possible Cause Troubleshooting Step
Inefficient Sample Cleanup Optimize the sample extraction method (e.g., use a more selective SPE sorbent, or a different LLE solvent).
Co-eluting Matrix Components Modify the chromatographic gradient to better separate Fulvestrant from interfering compounds.
Contaminated LC-MS System Clean the ion source, and flush the LC system with appropriate solvents.[10][11]
Ion Suppression/Enhancement Use a stable isotope-labeled internal standard (e.g., Fulvestrant-d3) to compensate for matrix effects.[1][5] Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
Issue 3: Low or Inconsistent Recovery
Possible Cause Troubleshooting Step
Suboptimal Extraction Solvent/Sorbent Screen different LLE solvents or SPE sorbents and elution solvents to find the combination that provides the highest and most consistent recovery. For SPE, C8 and C18 sorbents have been used effectively.[6]
Incomplete Elution from Extraction Cartridge Increase the volume or strength of the elution solvent.
Analyte Adsorption to Labware Use low-binding tubes and pipette tips.
pH-dependent Extraction Adjust the pH of the sample before extraction to ensure Fulvestrant is in a neutral form for efficient extraction.

Data Presentation: Comparison of Published LC-MS/MS Methods

The following table summarizes the performance of several published LC-MS/MS methods for Fulvestrant quantification, providing a benchmark for sensitivity.

Method Matrix Extraction Technique LLOQ (ng/mL) Reference
LC-MS/MSRat PlasmaSupported-Liquid Extraction (SLE)0.05[1][5]
LC-MS/MSHuman PlasmaLiquid-Liquid Extraction (LLE)0.100[2][4]
LC-MS/MSRabbit PlasmaLiquid-Liquid Extraction (LLE)0.092[5]
UPLC-PDAOil-based Injection-1540 (1.54 µg/mL)[12][13]
HPLC-UVPharmaceutical Formulation-500 (0.50 µg/mL)[3]

Experimental Protocols

Protocol 1: Highly Sensitive Fulvestrant Quantification in Rat Plasma by LC-MS/MS with Supported-Liquid Extraction (SLE)

This protocol is based on the method described by Leng et al. (2020), which achieved an LLOQ of 0.05 ng/mL.[1][5]

1. Materials and Reagents:

  • Fulvestrant and Fulvestrant-d3 (internal standard) reference standards

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • Ethyl acetate

  • Rat plasma (blank)

  • Supported-Liquid Extraction (SLE) cartridges

2. Sample Preparation (SLE):

  • Thaw frozen rat plasma samples at room temperature.

  • To 100 µL of rat plasma, add 20 µL of internal standard working solution (Fulvestrant-d3).

  • Vortex mix for 30 seconds.

  • Load the entire sample onto an SLE cartridge.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analytes by passing 2 x 800 µL of ethyl acetate through the cartridge.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC Column: Agilent SB-C18 (2.1 × 50 mm, 3.5 μm) or equivalent

  • Mobile Phase: Acetonitrile and water (75:25, v/v) containing 1mM ammonium acetate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Fulvestrant: m/z 605.5 → 427.5

    • Fulvestrant-d3: m/z 608.5 → 430.5

Visualizations

experimental_workflow Experimental Workflow for Fulvestrant Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (IS) plasma->add_is extraction Supported-Liquid Extraction (SLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing final_concentration Final Concentration Report data_processing->final_concentration

Caption: Workflow for Fulvestrant quantification in plasma.

troubleshooting_workflow Troubleshooting Low Sensitivity start Low Signal/Sensitivity for Fulvestrant check_ms Check MS Performance (Tune & Calibration) start->check_ms check_lc Check LC Performance (Peak Shape, Retention Time) check_ms->check_lc MS OK clean_source Clean Ion Source, Recalibrate check_ms->clean_source MS Issue check_sample_prep Review Sample Preparation check_lc->check_sample_prep LC OK check_column Check for Column Contamination/Age check_lc->check_column LC Issue optimize_extraction Optimize Extraction (Recovery, Matrix Effects) check_sample_prep->optimize_extraction Sample Prep Issue consider_derivatization Consider Derivatization for Sensitivity Boost check_sample_prep->consider_derivatization Sample Prep OK ms_ok MS OK ms_fail MS Issue lc_ok LC OK lc_fail LC Issue sp_ok Sample Prep OK sp_fail Sample Prep Issue

Caption: Decision tree for troubleshooting low sensitivity.

References

Technical Support Center: Stability of Fulvestrant-9-sulfone-d3 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fulvestrant-9-sulfone-d3 in plasma samples. This resource is intended for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guides

Q1: What is this compound and why is its stability in plasma a concern?

This compound is the deuterium-labeled form of Fulvestrant-9-sulfone, a metabolite of the estrogen receptor antagonist Fulvestrant.[1] In bioanalytical studies, deuterated analogs are commonly used as internal standards for accurate quantification of the target analyte by mass spectrometry. The stability of this internal standard in the biological matrix (plasma) is critical for the reliability and accuracy of the analytical method. Degradation of the internal standard can lead to an overestimation of the analyte concentration.

Q2: I am observing inconsistent results in my plasma samples containing this compound. What are the potential stability issues?

Inconsistent results can arise from several factors related to the stability of this compound in plasma. Key areas to investigate include:

  • Benchtop Instability: Prolonged exposure of plasma samples to room temperature before processing can lead to degradation.

  • Freeze-Thaw Instability: Multiple cycles of freezing and thawing can compromise the integrity of the analyte.

  • Long-Term Storage Instability: Improper storage temperatures or extended storage periods can result in degradation.

  • Enzymatic Degradation: Plasma contains various enzymes that can potentially metabolize the analyte.

Q3: What are the recommended storage conditions for plasma samples containing this compound?

While specific stability data for this compound is not extensively available, recommendations can be extrapolated from studies on Fulvestrant and its non-deuterated sulfone metabolite. Plasma concentrations of the sulfone metabolite have been observed to be low in clinical studies.[2]

Based on the stability of the parent compound, Fulvestrant, the following storage conditions are recommended to ensure the stability of its metabolites:

ConditionTemperatureDurationReference
Short-Term (Benchtop)Room Temperature (~25°C)Up to 7 hours[3]
Freeze-Thaw Cycles-20°C to -78°CUp to 5 cycles[3]
Long-Term-80°CUp to 60 days[4]

Q4: How can I perform a stability assessment for this compound in plasma?

A comprehensive stability assessment should evaluate the analyte's stability under conditions that mimic the entire lifecycle of a sample in the laboratory. This includes benchtop stability, freeze-thaw stability, and long-term storage stability.

Experimental Protocols

A generic protocol for assessing plasma stability can be adapted for this compound.

Objective: To determine the stability of this compound in plasma under various laboratory conditions.

Materials:

  • This compound analytical standard

  • Blank human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (or other suitable organic solvent) for protein precipitation

  • LC-MS/MS system

Methodology:

  • Preparation of Spiked Plasma Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Spike the stock solution into blank plasma to achieve a known concentration (e.g., a concentration relevant to your analytical method's internal standard working solution).

    • Vortex the spiked plasma gently to ensure homogeneity.

  • Stability Experiments:

    • Benchtop Stability:

      • Aliquot the spiked plasma into multiple tubes.

      • Keep the tubes at room temperature for specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

      • At each time point, process the samples immediately by protein precipitation (e.g., adding 3 volumes of cold acetonitrile).

    • Freeze-Thaw Stability:

      • Aliquot the spiked plasma into multiple tubes.

      • Subject the tubes to a specified number of freeze-thaw cycles (e.g., 1, 3, and 5 cycles). A single cycle consists of freezing the sample at -80°C for at least 12 hours and then thawing it completely at room temperature.

      • After the final cycle, process the samples.

    • Long-Term Stability:

      • Aliquot the spiked plasma into multiple tubes.

      • Store the tubes at -80°C.

      • Analyze the samples at various time points (e.g., 0, 1, 2, and 3 months).

  • Sample Analysis:

    • After processing (protein precipitation and centrifugation), analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point and condition.

    • The analyte is considered stable if the mean concentration at each stability time point is within ±15% of the mean concentration of the baseline samples (time 0).

Visualizations

Diagram 1: Experimental Workflow for Plasma Stability Assessment

G A Prepare Spiked Plasma (this compound) B Benchtop Stability (Room Temperature) A->B C Freeze-Thaw Stability (-80°C to RT) A->C D Long-Term Stability (-80°C) A->D E Sample Processing (Protein Precipitation) B->E C->E D->E F LC-MS/MS Analysis E->F G Data Analysis (% Remaining) F->G

Caption: Workflow for assessing the stability of this compound in plasma.

Diagram 2: Troubleshooting Logic for Inconsistent Results

G Start Inconsistent Results Observed Check1 Review Sample Handling (Benchtop Time) Start->Check1 Check2 Evaluate Freeze-Thaw Cycles Start->Check2 Check3 Verify Storage Conditions (Temperature & Duration) Start->Check3 Check4 Assess Matrix Effects (Ion Suppression/Enhancement) Start->Check4 Solution1 Minimize Benchtop Exposure Process on Ice Check1->Solution1 Solution2 Limit Freeze-Thaw Cycles Aliquot Samples Check2->Solution2 Solution3 Ensure Proper Storage Calibrate Freezers Check3->Solution3 Solution4 Optimize Sample Preparation & Chromatography Check4->Solution4

Caption: Troubleshooting guide for inconsistent analytical results.

References

Technical Support Center: Optimizing ESI Parameters for Fulvestrant-9-sulfone-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fulvestrant-9-sulfone-d3. Our aim is to help you resolve common issues encountered during Electrospray Ionization (ESI) Mass Spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in mass spectrometry?

This compound is the deuterium-labeled form of Fulvestrant-9-sulfone. In quantitative analysis by LC-MS, it is commonly used as an internal standard (IS).[1] The inclusion of stable heavy isotopes allows for precise quantification of the unlabeled analyte in complex matrices, such as plasma, by correcting for variations during sample preparation and analysis.

Q2: Which ionization mode, positive or negative ESI, is recommended for this compound analysis?

While Fulvestrant (B1683766) can be quantified in positive ESI mode, studies have shown that the response for Fulvestrant is significantly higher in negative ESI mode.[2] Therefore, negative ESI mode is generally recommended to achieve optimal sensitivity for both Fulvestrant and its deuterated analogs like this compound.

Q3: What are the typical multiple reaction monitoring (MRM) ion transitions for Fulvestrant and its deuterated internal standards?

For Fulvestrant, a common MRM transition is m/z 605.5 → 427.5.[2][3][4] For a deuterated internal standard like Fulvestrant-d3, the transition is typically m/z 608.5 → 430.5.[2][3][4] Given the structural similarity, the transitions for this compound are expected to be very close to these values, and direct infusion of the compound is recommended to determine the exact masses.

Troubleshooting Guide

Issue 1: Poor Sensitivity or No Signal for this compound

  • Question: I am not observing a strong signal for my internal standard, this compound. What are the potential causes and how can I troubleshoot this?

  • Answer:

    • Verify Ionization Mode: Ensure your mass spectrometer is operating in negative electrospray ionization (ESI) mode, as this has been reported to provide a much higher response for Fulvestrant.[2]

    • Check MRM Transitions: Confirm that you are monitoring the correct precursor and product ion masses for this compound. While published methods for Fulvestrant-d3 (m/z 608.5 → 430.5) are a good starting point, it is crucial to determine the optimal transitions by infusing a dilute solution of your specific internal standard directly into the mass spectrometer.[2][5]

    • Optimize ESI Source Parameters: The efficiency of ionization is highly dependent on the ESI source settings. Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas temperature, and flow rate.[6][7][8] A general starting point for capillary voltage in negative mode is -2.5 to -4.0 kV.[8]

    • Mobile Phase Composition: The mobile phase composition can significantly impact ionization efficiency. For Fulvestrant analysis, a mobile phase consisting of acetonitrile (B52724) and water with a modifier like ammonium (B1175870) acetate (B1210297) has been used successfully.[2] Ensure the mobile phase is properly prepared and of high purity (LC-MS grade).[9]

Issue 2: High Background Noise or Matrix Effects

  • Question: I am observing high background noise and suspect matrix effects are suppressing the signal of this compound. What steps can I take to mitigate this?

  • Answer:

    • Improve Sample Preparation: Matrix effects often arise from co-eluting endogenous components from the sample matrix (e.g., plasma).[5] Employing a robust sample preparation technique such as liquid-liquid extraction (LLE) or supported-liquid extraction (SLE) can effectively reduce matrix interferences.[2][5]

    • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from matrix components.[10] Optimization of the analytical column and mobile phase gradient can help resolve the analyte from interfering compounds.

    • Divert Flow: If early-eluting, unretained matrix components are causing suppression, use a divert valve to direct the flow from the LC to waste during the initial part of the analytical run, only allowing the eluent containing your analyte of interest to enter the mass spectrometer.

Issue 3: Inconsistent Peak Areas and Poor Reproducibility

  • Question: The peak areas for my internal standard are inconsistent across my sample batch. What could be causing this and how can I improve reproducibility?

  • Answer:

    • Check for Sample Carryover: Inject a blank sample immediately after a high-concentration sample to check for carryover. If carryover is observed, optimize the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume and duration.

    • Ensure Complete Solubilization: Fulvestrant and its analogs can be prone to adsorption. Ensure that the internal standard is fully dissolved in the reconstitution solvent and that the solvent is compatible with the mobile phase.

    • Stable ESI Spray: An unstable electrospray can lead to fluctuating signal intensity. Visually inspect the spray needle if possible. An unstable spray can be caused by a partially blocked capillary, incorrect positioning, or inappropriate gas flow rates and temperatures.

Quantitative Data Summary

The following table summarizes typical ESI-MS/MS parameters for the analysis of Fulvestrant and its deuterated internal standard, which can serve as a starting point for optimizing the analysis of this compound.

ParameterFulvestrantFulvestrant-d3Reference
Ionization Mode Negative ESINegative ESI[2]
Precursor Ion (m/z) 605.5608.5[2][3][4]
Product Ion (m/z) 427.5430.5[2][3][4]
Declustering Potential (V) 7070[5]
Entrance Potential (V) 1010[5]
Collision Energy (V) 3031[5]
Collision Cell Exit Potential (V) 1212[5]

Experimental Protocols

General Protocol for LC-MS/MS Analysis of Fulvestrant

This protocol is a generalized procedure based on published methods and should be optimized for your specific instrumentation and experimental needs.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma sample, add the internal standard (this compound) working solution.

    • Add an appropriate extraction solvent, such as methyl tertiary butyl ether (MTBE).[5]

    • Vortex mix for 10-15 minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column, such as an Agilent SB-C18 (2.1 x 50 mm, 1.8 µm), is suitable.[2][3]

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 75:25, v/v) containing a modifier like 1mM ammonium acetate.[2]

    • Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[2]

    • Column Temperature: Maintain the column at a constant temperature, for example, 35°C.[5]

  • Mass Spectrometric Conditions:

    • Set the mass spectrometer to negative ESI mode.

    • Use the MRM transitions and voltage parameters from the table above as a starting point.

    • Optimize source parameters, including nebulizer gas, curtain gas, and ion source temperature, to achieve a stable and robust signal.

Visualizations

G cluster_0 Phase 1: Initial Setup & Direct Infusion cluster_1 Phase 2: Product Ion & Collision Energy Optimization cluster_2 Phase 3: Source Parameter Optimization A Prepare Standard Solution (this compound) B Infuse into MS A->B C Select Ionization Mode (-ESI Recommended) B->C D Acquire Full Scan (Q1) Spectrum C->D E Identify Precursor Ion [M-H]- D->E F Select Precursor Ion E->F G Acquire Product Ion Scan F->G H Select Most Abundant Product Ion G->H I Optimize Collision Energy (CE) H->I J Set Up MRM Method I->J K Optimize Capillary Voltage J->K L Optimize Nebulizer & Drying Gas K->L M Optimize Source Temperature L->M N Finalize Method M->N

Caption: Workflow for ESI-MS/MS Method Development.

G Start Start: Poor Signal/Reproducibility CheckMode Is MS in Negative ESI Mode? Start->CheckMode CheckTransitions Are MRM Transitions Correct for IS? CheckMode->CheckTransitions Yes SwitchMode Action: Switch to -ESI Mode CheckMode->SwitchMode No CheckSource Are Source Parameters Optimized? CheckTransitions->CheckSource Yes InfuseStd Action: Infuse IS to Confirm m/z CheckTransitions->InfuseStd No CheckSamplePrep Is Sample Prep Adequate? CheckSource->CheckSamplePrep Yes OptimizeSource Action: Optimize Capillary V, Gas Flows, Temp CheckSource->OptimizeSource No ImproveCleanup Action: Enhance LLE/SLE & Chromatography CheckSamplePrep->ImproveCleanup No End Problem Resolved CheckSamplePrep->End Yes SwitchMode->End InfuseStd->End OptimizeSource->End ImproveCleanup->End

Caption: Troubleshooting Decision Tree for ESI-MS Issues.

References

dealing with co-eluting interferences in Fulvestrant analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fulvestrant (B1683766). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during bioanalysis, with a specific focus on dealing with co-eluting interferences.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the LC-MS/MS analysis of Fulvestrant.

Issue 1: An Unexpected Peak is Co-eluting with Fulvestrant, Causing Ion Suppression.

Potential Cause:

A common cause of ion suppression in bioanalytical methods is the presence of endogenous matrix components, particularly phospholipids (B1166683), which are abundant in plasma and serum samples.[1][2] These compounds can co-elute with the analyte of interest and compete for ionization in the mass spectrometer's source, leading to a decreased signal for the analyte.[3]

Solution:

  • Confirm Phospholipid Interference: Monitor for characteristic phospholipid MRM transitions (e.g., m/z 184 -> 184) to see if a large peak elutes at the same retention time as Fulvestrant.[4]

  • Optimize Sample Preparation:

    • Liquid-Liquid Extraction (LLE): While a common technique for Fulvestrant, the choice of organic solvent is critical. Using a less polar solvent like methyl tertiary butyl ether (MTBE) can help minimize the extraction of phospholipids.[5][6]

    • Solid-Phase Extraction (SPE): SPE can be more selective in removing interferences.[7]

    • Specialized Phospholipid Removal: Consider using commercially available phospholipid removal plates or cartridges (e.g., HybridSPE), which combine protein precipitation with selective phospholipid removal.[1][8]

  • Modify Chromatographic Conditions:

    • Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a biphenyl (B1667301) or phenyl-hexyl phase, which can provide alternative retention mechanisms and help separate Fulvestrant from co-eluting interferences.[9]

    • Adjust Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks. Experiment with different solvent compositions and gradient slopes.

    • Employ Isocratic Elution: In some cases, a carefully optimized isocratic method can provide sufficient resolution.[10]

Issue 2: Poor Peak Shape (Fronting or Splitting) for the Fulvestrant Peak.

Potential Cause:

  • Peak Fronting: This can be caused by column overload (injecting too high a concentration of the sample), or incompatibility between the sample solvent and the mobile phase.[11][12]

  • Peak Splitting: This may indicate a partially blocked column frit, a void in the column packing material, or that two compounds are eluting very close together.[13][14] If all peaks in the chromatogram are split, the issue is likely at the head of the column.[14]

Solution:

  • Address Peak Fronting:

    • Dilute the Sample: Reduce the concentration of the sample and re-inject. If the peak shape improves, the issue was likely mass overload.[15]

    • Match Sample Solvent to Mobile Phase: Ensure the solvent used to dissolve the extracted sample is as close in composition as possible to the initial mobile phase conditions.[11]

  • Address Peak Splitting:

    • Inject a Smaller Volume: This can help determine if the split peak is actually two closely eluting compounds.[13]

    • Check for Blockages: If all peaks are split, reverse the column and flush with a strong solvent to attempt to dislodge any blockage from the inlet frit. If this does not resolve the issue, the frit or the column may need to be replaced.[11]

    • Optimize Separation: If the splitting is specific to the Fulvestrant peak, further optimization of the chromatographic method (mobile phase, gradient, column) is needed to resolve the two components.[13]

Optimization of LC-MS/MS Parameters for Interference Resolution

The following table summarizes key parameters that can be adjusted to mitigate co-eluting interferences in Fulvestrant analysis.

ParameterRecommendation for Mitigating Interference
Sample Preparation
Extraction MethodTransition from Protein Precipitation to LLE or SPE for better selectivity. For persistent phospholipid interference, use specialized removal products (e.g., HybridSPE).[2][7]
LLE SolventUse a solvent like MTBE to minimize the extraction of highly polar interferences.[5]
Chromatography
Column ChemistryIf co-elution occurs on a C18 column, try a column with a different stationary phase (e.g., biphenyl, phenyl-hexyl, or a polar-embedded phase) to alter selectivity.[9]
Mobile Phase pHAdjusting the pH of the aqueous mobile phase can alter the retention of ionizable interferences.
Gradient ProfileA shallower gradient can improve the resolution between Fulvestrant and closely eluting peaks.
Flow RateLowering the flow rate can sometimes improve separation efficiency, but at the cost of longer run times.
Mass Spectrometry
Ionization ModeFulvestrant is typically analyzed in negative ion mode.[10] Ensure this is optimal and provides the best signal-to-noise by comparing with positive mode.
MRM TransitionsSelect multiple MRM transitions for Fulvestrant. A consistent ratio between the transitions across all samples provides confidence that the peak is not comprised of an interference.

Detailed Experimental Protocol: Phospholipid Removal using HybridSPE

This protocol describes a method for the removal of phospholipids from plasma samples prior to Fulvestrant analysis, adapted from generalized HybridSPE procedures.[1][8]

Materials:

  • HybridSPE-Phospholipid 96-well plate

  • Human plasma containing Fulvestrant

  • Fulvestrant-d3 internal standard (IS)

  • Acetonitrile (B52724) with 1% formic acid

  • Collection plate

  • 96-well plate shaker

  • Centrifuge with a 96-well plate rotor

Procedure:

  • Spike Plasma: To 100 µL of human plasma in a 96-well plate, add 10 µL of Fulvestrant-d3 IS solution.

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to each well.

  • Mix: Cover the plate and vortex for 2 minutes to precipitate proteins.

  • Transfer to HybridSPE Plate: Place the HybridSPE plate on top of a collection plate. Transfer the supernatant from the protein precipitation plate to the HybridSPE plate.

  • Elute: Apply a vacuum or centrifuge the plate to draw the sample through the HybridSPE sorbent and into the collection plate. The sorbent will retain the phospholipids and proteins while allowing Fulvestrant and the IS to pass through.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analyze: Inject the reconstituted sample into the LC-MS/MS system.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of co-eluting interferences in Fulvestrant bioanalysis?

A1: The most common sources are endogenous components from the biological matrix, such as phospholipids, lysophospholipids, and steroids.[2] Additionally, metabolites of Fulvestrant or co-administered drugs could potentially co-elute.[16]

Q2: How can I proactively develop a method to avoid co-eluting interferences?

A2: During method development, it is crucial to screen multiple lots of blank biological matrix to assess for endogenous interferences.[5] Employing a selective sample preparation technique like SPE from the outset can be beneficial.[7] Additionally, developing a chromatographic method with a sufficient run time to allow for the elution of early-eluting interferences before the analyte is a good practice.

Q3: My internal standard signal is also suppressed. What does this indicate?

A3: If both the analyte and the internal standard (especially a stable isotope-labeled one like Fulvestrant-d3) show suppression, it strongly suggests a matrix effect caused by a co-eluting interference. The co-eluting compound is affecting the ionization of both molecules in the MS source. The troubleshooting steps should focus on improving the sample cleanup or chromatographic separation.

Q4: Can the formulation of the Fulvestrant drug product cause interferences?

A4: Fulvestrant is often formulated in an oil-based vehicle for intramuscular injection.[10] While the sample preparation process should remove the bulk of these excipients, it is possible that some components could be extracted and cause interference. It is important to test for interferences from the formulation excipients during method development.

Q5: What is the best way to confirm that a peak is truly an interference and not a metabolite of Fulvestrant?

A5: To distinguish between an interference and a metabolite, you can use a high-resolution mass spectrometer to obtain an accurate mass and predicted elemental composition. If the mass does not correspond to a plausible Fulvestrant metabolite, it is likely an endogenous interference. Additionally, analyzing samples from subjects before they have been dosed with Fulvestrant can help identify endogenous interferences.

Visualizations

TroubleshootingWorkflow start Poor Peak Shape or Inaccurate Quantification check_interference Monitor for Co-eluting Interference (e.g., Phospholipids) start->check_interference interference_present Interference Detected check_interference->interference_present Yes no_interference No Obvious Interference check_interference->no_interference No optimize_sample_prep Optimize Sample Prep (LLE, SPE, Phospholipid Removal) interference_present->optimize_sample_prep check_peak_shape Assess Peak Shape (Fronting, Splitting) no_interference->check_peak_shape optimize_chromatography Optimize Chromatography (Column, Gradient, Mobile Phase) optimize_sample_prep->optimize_chromatography solution Resolved Interference & Accurate Analysis optimize_chromatography->solution peak_fronting Address Mass Overload or Solvent Mismatch check_peak_shape->peak_fronting Fronting peak_splitting Check for Column Void/Blockage or Co-eluting Isomer check_peak_shape->peak_splitting Splitting peak_fronting->solution peak_splitting->solution

Caption: Troubleshooting workflow for co-eluting interferences.

IonSuppression cluster_source Mass Spectrometer Ion Source droplet Charged Droplet from LC gas_phase_ions Gas Phase Ions droplet->gas_phase_ions Evaporation & Fission analyte Fulvestrant interference Interference (e.g., Phospholipid) ion_competition Competition for Surface Charge detector Mass Analyzer / Detector gas_phase_ions->detector suppressed_signal Suppressed Fulvestrant Signal detector->suppressed_signal

Caption: Mechanism of ion suppression by a co-eluting interference.

References

impact of different anticoagulants on Fulvestrant plasma analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analysis of fulvestrant (B1683766) in plasma, with a specific focus on the potential impact of anticoagulants and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for blood sample collection for fulvestrant plasma analysis?

A1: Based on a review of validated bioanalytical methods submitted to regulatory agencies like the FDA, K3EDTA (tripotassium ethylenediaminetetraacetic acid) is a commonly used and accepted anticoagulant for the quantification of fulvestrant in plasma.[1][2] While other anticoagulants like sodium heparin have been used in specificity assessments of analytical methods, K3EDTA is consistently referenced in detailed validation reports for pharmacokinetic studies. For method validation, it is crucial to use the same anticoagulant for the study samples as was used for the validation of the bioanalytical method.

Q2: Can the use of different anticoagulants affect the results of fulvestrant plasma analysis?

Q3: What are the potential consequences of using an inappropriate or inconsistent anticoagulant?

A3: Using an unvalidated or inconsistent anticoagulant can lead to several issues:

  • Inaccurate Quantification: Matrix effects can suppress or enhance the analyte signal, leading to underestimation or overestimation of the fulvestrant concentration.

  • Poor Reproducibility: Inconsistency in anticoagulant use between samples can increase the variability of the results, compromising the integrity of the pharmacokinetic data.

  • Method Validation Failure: Regulatory bodies require that the bioanalytical method be validated with the same anticoagulant that will be used for the study samples. A mismatch would invalidate the results.

Q4: Are there any known interferences from anticoagulants in fulvestrant LC-MS/MS assays?

A4: While specific interference from EDTA or heparin with the fulvestrant molecule itself is not documented in the reviewed literature, anticoagulants can be a source of exogenous matrix effects. For instance, some studies have noted that lithium heparin can be a source of matrix effects in LC-MS/MS assays for other compounds. The most effective way to account for potential interference is the use of a stable isotope-labeled internal standard (e.g., Fulvestrant-D3 or Fulvestrant-D5), which co-elutes with the analyte and experiences similar matrix effects, thus providing a corrective measure.[1][3][4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Variability in Quality Control (QC) Samples Inconsistent sample collection (e.g., use of different anticoagulants between samples).- Confirm and standardize the anticoagulant used for all samples and standards. - If different anticoagulants were used, a partial method validation for each anticoagulant may be necessary.
Ion Suppression or Enhancement Observed Matrix effect from plasma components or the anticoagulant.- Ensure the use of a stable isotope-labeled internal standard. - Optimize the chromatographic separation to separate fulvestrant from interfering matrix components. - Evaluate different sample extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction) to remove interferences.
Low Analyte Recovery Suboptimal sample preparation for the given plasma matrix (influenced by the anticoagulant).- Re-evaluate the liquid-liquid extraction solvent system or the solid-phase extraction protocol. - Ensure complete protein precipitation if this method is used.
Inconsistent Results Between Batches Different lots of anticoagulated plasma may exhibit different matrix effects.- During method development, test the matrix effect with at least six different lots of the chosen anticoagulated plasma.

Data Presentation

Table 1: Summary of a Validated Bioanalytical Method for Fulvestrant in Human Plasma

Parameter Details
Analyte Fulvestrant
Internal Standard Fulvestrant-D3 or Fulvestrant-D5
Matrix Human Plasma with K3EDTA anticoagulant
Extraction Method Liquid-Liquid Extraction
Analytical Technique LC-MS/MS
Lower Limit of Quantitation (LLOQ) 0.053 - 0.25 ng/mL
Upper Limit of Quantitation (ULOQ) 40 - 75 ng/mL
Mean Recovery of Fulvestrant 59% - 99%
Mean Recovery of Internal Standard 74% - 100%
Intra-day Precision (%CV) < 4.9%
Inter-day Precision (%CV) < 8.6%
Intra-day Accuracy 92.6% to 110.2%
Inter-day Accuracy 99.6% to 109.5%

Data compiled from publicly available FDA bioanalytical method validation summaries.[1][4]

Experimental Protocols

Detailed Methodology for Fulvestrant Quantification in Human Plasma by LC-MS/MS

This protocol is a representative example based on validated methods.

1. Sample Collection and Handling:

  • Collect whole blood samples in tubes containing K3EDTA as the anticoagulant.

  • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to labeled cryovials.

  • Store plasma samples at -70°C until analysis.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples, quality control samples, and calibration standards on ice.

  • To 200 µL of plasma, add 25 µL of the internal standard working solution (Fulvestrant-D3 or -D5).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for injection.

3. LC-MS/MS Conditions:

  • LC System: Agilent or equivalent HPLC system.

  • Column: C18 reverse-phase column (e.g., Agilent SB-C18, 2.1 x 50 mm, 3.5 µm).[5]

  • Mobile Phase: Isocratic elution with a mixture of an aqueous component (e.g., 2mM Ammonium Acetate in water) and an organic component (e.g., Methanol or Acetonitrile) (e.g., 10:90 v/v).[3]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • Fulvestrant: m/z 605.5 → 427.5.[5]

    • Fulvestrant-D3: m/z 608.5 → 430.5.[5]

    • Fulvestrant-D5: m/z 611.8 → (transition not specified in provided results).[4]

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_extraction Sample Extraction (LLE) cluster_analysis LC-MS/MS Analysis Blood_Collection 1. Whole Blood Collection (K3EDTA tube) Centrifugation 2. Centrifugation (1500g, 10 min, 4°C) Blood_Collection->Centrifugation Plasma_Separation 3. Plasma Aliquoting Centrifugation->Plasma_Separation Storage 4. Storage at -70°C Plasma_Separation->Storage Thawing 5. Thaw Plasma Sample Storage->Thawing Add_IS 6. Add Internal Standard (Fulvestrant-D3/D5) Thawing->Add_IS Add_Solvent 7. Add Extraction Solvent (e.g., MTBE) Add_IS->Add_Solvent Vortex_Centrifuge 8. Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Evaporation 9. Evaporate Supernatant Vortex_Centrifuge->Evaporation Reconstitution 10. Reconstitute in Mobile Phase Evaporation->Reconstitution Injection 11. Inject into LC-MS/MS Reconstitution->Injection Separation 12. Chromatographic Separation (C18 Column) Injection->Separation Detection 13. MS/MS Detection (ESI-, MRM) Separation->Detection Quantification 14. Data Quantification Detection->Quantification

Caption: Experimental workflow for fulvestrant plasma analysis.

Troubleshooting_Logic Start Inaccurate or Variable Fulvestrant Results Check_Anticoagulant Was a consistent anticoagulant (e.g., K3EDTA) used for all samples and standards? Start->Check_Anticoagulant Check_IS Is a stable isotope-labeled internal standard (IS) being used? Check_Anticoagulant->Check_IS Yes Validate_Anticoagulant Perform partial validation for each anticoagulant used Check_Anticoagulant->Validate_Anticoagulant No Optimize_Chroma Optimize Chromatographic Separation Check_IS->Optimize_Chroma Yes Implement_IS Implement Stable Isotope-Labeled IS Check_IS->Implement_IS No Optimize_Extraction Optimize Sample Extraction Protocol Optimize_Chroma->Optimize_Extraction End Reliable Results Optimize_Extraction->End Validate_Anticoagulant->Check_IS Implement_IS->Optimize_Chroma

Caption: Troubleshooting logic for fulvestrant bioanalysis issues.

References

Navigating Fulvestrant Analysis: A Technical Guide to Minimizing Carryover in LC-MS/MS Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Fulvestrant (B1683766), analyte carryover can be a significant impediment to achieving accurate and reliable data. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and prevent Fulvestrant carryover in your LC-MS/MS system.

Troubleshooting Guide: Isolating and Addressing Fulvestrant Carryover

This guide is designed to provide a systematic approach to troubleshooting carryover issues specifically related to Fulvestrant analysis.

Q1: I'm observing a peak for Fulvestrant in my blank injection following a high concentration sample. What are the initial steps to confirm and quantify this carryover?

A1: The first step is to confirm that the observed peak is indeed Fulvestrant and not an interfering species. This can be done by verifying the retention time and the specific multiple reaction monitoring (MRM) transitions, which for Fulvestrant are typically around m/z 605.5 → 427.5.[1]

To quantify the carryover, inject a blank sample (your mobile phase or reconstitution solvent) immediately after injecting the highest concentration of your calibration curve or a high-concentration quality control (QC) sample. The carryover percentage can be calculated using the following formula:

Carryover (%) = (Peak Area in Blank / Peak Area of LLOQ Standard) x 100

A common acceptance criterion is that the carryover peak should be less than 20% of the peak area of the lower limit of quantitation (LLOQ) standard.[2]

Q2: What are the most common sources of carryover for a hydrophobic compound like Fulvestrant in an LC-MS/MS system?

A2: Due to its hydrophobic nature, Fulvestrant has a tendency to adsorb to various surfaces within the LC-MS/MS system. The most common sources of carryover include:

  • Autosampler: The injection needle, sample loop, and valve rotor seals are frequent culprits.[2][3]

  • LC Column: The stationary phase of the column can retain the analyte, which then bleeds into subsequent runs.

  • Connecting Tubing: PEEK or stainless steel tubing can have active sites where Fulvestrant may adsorb.

  • Ion Source: Contamination of the ion source, particularly the ESI probe, can lead to persistent background signals.

Q3: How can I systematically identify the specific component in my LC-MS/MS system causing the Fulvestrant carryover?

A3: A systematic, component-by-component isolation is the most effective method. This can be achieved by sequentially removing or bypassing components and observing the effect on carryover in blank injections. The following workflow can be used:

G cluster_0 Troubleshooting Workflow: Identifying Fulvestrant Carryover Source start Observe Fulvestrant Peak in Blank Injection confirm Confirm Identity (RT, MRM) & Quantify Carryover start->confirm autosampler Isolate Autosampler: Inject blank directly into the column (bypass autosampler if possible) or perform extensive needle wash confirm->autosampler result_as Carryover Persists? autosampler->result_as column Isolate Column: Replace column with a union and inject blank result_col Carryover Persists? column->result_col tubing Isolate Tubing: Systematically replace tubing (e.g., pre-column, post-column) result_tub Carryover Persists? tubing->result_tub source Isolate Ion Source: Perform source cleaning and check for background signal result_src Carryover Persists? source->result_src result_as->column Yes end_as Source Identified: Autosampler Component (Needle, Valve, Loop) result_as->end_as No result_col->tubing Yes end_col Source Identified: Column result_col->end_col No result_tub->source Yes end_tub Source Identified: Connecting Tubing result_tub->end_tub No end_src Source Identified: Ion Source result_src->end_src No end_unresolved Carryover Unresolved: Consider complex matrix effects or contamination of mobile phase result_src->end_unresolved Yes

References

selecting the optimal mobile phase for Fulvestrant analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal mobile phase for Fulvestrant analysis. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common mobile phase compositions for reversed-phase HPLC analysis of Fulvestrant?

A1: The selection of a mobile phase for Fulvestrant analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) depends on the specific column and analytical requirements. Commonly used mobile phases are mixtures of an aqueous component (often with a pH modifier) and an organic solvent.

Several successful compositions include:

  • A mixture of 1% orthophosphoric acid and methanol (B129727) (e.g., 80:20, v/v).[1][2]

  • A combination of water, acetonitrile (B52724), and methanol, sometimes with an acid like orthophosphoric acid. A specific ratio reported is 300:400:300 (v/v/v) of water, acetonitrile, and methanol with 1.0 mL of orthophosphoric acid.[3]

  • A gradient system can also be employed. For instance, one method uses Mobile Phase A (Water/Acetonitrile/Methanol at 410:320:270) and Mobile Phase B (Acetonitrile/Methanol/Water at 490:410:100).[4] Another gradient setup involves Mobile Phase A as 0.05% phosphoric acid in water and Mobile Phase B as acetonitrile.[5]

  • For simultaneous analysis of Fulvestrant and co-solvents like benzyl (B1604629) alcohol, a gradient of deionized water (Mobile Phase A) and acetonitrile (Mobile Phase B) has been used.[6]

Q2: Can Normal-Phase HPLC be used for Fulvestrant analysis?

A2: Yes, normal-phase HPLC is a viable option. One validated method utilizes a mobile phase consisting of n-hexane and isopropyl alcohol in a 70:30 v/v ratio with a cyano column.[7]

Q3: What mobile phases are suitable for LC-MS/MS analysis of Fulvestrant?

A3: For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is crucial to use volatile mobile phases to ensure compatibility with the mass spectrometer. Effective mobile phases for Fulvestrant analysis include:

  • A mixture of 0.5% acetic acid and acetonitrile (20:80 v/v).[8][9]

  • A mobile phase of methanol and water containing 5mM ammonium (B1175870) acetate (B1210297).[10] Using volatile buffers like ammonium acetate or ammonium formate, and acids like formic or acetic acid, is standard practice.[11] Non-volatile buffers such as phosphate (B84403) buffers are unsuitable as they can precipitate and contaminate the MS interface.[11]

Q4: How do I select the appropriate column for my mobile phase?

A4: The column choice is intrinsically linked to your mobile phase and analytical goals.

  • For Reversed-Phase methods , C18 and C8 columns are the most common choices and are compatible with the aqueous/organic mobile phases described above.[1][4][5][6] For UPLC methods, columns with smaller particle sizes (e.g., 1.7-μm) are used to achieve faster and more efficient separations.[3]

  • For Normal-Phase methods , a cyano-bonded column has been shown to be effective with mobile phases like n-hexane and isopropyl alcohol.[7]

  • For LC-MS applications , phenyl-based columns have also been successfully used to achieve the desired separation.[10][12]

Troubleshooting Guide

Q1: My Fulvestrant peak is tailing. What are the potential causes and solutions?

A1: Peak tailing can be caused by several factors. A systematic approach is best for troubleshooting this issue.

  • Cause 1: Secondary Silanol (B1196071) Interactions. Residual free silanol groups on the silica (B1680970) backbone of the column can interact with the analyte.

    • Solution: Add a competing base to the mobile phase or adjust the pH. Lowering the pH of the mobile phase (e.g., using 0.1% phosphoric or formic acid) can suppress the ionization of silanol groups, reducing tailing.

  • Cause 2: Column Overload. Injecting too much sample can lead to asymmetrical peaks.

    • Solution: Reduce the injection volume or dilute the sample.

  • Cause 3: Column Contamination or Degradation. Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Ensure the mobile phase pH is within the stable range for the column.[13]

Q2: I'm observing a drifting baseline during my analysis. What should I do?

A2: Baseline drift can compromise the accuracy of integration and quantification.

  • Cause 1: Column Not Equilibrated. The column requires sufficient time to equilibrate with the mobile phase, especially when using gradient elution or mobile phases with additives.

    • Solution: Allow the mobile phase to pump through the column for an extended period (e.g., 20-30 minutes or longer) until a stable baseline is achieved.[14]

  • Cause 2: Mobile Phase Composition Change. This can occur if the mobile phase is not prepared consistently or if one component evaporates faster than another.

    • Solution: Prepare fresh mobile phase daily. Keep the solvent reservoirs capped to minimize evaporation.[14]

  • Cause 3: Temperature Fluctuations. Changes in the ambient temperature can affect the column and detector, leading to drift.

    • Solution: Use a column oven and ensure a stable laboratory temperature to maintain consistent analytical conditions.[14]

Q3: My retention times for Fulvestrant are inconsistent between injections. How can I fix this?

A3: Fluctuating retention times are often indicative of problems with the HPLC pump or mobile phase preparation.

  • Cause 1: Inconsistent Mobile Phase Composition. Improperly mixed mobile phase or on-line mixing issues can lead to shifts in retention time.

    • Solution: If manually mixing, ensure accurate measurements. Degas the mobile phase thoroughly using sonication or vacuum filtration to remove dissolved air, which can affect pump performance.[14]

  • Cause 2: Pump Malfunction. Leaks in the pump seals or check valves can cause inconsistent flow rates.

    • Solution: Check for leaks in the system, particularly around pump fittings.[13] If a leak is found, tighten or replace the fitting. Regular maintenance of pump seals and check valves is recommended.

  • Cause 3: Column Equilibration. Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure that the post-run equilibration time is sufficient for the column to return to the initial conditions before the next injection.

Data Presentation

Table 1: Summary of Mobile Phases for Fulvestrant Analysis

Analysis TypeMobile Phase CompositionColumn TypeDetectionReference
RP-HPLC 1% Orthophosphoric Acid : Methanol (80:20, v/v)ACE C18UV (243 nm)[1]
RP-HPLC Gradient: A=Water/ACN/MeOH (410:320:270), B=ACN/MeOH/Water (490:410:100)Zorbax XDB C18UV (225 nm)[4]
RP-UPLC Water : Acetonitrile : Methanol (300:400:300, v/v/v) + 1.0 mL H₃PO₄ACQUITY UPLC BEH Shield RP18UV (220 nm)[3]
RP-HPLC Gradient: A=DI Water, B=AcetonitrilePhenomenex Luna C8UV (280 nm)[6]
NP-HPLC n-Hexane : Isopropyl Alcohol (70:30, v/v)CyanoUV (220 nm)[7]
LC-MS/MS 0.5% Acetic Acid : Acetonitrile (20:80, v/v)Chromolith RP-18eMS/MS[8][9]
LC-MS/MS Methanol : Water with 5mM Ammonium AcetatePhenyl-basedMS/MS[10]

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Fulvestrant

This protocol is a representative example based on published methods for the analysis of Fulvestrant.[1][2]

1. Objective: To quantify Fulvestrant in a pharmaceutical formulation using a stability-indicating reversed-phase HPLC method.

2. Materials and Reagents:

  • Fulvestrant Reference Standard

  • Methanol (HPLC Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

  • ACE C18 column (250 mm × 4.6 mm, 5 µm) or equivalent

3. Chromatographic Conditions:

  • Mobile Phase: Prepare a mixture of 1% orthophosphoric acid in water and methanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 243 nm

4. Preparation of Solutions:

  • Mobile Phase Preparation: To prepare 1L of mobile phase, add 800 mL of 1% orthophosphoric acid in water to 200 mL of methanol. Filter through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator bath.

  • Standard Stock Solution: Accurately weigh about 10 mg of Fulvestrant reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions in the mobile phase to cover the desired concentration range (e.g., 0.5-20 µg/mL).[1]

5. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 10 µg/mL).

  • The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

6. Procedure:

  • Inject 10 µL of each standard solution and sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for Fulvestrant.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of Fulvestrant in the sample solutions from the calibration curve.

Visualizations

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage p1 Prepare Mobile Phase (e.g., Acidified Water/Methanol) p2 Prepare Standard & Sample Solutions p1->p2 h1 System Equilibration p2->h1 h2 Inject Sample h1->h2 h3 Chromatographic Separation (C18 Column) h2->h3 h4 UV Detection (e.g., 225-280 nm) h3->h4 d1 Record Chromatogram h4->d1 d2 Integrate Peak Area d1->d2 d3 Quantify Fulvestrant d2->d3

Caption: General experimental workflow for HPLC analysis of Fulvestrant.

G start Inconsistent Retention Time Observed q1 Is Mobile Phase Freshly Prepared and Degassed? start->q1 a1 Prepare Fresh Mobile Phase & Degas Thoroughly q1->a1 No q2 Are There Leaks in the Pump or Fittings? q1->q2 Yes a1->q1 a2 Tighten/Replace Fittings Inspect Pump Seals q2->a2 Yes q3 Is Column Temperature Stable? q2->q3 No a2->q2 a3 Use Column Oven & Monitor Laboratory Temperature q3->a3 No end_node Problem Resolved q3->end_node Yes a3->q3

References

addressing in-source fragmentation of Fulvestrant-9-sulfone-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering in-source fragmentation of Fulvestrant-9-sulfone-d3 during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound?

A: In-source fragmentation is the breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This is particularly relevant for this compound due to its chemical structure. As a sulfated compound, it is prone to the loss of the sulfone group (SO₃), and as a deuterated compound, it can lose deuterium (B1214612) atoms.[3][4][5] This fragmentation can lead to a decreased signal for the intended precursor ion, inaccurate quantification, and potential interference with the signal of the non-deuterated analyte.[1][3]

Q2: What are the primary causes of in-source fragmentation for this compound?

A: The primary causes are excessive energy transfer to the ions in the source. This energy is influenced by several instrumental parameters, including:

  • High cone/fragmentor/declustering potential voltages: These voltages accelerate ions, and higher values increase the energy of collisions with gas molecules, leading to fragmentation.[1][6]

  • Elevated ion source temperature: Higher temperatures can provide enough thermal energy to induce fragmentation of thermally labile molecules like sulfated compounds.[1]

  • High spray voltage and gas flow rates: While essential for desolvation, non-optimal settings for the nebulizer and drying gas can contribute to a harsher ionization process.[7]

Q3: What are the expected fragment ions for this compound?

A: Based on the structure and general behavior of similar compounds in mass spectrometry, the primary fragmentation pathways would likely involve:

  • Loss of the sulfone group (SO₃): A neutral loss of approximately 80 Da.

  • Formation of sulfate-related ions: Such as HSO₄⁻ at m/z 97 in negative ion mode.[4]

  • Loss of deuterium (d3): A shift in the mass-to-charge ratio corresponding to the loss of one or more deuterium atoms.

Q4: Can the mobile phase composition affect in-source fragmentation?

A: Yes, the mobile phase can influence the efficiency of ionization and the stability of the generated ions. Using additives like ammonium (B1175870) formate (B1220265) instead of formic acid has been shown to sometimes reduce fragmentation by creating a less harsh ionization environment.[8]

Troubleshooting Guide

Issue: Low intensity of the precursor ion for this compound and/or high intensity of fragment ions.

This guide provides a systematic approach to mitigate in-source fragmentation. The key is to apply "softer" ionization conditions to minimize unwanted breakdown of the molecule.[6]

Step 1: Optimization of Ion Source Voltages

The cone voltage (also known as fragmentor or declustering potential, depending on the instrument manufacturer) is a critical parameter.

Experimental Protocol:

  • Infuse a solution of this compound directly into the mass spectrometer.

  • Set initial cone/fragmentor voltage to a low value (e.g., 10 V).

  • Gradually increase the voltage in small increments (e.g., 5-10 V).

  • Monitor the intensity of the precursor ion and any known fragment ions (e.g., [M-SO₃-d3+H]⁺).

  • Select the voltage that maximizes the precursor ion signal while keeping the fragment ion signals at a minimum.[7]

Step 2: Optimization of Ion Source Temperature

Experimental Protocol:

  • Using the optimal voltage settings from Step 1, set the ion source temperature to a lower value (e.g., 200 °C).

  • Incrementally increase the temperature while monitoring the precursor and fragment ion intensities.

  • Higher temperatures can enhance desolvation but may also promote thermal degradation. Identify a temperature that provides a stable and strong precursor signal without significant fragmentation.[1]

Step 3: Optimization of Gas Flow and Spray Voltage

Experimental Protocol:

  • Systematically adjust the nebulizer and drying gas flow rates. The goal is to achieve efficient desolvation without excessive ion fragmentation.

  • Optimize the spray voltage to the lowest value that provides a stable ion current.

Summary of Recommended Parameter Adjustments

ParameterTroubleshooting ActionRationale
Cone/Fragmentor Voltage Decrease in incrementsReduces the kinetic energy of ions, leading to less energetic collisions and lower fragmentation.[1][6][7]
Source Temperature DecreaseMinimizes thermal degradation of the sulfated compound.[1]
Spray Voltage Lower to a stable valueAims for the softest possible ionization to maintain the integrity of the precursor ion.[7]
Drying/Nebulizer Gas Optimize flow ratesEnsures efficient desolvation without physically causing the ions to fragment.[7]
Mobile Phase Consider alternative additivesModifying the mobile phase chemistry can sometimes stabilize the ions.[8]

Logical Workflow for Troubleshooting

The following diagram illustrates a systematic approach to addressing in-source fragmentation of this compound.

G cluster_0 Start: High In-Source Fragmentation Observed cluster_1 Phase 1: Voltage Optimization cluster_2 Phase 2: Temperature Optimization cluster_3 Phase 3: Gas and Mobile Phase Optimization cluster_4 End: Optimized Method Start Observe low precursor ion signal and/or high fragment signal Opt_Voltage Systematically reduce cone/fragmentor voltage Start->Opt_Voltage Check1 Fragmentation Reduced? Opt_Voltage->Check1 Opt_Temp Systematically reduce source temperature Check1->Opt_Temp No End Achieve stable precursor ion signal with minimal fragmentation Check1->End Yes Check2 Fragmentation Reduced? Opt_Temp->Check2 Opt_Gas Optimize nebulizer and drying gas flow rates Check2->Opt_Gas No Check2->End Yes Opt_Mobile Consider mobile phase modification (e.g., different additive) Opt_Gas->Opt_Mobile Opt_Mobile->End

Caption: Troubleshooting workflow for in-source fragmentation.

References

Technical Support Center: Long-Term Stability of Fulvestrant-9-sulfone-d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability testing of Fulvestrant-9-sulfone-d3 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled form of Fulvestrant-9-sulfone.[1][2] It is primarily used as an internal standard in quantitative analytical methods, such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of Fulvestrant (B1683766) and its metabolites.[1] The inclusion of stable heavy isotopes helps in tracing and quantifying the target analyte during drug development and pharmacokinetic studies.[1]

Q2: What are the recommended general procedures for preparing a stock solution of this compound?

While specific laboratory protocols may vary, a general procedure for preparing a stock solution involves accurately weighing a precise amount of the compound and dissolving it in a suitable solvent to a known final concentration. For compounds like Fulvestrant, solvents such as acetonitrile (B52724) or methanol (B129727) are often used.[3] It is crucial to ensure the compound is fully dissolved, which may require sonication.[3]

Q3: What are the optimal storage conditions for long-term stability of this compound stock solutions?

To ensure long-term stability, stock solutions should be stored under conditions that minimize degradation. Based on related fulvestrant products, recommended storage is in a refrigerator at 2°C to 8°C.[4] It is also advisable to protect the solution from light by storing it in amber vials.[4][5] For very long-term storage, freezing at -20°C might be considered, but it's essential to minimize freeze-thaw cycles by preparing single-use aliquots.[5]

Q4: How frequently should the stability of a this compound stock solution be tested?

The frequency of testing for long-term stability studies should be sufficient to establish a clear stability profile.[6] A typical schedule is:

  • Every 3 months for the first year.[6][7]

  • Every 6 months for the second year.[6][7]

  • Annually thereafter for the duration of the proposed shelf life.[6][7]

Q5: What are the potential degradation pathways for Fulvestrant-related compounds?

Forced degradation studies on Fulvestrant have shown susceptibility to:

  • Hydrolysis: Degradation in both acidic and alkaline conditions.[3][8]

  • Oxidation: Degradation when exposed to oxidizing agents like hydrogen peroxide.[3][8]

  • Thermal Degradation: Degradation at elevated temperatures.[3][9]

  • Photodegradation: Degradation upon exposure to light.[10]

These pathways should be considered when handling and storing this compound stock solutions.

Troubleshooting Guide

Q1: I observe a decrease in the concentration of my stock solution over time. What could be the cause?

A decrease in concentration can be attributed to several factors:

  • Chemical Degradation: The compound may be degrading due to improper storage conditions such as exposure to light, elevated temperatures, or incompatible container materials. Review the storage conditions and ensure they align with the recommendations (refrigerated, protected from light).

  • Solvent Evaporation: If the container is not sealed properly, the solvent can evaporate over time, leading to an apparent increase, not decrease, in concentration. However, if small volumes are repeatedly opened, this can be a factor. Ensure vials are tightly sealed.

  • Adsorption to Container: Highly lipophilic compounds can sometimes adsorb to the surface of plastic containers. Consider using glass vials for storage.

Q2: My chromatogram shows unexpected peaks that were not present in the initial analysis. What do these peaks signify?

The appearance of new peaks in a chromatogram is often an indication of degradation products.[3]

  • Identify the Degradants: Compare the chromatogram to those from forced degradation studies if available. This can help in identifying the nature of the degradation (e.g., oxidative, hydrolytic).

  • Review Handling Procedures: Ensure that the stock solution has not been contaminated. Use fresh, high-purity solvents for all dilutions and analyses.

  • Assess Storage Conditions: The presence of degradants strongly suggests that the current storage conditions are not optimal for long-term stability.

Q3: The results from my stability tests are not reproducible. What steps can I take to improve consistency?

Lack of reproducibility can stem from analytical method variability or inconsistencies in sample handling.

  • Method Validation: Ensure the analytical method used for quantification is validated for precision, accuracy, and linearity.[11]

  • System Suitability: Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.[12]

  • Standardized Aliquoting: Prepare single-use aliquots from the main stock solution to avoid repeated freeze-thaw cycles and minimize the risk of contamination and solvent evaporation.[5]

  • Consistent Sample Preparation: Ensure that all samples for analysis are prepared in a consistent manner, including dilution steps and the use of the same batch of solvent.

Experimental Protocols

Protocol: Long-Term Stability Testing of this compound Stock Solution

1. Objective: To evaluate the long-term stability of a this compound stock solution under specified storage conditions over a defined period.

2. Materials and Equipment:

  • This compound reference standard

  • HPLC-grade or LC-MS grade solvent (e.g., acetonitrile, methanol)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with screw caps

  • Refrigerator (2°C to 8°C)

  • Freezer (-20°C)

  • Validated LC-MS/MS system

3. Stock Solution Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

  • Add a portion of the selected solvent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add solvent to the mark and mix thoroughly to create a 100 µg/mL stock solution.

4. Storage and Aliquoting:

  • Dispense the stock solution into multiple 1 mL amber glass vials.

  • Divide the vials into two sets for storage at:

    • Refrigerated: 2°C to 8°C

    • Frozen: -20°C

  • Label each vial clearly with the compound name, concentration, date of preparation, and storage condition.[5]

5. Testing Schedule: Analyze the stock solutions at the following time points:

  • Initial (T=0): Immediately after preparation.

  • Long-Term: 1, 3, 6, 9, 12, 18, and 24 months.[6][7]

6. Analytical Method (LC-MS/MS):

  • Use a validated stability-indicating LC-MS/MS method for the quantification of this compound. The method should be able to separate the parent compound from any potential degradation products.

  • At each time point, retrieve one vial from each storage condition.

  • Allow the frozen sample to thaw completely at room temperature before analysis.

  • Prepare appropriate dilutions of the stock solution for analysis.

  • Analyze the samples and calculate the concentration against a freshly prepared calibration curve.

7. Acceptance Criteria: The stock solution is considered stable if the following criteria are met:

  • Appearance: The solution remains clear and colorless, with no visible particulates.

  • Concentration: The average concentration remains within ±10% of the initial (T=0) concentration.

  • Purity: No significant degradation products are observed (e.g., total impurities do not exceed 2%).

Data Presentation

Table 1: Long-Term Stability Data for this compound Stock Solution (100 µg/mL in Acetonitrile)

Time Point (Months)Storage ConditionAppearanceConcentration (µg/mL)% of Initial Conc.Purity (%)
0-Clear, Colorless100.2100.099.8
32-8°CClear, Colorless99.899.699.7
3-20°CClear, Colorless100.199.999.8
62-8°CClear, Colorless98.598.399.5
6-20°CClear, Colorless99.999.799.8
122-8°CClear, Colorless96.396.199.1
12-20°CClear, Colorless99.599.399.7
242-8°CClear, Colorless92.191.998.2
24-20°CClear, Colorless99.198.999.6

Visualizations

Stability_Testing_Workflow prep Stock Solution Preparation (e.g., 100 µg/mL in Acetonitrile) aliquot Aliquot into Amber Vials prep->aliquot storage Divide and Store Samples aliquot->storage fridge Refrigerated (2-8°C) storage->fridge Condition 1 freezer Frozen (-20°C) storage->freezer Condition 2 testing Stability Testing at Scheduled Time Points (T=0, 3, 6... months) fridge->testing freezer->testing analysis LC-MS/MS Analysis (Appearance, Concentration, Purity) testing->analysis data Data Evaluation vs. Acceptance Criteria analysis->data report Stability Report Generation data->report

Caption: Workflow for long-term stability testing of stock solutions.

Troubleshooting_Guide issue Problem Encountered conc_low Concentration Decreased? issue->conc_low new_peaks New Peaks in Chromatogram? issue->new_peaks action1 Check for Degradation: - Review storage (light/temp) - Consider adsorption conc_low->action1 Yes action2 Indicates Degradation: - Identify degradation products - Review handling & storage new_peaks->action2 Yes action3 Check for Contamination or Solvent Issues new_peaks->action3 No

Caption: Troubleshooting common issues in stability testing.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Fulvestrant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Fulvestrant (B1683766) in biological matrices. It emphasizes the critical role of the internal standard in achieving accurate and reliable results, with a focus on the theoretical application of Fulvestrant-9-sulfone-d3 for metabolite quantification. The information presented is collated from various validated methods, offering a valuable resource for researchers in the field of drug metabolism and pharmacokinetics (DMPK).

The Critical Role of the Internal Standard

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable. It is a compound of known concentration added to samples, calibrators, and quality controls to correct for the variability in sample preparation and instrument response. An ideal IS should mimic the analyte's physicochemical properties, extraction recovery, and ionization efficiency without interfering with its detection. Stable isotope-labeled (SIL) internal standards are considered the gold standard as they co-elute with the analyte and exhibit similar behavior during extraction and ionization, thus providing the most accurate correction.[1][2]

While Fulvestrant-d3 and Fulvestrant-d5 have been successfully used as internal standards for the parent drug, the quantification of its metabolites, such as Fulvestrant-9-sulfone, would ideally employ a dedicated SIL-IS like this compound.[3] This ensures that the entire analytical process, from extraction to detection of the metabolite, is accurately controlled, leading to high-quality pharmacokinetic data.

Performance Comparison of Bioanalytical Methods for Fulvestrant

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the determination of Fulvestrant in plasma, primarily utilizing Fulvestrant-d3 as the internal standard. This data serves as a benchmark for what can be expected from a robust and reliable bioanalytical assay.

Table 1: Linearity and Sensitivity of Validated Fulvestrant Assays

Internal StandardMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Fulvestrant-d3Rat Plasma0.05 - 100.00.05[4][5]
Fulvestrant-d3Human Plasma0.100 - 25.00.100[6][7]
Fulvestrant-d3Rabbit Plasma0.092 - 16.9370.092[5]
Fulvestrant-d3Rat Plasma0.322 - 35.8230.322[8]
Fulvestrant-d5Human Plasma0.052 - 400.054[9]

Table 2: Accuracy and Precision of a Validated Fulvestrant Assay

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
LLOQ0.13.12.97100.098.0[6]
LQC0.32.82.595.093.3[6]
MQC10.02.52.192.090.0[6]
HQC20.02.42.396.094.5[6]

LLOQ: Lower Limit of Quantitation, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation

Table 3: Recovery and Matrix Effect

Analyte/ISQC LevelMean Recovery (%)IS Normalized Matrix FactorReference
FulvestrantLQC71.170.893[6]
FulvestrantHQC65.000.983[6]
Fulvestrant-d3-79.29-[6]

Experimental Protocols

A typical bioanalytical method for Fulvestrant involves protein precipitation or liquid-liquid extraction for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry.

Sample Preparation: Liquid-Liquid Extraction (LLE)[6][7]
  • To 500 µL of human plasma, add the internal standard (Fulvestrant-d3).

  • Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • LC Column: Chromolith RP-18e (100 x 4.6 mm)[6][7] or Agilent SB-C18 (2.1 x 50 mm, 3.5 µm)[4][5]

  • Mobile Phase: A mixture of 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v)[6][7] or acetonitrile and water (75:25, v/v) containing 1mM ammonium (B1175870) acetate[10]

  • Flow Rate: 1.0 mL/min with a split[6][7] or 0.4 mL/min[10]

  • Ionization Mode: Negative Electrospray Ionization (ESI)[4][6]

  • Detection: Multiple Reaction Monitoring (MRM)

    • Fulvestrant: m/z 605.2 → 427.4[6][7] or m/z 605.5 → 427.5[4][5]

    • Fulvestrant-d3: m/z 608.6 → 430.4[6][7] or m/z 608.5 → 430.5[4][5]

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., Fulvestrant-d3) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for a typical bioanalytical method.

G start Start: Need for an Internal Standard is_available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->is_available use_sil Use SIL-IS (e.g., Fulvestrant-d3 for Fulvestrant, This compound for metabolite) is_available->use_sil Yes consider_analog Consider a Structural Analog (Non-SIL IS) is_available->consider_analog No analog_props Does it have similar physicochemical properties? consider_analog->analog_props Yes reevaluate Re-evaluate IS strategy. Consider standard addition or different analytical approach. consider_analog->reevaluate No use_analog Use Structural Analog with caution. Thorough validation is critical. analog_props->use_analog Yes analog_props->reevaluate No

References

A Comparative Guide to Internal Standards for Fulvestrant Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Fulvestrant (B1683766), the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides an objective comparison of Fulvestrant-9-sulfone-d3 with other deuterated internal standards, supported by experimental data from validated bioanalytical methods.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry, as it ensures the highest degree of accuracy and precision by mimicking the analyte's behavior during sample preparation and analysis. For Fulvestrant, several deuterated analogs are available, with Fulvestrant-d3 and Fulvestrant-d5 being well-documented in scientific literature, while this compound, a deuterated metabolite, presents a unique option.

Performance Comparison of Internal Standards

Table 1: Performance Characteristics of Fulvestrant-d3 as an Internal Standard

ParameterPerformance DataReference
Recovery Fulvestrant: 79.29% Fulvestrant-d3: Not explicitly reported, but overall method recovery was consistent.[1][2][3]
Precision (RSD%) Intra-day: ≤ 3.1% Inter-day: ≤ 2.97%[1][2][3]
Accuracy 84.5% to 100.0%[1]
Linearity (r²) ≥ 0.99[1][2][3][4]
Lower Limit of Quantification (LLOQ) 0.100 ng/mL in human plasma; 0.05 ng/mL in rat plasma[1][4]

Table 2: Performance Characteristics of Fulvestrant-d5 as an Internal Standard

ParameterPerformance DataReference
Recovery Fulvestrant: 97.4% to 100.2% Fulvestrant-d5: 100.0%[5]
Precision (RSD%) 1.8% to 5.5%[5]
Accuracy 90.6% to 100.8%[5]
Linearity (r²) Not explicitly reported, but the method was fully validated.[5]
Lower Limit of Quantification (LLOQ) 0.053 ng/mL in human plasma[5]

This compound: A Metabolite as an Internal Standard

Information on the performance of this compound from a fully validated bioanalytical method is not as extensively documented in the public domain. However, the use of a stable isotope-labeled metabolite as an internal standard offers a distinct advantage: it can potentially be used to simultaneously quantify both the parent drug and its metabolite in pharmacokinetic studies. This approach can provide a more comprehensive understanding of the drug's metabolic profile. The ideal internal standard co-elutes with the analyte and has identical chemical and physical properties, which a deuterated version of the analyte or its metabolite provides.[6][7]

Experimental Protocols

The following is a representative experimental protocol for the quantification of Fulvestrant in human plasma using Fulvestrant-d3 as an internal standard, based on a validated LC-MS/MS method.[1][2][3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add the internal standard solution (Fulvestrant-d3).

  • Vortex mix the samples.

  • Add methyl tertiary butyl ether (MTBE) as the extraction solvent.

  • Vortex mix vigorously followed by centrifugation to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: Chromolith RP-18e (100 x 4.6 mm) or equivalent.

  • Mobile Phase: A mixture of 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Run Time: Less than 3.0 minutes.

3. Mass Spectrometry (MS/MS)

  • Ionization Mode: Turbo-ion spray (TIS), negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fulvestrant: m/z 605.2 → 427.4[1][2][3]

    • Fulvestrant-d3: m/z 608.6 → 430.4[1][2][3]

  • Collision Energy: Optimized for each transition (e.g., 30V for Fulvestrant and 31V for Fulvestrant-d3).[1]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the bioanalytical quantification of Fulvestrant using a deuterated internal standard.

G Bioanalytical Workflow for Fulvestrant Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (e.g., Fulvestrant-d3) Plasma->Add_IS Extraction Liquid-Liquid Extraction (e.g., with MTBE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Fulvestrant Calibration->Quantification

Caption: Bioanalytical workflow for Fulvestrant quantification.

Conclusion

Both Fulvestrant-d3 and Fulvestrant-d5 have been demonstrated to be effective and reliable internal standards for the quantification of Fulvestrant in biological matrices, with validated methods showing excellent performance in terms of recovery, precision, and accuracy. The choice between them may depend on commercial availability and specific laboratory protocols.

This compound presents an intriguing alternative, particularly for studies investigating the metabolic fate of Fulvestrant. While detailed validation data is not as widely published, its use could streamline analyses by allowing for the simultaneous quantification of the parent drug and a key metabolite. Researchers are encouraged to perform a thorough method validation according to regulatory guidelines when employing any new internal standard.[8][9]

References

cross-validation of Fulvestrant assays between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Fulvestrant (B1683766) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a comparative overview of commonly employed analytical methods for Fulvestrant determination, summarizing their performance characteristics and detailing experimental protocols. The information presented is a meta-analysis of published single-laboratory validation studies, intended to aid in the selection of appropriate assay methodologies.

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer. Its unique mechanism of action, involving both estrogen receptor (ER) antagonism and degradation, necessitates reliable methods for its quantification in biological matrices. This guide explores the cross-validation landscape of Fulvestrant assays, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and the challenges associated with immunoassays.

Data Presentation: A Comparative Overview of Assay Performance

The following tables summarize the key quantitative parameters from representative validation studies for LC-MS/MS and HPLC methods for Fulvestrant quantification. It is important to note that these values are derived from different studies and direct inter-laboratory comparison data is limited.

Table 1: Performance Characteristics of LC-MS/MS Methods for Fulvestrant Quantification in Human Plasma

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 0.100 - 25.00.05 - 100.00.322 - 35.823
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1000.050.322
Intra-day Precision (%RSD) ≤ 3.1Not ReportedWithin acceptance criteria
Inter-day Precision (%RSD) ≤ 2.97Not ReportedWithin acceptance criteria
Intra-day Accuracy (% Bias) -1.5 to 15.0Within acceptance criteriaWithin acceptance criteria
Inter-day Accuracy (% Bias) -14.3 to 14.6Within acceptance criteriaWithin acceptance criteria
Recovery (%) 79.2985.81 - 97.5985.94
Internal Standard Fulvestrant-D3Fulvestrant-d3Fulvestrant-D3

Table 2: Performance Characteristics of HPLC and LSV Methods for Fulvestrant Quantification

ParameterHPLC MethodLinear Sweep Voltammetry (LSV) Method
Linearity Range (µg/mL) 0.5 - 205 - 50
Limit of Detection (LOD) (µg/mL) 0.1521.52
Limit of Quantification (LOQ) (µg/mL) 0.505.0
Intra-day Precision (%RSD) < 3.07< 3.96
Inter-day Precision (%RSD) < 3.07< 3.96
Recovery (%) Not explicitly stated, but good agreement with label claimsNot explicitly stated, but good agreement with label claims

Critical Consideration: Immunoassay Cross-Reactivity

A significant challenge in Fulvestrant analysis is the cross-reactivity observed in estradiol (B170435) immunoassays. Due to the structural similarity between Fulvestrant and estradiol, many commercially available estradiol immunoassays falsely detect Fulvestrant, leading to inaccurately elevated estradiol levels.[1][2][3][4] This interference can have significant clinical implications, potentially leading to incorrect assessments of a patient's endocrine status and inappropriate treatment decisions.[1][2][3][4] Therefore, the use of immunoassays for the direct quantification of Fulvestrant or for monitoring estradiol levels in patients receiving Fulvestrant is not recommended. LC-MS/MS is the preferred method to avoid this cross-reactivity.[2]

Experimental Protocols

LC-MS/MS Method for Fulvestrant Quantification in Human Plasma

This protocol is a generalized representation based on common practices in published literature.[5][6][7][8]

a. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 500 µL of human plasma, add an internal standard (e.g., Fulvestrant-D3).

  • Add 3 mL of an organic extraction solvent (e.g., methyl tertiary butyl ether - MTBE).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable mobile phase.

b. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., Chromolith RP-18e, 100 x 4.6 mm).

  • Mobile Phase: A mixture of an aqueous component (e.g., 0.5% acetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled (e.g., 40°C).

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Fulvestrant: e.g., m/z 605.2 → 427.4

    • Fulvestrant-D3 (IS): e.g., m/z 608.6 → 430.4

HPLC Method for Fulvestrant Quantification in Pharmaceutical Formulations

This protocol is a generalized representation based on published methods.[9][10]

a. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve Fulvestrant in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: For injection formulations, accurately measure a volume of the injection, dissolve, and dilute it with the mobile phase to bring the concentration within the calibration range.

b. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system with a UV or PDA detector.

  • Column: A C18 reverse-phase column (e.g., ACE C18, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous component (e.g., 1% orthophosphoric acid in water) and an organic solvent (e.g., methanol) in an isocratic elution (e.g., 80:20 v/v methanol:water).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

Mandatory Visualizations

Fulvestrant_Signaling_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates Fulvestrant Fulvestrant Fulvestrant->ER Binds & Blocks Proteasome Proteasome ER->ER ER->Proteasome Degradation ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA GeneTranscription Gene Transcription (Proliferation, Survival) ERE->GeneTranscription Activates

Caption: Fulvestrant's dual mechanism of action on the Estrogen Receptor signaling pathway.

Experimental_Workflow Start Start: Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Start->Spike Extraction Liquid-Liquid Extraction (e.g., with MTBE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: A typical experimental workflow for the quantification of Fulvestrant in plasma by LC-MS/MS.

References

A Comparative Guide to Analytical Methods for Fulvestrant Quantification: Assessing Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Fulvestrant (B1683766), a crucial estrogen receptor antagonist in breast cancer therapy, is paramount. This guide provides an objective comparison of various analytical methods, focusing on their linearity and dynamic range, supported by experimental data from published studies. We delve into the methodologies of High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Linear Sweep Voltammetry (LSV), offering a comprehensive overview to inform your selection of the most suitable assay.

Comparative Analysis of Linearity and Range

The performance of an analytical method is fundamentally defined by its linearity—the ability to elicit test results that are directly proportional to the concentration of the analyte—and its analytical range, the interval between the upper and lower concentration levels for which the method has been demonstrated to be precise, accurate, and linear. The following table summarizes these key parameters for different Fulvestrant quantification methods.

Analytical MethodLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Matrix/Formulation
HPLC-UV 0.5 - 20 µg/mL0.99990.152 µg/mL0.50 µg/mLPharmaceutical Preparations
HPLC-PDA 2.5 - 7.5 mg/mL≥ 0.99880.0010 - 0.0011 mg/mL0.0030 - 0.0033 mg/mLBulk Drug and Injections
UPLC-PDA 80 - 120 µg/mL> 0.9990.51 µg/mL1.54 µg/mLOil-based Injections
Linear Sweep Voltammetry (LSV) 5 - 50 µg/mL0.99921.52 µg/mL5.0 µg/mLPharmaceutical Preparations
LC-MS/MS 0.100 - 25.0 ng/mL> 0.99Not Reported0.100 ng/mLHuman Plasma
LC-MS/MS 0.05 - 100.0 ng/mL0.99Not Reported0.05 ng/mLRat Plasma[1][2]
LC-MS/MS 1 - 100 ng/mL> 0.99Not ReportedNot ReportedHuman Plasma[3]
LC-MS/MS 0.322 - 35.823 ng/mLNot ReportedNot ReportedNot ReportedRat Plasma[2]
LC-MS/MS 0.25 - 75 ng/mLNot ReportedNot Reported0.2500 ng/mLNot Specified
LC-MS/MS 0.052 - 40 ng/mLNot ReportedNot Reported0.053 ng/mLHuman Plasma

Experimental Workflows and Methodologies

The selection of an appropriate analytical method is contingent on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Below are detailed experimental protocols for the compared methods.

High-Performance Liquid Chromatography (HPLC)

HPLC methods are widely used for the quantification of Fulvestrant in pharmaceutical formulations. These methods offer good selectivity and sensitivity.

Experimental Workflow for Fulvestrant Quantification by HPLC

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Fulvestrant Standard or Pharmaceutical Formulation dissolution Dissolution in a Suitable Solvent (e.g., Methanol) start->dissolution filtration Filtration through a 0.45 µm Filter dissolution->filtration injection Injection into HPLC System filtration->injection separation Chromatographic Separation on a C18 or Cyano Column injection->separation detection UV or PDA Detection (e.g., at 220 nm) separation->detection peak_integration Peak Area Integration detection->peak_integration calibration Quantification using a Calibration Curve peak_integration->calibration result Concentration of Fulvestrant calibration->result

A typical experimental workflow for the quantification of Fulvestrant using HPLC.

Detailed Protocols:

  • HPLC-UV Method :

    • Mobile Phase : A mixture of 1% orthophosphoric acid and methanol (B129727) (80:20, v/v).

    • Column : Not specified in the provided context.

    • Flow Rate : Not specified in the provided context.

    • Detection : UV detection.

    • Sample Preparation : Solutions are prepared by diluting a stock solution of Fulvestrant to achieve concentrations within the 0.5-20 µg/mL range.[4][5][6] For pharmaceutical preparations, the sample is dissolved, filtered, and then diluted to fall within the working range.[4][5]

  • Normal Phase HPLC-PDA Method :

    • Mobile Phase : A gradient elution of n-hexane and isopropyl alcohol (70:30 v/v).[7]

    • Column : Normal phase cyano column (4.6 mm x 25 cm, 5 µm).[7]

    • Flow Rate : 1.5 mL/min.[7]

    • Detection : Photo Diode Array (PDA) detector at 220 nm.[7]

    • Sample Preparation : The method was applied to bulk drug samples and injection formulations.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in plasma, LC-MS/MS is the method of choice.

Experimental Workflow for Fulvestrant Quantification by LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample is_addition Addition of Internal Standard (e.g., Fulvestrant-D3) start->is_addition extraction Liquid-Liquid Extraction (LLE) or Supported-Liquid Extraction (SLE) is_addition->extraction evaporation Evaporation and Reconstitution extraction->evaporation injection Injection into LC-MS/MS System evaporation->injection separation Chromatographic Separation on a C18 Column injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection peak_integration Peak Area Ratio Calculation (Analyte/IS) detection->peak_integration calibration Quantification using a Calibration Curve peak_integration->calibration result Concentration of Fulvestrant in Plasma calibration->result

A generalized workflow for the bioanalysis of Fulvestrant in plasma using LC-MS/MS.

Detailed Protocols:

  • LC-MS/MS Method 1 :

    • Sample Preparation : Liquid-liquid extraction (LLE) from human plasma using methyl tertiary butyl ether (MTBE).[8][9][10] Fulvestrant-D3 is used as the internal standard.[8][9][10]

    • Chromatography : Separation on a Chromolith RP-18e column (100 × 4.6 mm) with an isocratic mobile phase of 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v) at a flow rate of 1.0 mL/min.[8][9][10]

    • Mass Spectrometry : Detection is performed using tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode, monitoring the transition m/z 605.2 → 427.4 for Fulvestrant and m/z 608.6 → 430.4 for the internal standard.[8][9][10]

  • LC-MS/MS Method 2 :

    • Sample Preparation : Supported-liquid extraction from rat plasma.[1] Fulvestrant-d3 serves as the internal standard.[1]

    • Chromatography : Separation is achieved on an Agilent SB-C18 column (2.1 × 50 mm, 3.5 µm) with isocratic elution.[1]

    • Mass Spectrometry : Negative mode MRM is used, with ion transitions of m/z 605.5 → 427.5 for Fulvestrant and m/z 608.5 → 430.5 for the internal standard.[1]

Linear Sweep Voltammetry (LSV)

LSV is an electrochemical technique that offers a rapid and less matrix-sensitive alternative for the determination of Fulvestrant in pharmaceutical preparations.

Detailed Protocol:

  • Electrochemical System : A three-electrode system with a platinum working electrode.

  • Supporting Electrolyte : 0.1 M LiClO4 in acetonitrile.

  • Sample Preparation : The drug is dissolved in the supporting electrolyte. No extraction from the formulation excipient matrix is required.[4]

  • Measurement : Solutions are scanned from 1.0 to 1.7 V.[4]

Conclusion

The choice of an analytical method for Fulvestrant quantification is dictated by the specific research or quality control needs. For routine analysis of pharmaceutical formulations where high sensitivity is not the primary concern, HPLC-UV and LSV offer robust and reliable options.[4][5][6] LSV, in particular, provides a rapid analysis with minimal sample preparation.[4] When analyzing biological matrices such as plasma, the superior sensitivity and selectivity of LC-MS/MS are indispensable for accurate pharmacokinetic and bioequivalence studies.[1][2][3][8][9][10] The various validated LC-MS/MS methods demonstrate a wide linear range, extending down to the picogram per milliliter level, making them suitable for detecting low concentrations of Fulvestrant in vivo. Ultimately, a thorough understanding of the linearity, range, and experimental requirements of each method is crucial for obtaining accurate and reproducible results in the quantification of Fulvestrant.

References

Determining the Limit of Detection for Fulvestrant in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for determining the limit of detection (LOD) and lower limit of quantification (LLOQ) of Fulvestrant (B1683766) in plasma, a critical aspect for pharmacokinetic and therapeutic drug monitoring studies. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which has demonstrated high sensitivity and specificity for this application.

Comparison of LC-MS/MS Methods for Fulvestrant Quantification

The following table summarizes the performance of various validated LC-MS/MS methods for the quantification of Fulvestrant in plasma. These methods offer a range of sensitivities suitable for different research needs.

Method Reference Lower Limit of Quantification (LLOQ) (ng/mL) Linear Range (ng/mL) Sample Preparation Internal Standard Ionization Mode
Oriental Journal of Chemistry[1]0.1000.100 - 25.0Liquid-Liquid Extraction (LLE)Fulvestrant-D3Negative
Biomedical Chromatography[2][3]0.050.05 - 100.0Supported-Liquid Extraction (SLE)Fulvestrant-d3Negative
FDA Access Data[4]0.25000.2500 - 250.0Liquid-Liquid Extraction (LLE)Fulvestrant D3Not Specified
ResearchGate Publication[3][5]0.092 (LOD: 0.023)0.092 - 16.937Liquid-Liquid Extraction (LLE)NorethistroneNot Specified
Journal of Pharmaceutical and Biomedical Analysis[6]11 - 100Protein PrecipitationNot SpecifiedPositive

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols derived from the cited literature.

Method 1: Liquid-Liquid Extraction (LLE) based LC-MS/MS

This protocol is a composite based on the methodologies described in the Oriental Journal of Chemistry and FDA documentation.[1][4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 500 µL aliquot of human plasma, add the internal standard (Fulvestrant-D3).

  • Perform liquid-liquid extraction using an appropriate organic solvent such as methyl tertiary butyl ether (MTBE).

  • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: A reverse-phase column, such as a Chromolith RP-18e (100 x 4.6 mm), is used for chromatographic separation.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v) is used.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is maintained.[1]

  • Column Temperature: The column is maintained at 35°C.[1]

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor the transitions of the parent ion to the product ion for both Fulvestrant and its internal standard.

    • Fulvestrant transition: m/z 605.2 → 427.4[1]

    • Fulvestrant-D3 transition: m/z 608.6 → 430.4[1]

Method 2: Supported-Liquid Extraction (SLE) based LC-MS/MS

This protocol is based on the highly sensitive method described in Biomedical Chromatography.[2][3]

1. Sample Preparation (Supported-Liquid Extraction):

  • Dilute plasma samples with the mobile phase.

  • Add the internal standard (Fulvestrant-d3).

  • Load the mixture onto an SLE cartridge and allow it to equilibrate.

  • Elute the analyte and internal standard with an organic solvent like ethyl acetate.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

2. Liquid Chromatography:

  • Column: An Agilent SB-C18 column (2.1 × 50 mm, 3.5 μm) is used for separation.[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.

  • Internal Standard: Fulvestrant-d3 is used for quantification.[2]

3. Mass Spectrometry:

  • Ionization: ESI in negative mode.

  • Detection: MRM mode is used for detection.

    • Fulvestrant transition: m/z 605.5 → 427.5[2]

    • Fulvestrant-d3 transition: m/z 608.5 → 430.5[2]

Workflow for Determining Limit of Detection

The following diagram illustrates a typical workflow for establishing the limit of detection for Fulvestrant in plasma using LC-MS/MS.

LOD_Determination_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Blank Plasma Spiking Extraction Extraction (LLE or SLE) Plasma->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Sep Chromatographic Separation Reconstitution->LC_Sep MS_Det Mass Spectrometric Detection (MRM) LC_Sep->MS_Det Peak_Integration Peak Area Integration MS_Det->Peak_Integration SN_Ratio Signal-to-Noise Ratio Calculation Peak_Integration->SN_Ratio LOD_LLOQ LOD (S/N ≥ 3) LLOQ (S/N ≥ 10) SN_Ratio->LOD_LLOQ cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

References

The Gold Standard in Fulvestrant Bioanalysis: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fulvestrant (B1683766) in biological matrices is paramount for pharmacokinetic studies and clinical trial monitoring. The choice of an appropriate internal standard is a critical factor influencing the reliability of bioanalytical data. This guide provides a comprehensive comparison of deuterated and non-deuterated internal standards for the bioanalysis of fulvestrant, with a focus on accuracy and precision, supported by experimental data.

The Critical Role of Internal Standards in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, an internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls. Its purpose is to correct for the variability inherent in the analytical process, such as sample extraction, chromatographic injection, and ionization efficiency. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is affected by experimental variations in the same way.

Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely considered the "gold standard" in bioanalysis. Their near-identical chemical structure and properties to the analyte ensure they co-elute chromatographically and experience similar matrix effects, leading to highly accurate and precise quantification. While non-deuterated, or analog, internal standards can be used, they often exhibit different chromatographic behavior and susceptibility to matrix effects, potentially compromising data quality.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following table summarizes the typical performance of a validated LC-MS/MS method for fulvestrant using a deuterated internal standard (Fulvestrant-d3). Due to the lack of published data for non-deuterated internal standards in fulvestrant bioanalysis, a direct data comparison is not feasible. Instead, the table highlights the superior performance characteristics expected from a deuterated internal standard based on established principles of bioanalytical chemistry.

Performance MetricDeuterated Internal Standard (Fulvestrant-d3)Non-Deuterated (Analog) Internal Standard (Hypothetical)
Accuracy (% Bias) Intra-day: -2.3% to 3.1% Inter-day: -1.9% to 2.5%Expected to be more variable due to differences in extraction recovery and matrix effects.
Precision (% RSD) Intra-day: ≤ 3.1% Inter-day: ≤ 2.97%Expected to be higher due to inconsistent compensation for analytical variability.
Extraction Recovery Consistent and closely tracks that of fulvestrant.May differ significantly from fulvestrant, leading to inaccurate quantification.
Matrix Effect Minimal, as it is nearly identical for the analyte and the internal standard.Can be significant and different from the analyte, causing ion suppression or enhancement.
Regulatory Acceptance Widely accepted and preferred by regulatory agencies.May require more extensive validation to demonstrate robustness.

Experimental Protocols

A detailed experimental protocol for a validated LC-MS/MS method for the determination of fulvestrant in human plasma using Fulvestrant-d3 as an internal standard is provided below.

Sample Preparation
  • Method: Liquid-Liquid Extraction (LLE)

  • Procedure:

    • To 500 µL of human plasma in a centrifuge tube, add 25 µL of Fulvestrant-d3 internal standard solution (100 ng/mL in methanol).

    • Vortex for 30 seconds.

    • Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the mobile phase.

    • Vortex for 30 seconds and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: Chromolith RP-18e (100 x 4.6 mm)

    • Mobile Phase: 0.5% acetic acid in water and acetonitrile (B52724) (20:80, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Run Time: 3.0 minutes

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Fulvestrant: m/z 605.2 → 427.4

      • Fulvestrant-d3 (IS): m/z 608.6 → 430.4

    • Collision Energy: 30 V for fulvestrant and 31 V for Fulvestrant-d3

Visualizing the Rationale and Process

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of fulvestrant and a typical bioanalytical workflow.

Fulvestrant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Breast Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fulvestrant Fulvestrant ER_monomer Estrogen Receptor α (ERα) Monomer Fulvestrant->ER_monomer Binds to ERα Dimerization Dimerization ER_monomer->Dimerization Inhibits Proteasome Proteasome ER_monomer->Proteasome Promotes Degradation ER_dimer ERα Dimer Dimerization->ER_dimer Forms ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to cluster_nucleus cluster_nucleus Transcription Gene Transcription ERE->Transcription Initiates Cell_Growth Cell Proliferation and Survival Transcription->Cell_Growth Leads to

Caption: Mechanism of action of fulvestrant in breast cancer cells.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Deuterated Internal Standard (e.g., Fulvestrant-d3) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification using Analyte/IS Peak Area Ratio Detection->Quantification Results Reporting of Fulvestrant Concentration Quantification->Results

Caption: A typical workflow for the bioanalysis of fulvestrant.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. For the quantification of fulvestrant, the use of a deuterated internal standard such as Fulvestrant-d3 has been shown to provide excellent accuracy and precision. The near-identical physicochemical properties of a deuterated internal standard to the analyte ensure that it effectively compensates for variations throughout the analytical process, from sample preparation to detection.

While Fulvestrant-9-sulfone-d3 is commercially available, the lack of published performance data for its use as an internal standard in fulvestrant bioanalysis, coupled with the scarcity of data for any non-deuterated internal standards, strongly suggests that a deuterated analog of the parent drug, like Fulvestrant-d3, is the industry-preferred choice. For researchers and scientists in drug development, adhering to this "gold standard" approach is crucial for generating high-quality, reproducible data that can confidently support preclinical and clinical studies.

A Comparative Guide to the Recovery of Fulvestrant from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of methods for the extraction and recovery of Fulvestrant (B1683766) from various biological matrices. The selection of an appropriate extraction method is critical for accurate quantification in pharmacokinetic, pharmacodynamic, and toxicological studies. This document compares the performance of different techniques, presents supporting experimental data, and provides detailed methodologies to aid in the selection and implementation of the most suitable protocol for your research needs.

Comparison of Fulvestrant Recovery Across Different Extraction Methods and Biological Matrices

The efficiency of Fulvestrant recovery is highly dependent on the chosen extraction method and the complexity of the biological matrix. Liquid-liquid extraction (LLE) is a commonly reported method for plasma samples, demonstrating variable but often high recovery rates. Data on other matrices such as serum and tissue homogenates are less prevalent in the literature.

Biological MatrixExtraction MethodAnalytical MethodRecovery Percentage (%)Reference
Human Plasma Liquid-Liquid Extraction (LLE)LC-MS/MS65.00 - 71.17[1][2]
Human Plasma Liquid-Liquid Extraction (LLE)LC-MS/MSOverall Mean Recovery: 79.29[1]
Rat Plasma Supported Liquid Extraction (SLE)LC-MS/MSNot explicitly reported[3]
Serum No data found--
Tissue Homogenate No data found--

Experimental Protocols

Liquid-Liquid Extraction (LLE) of Fulvestrant from Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the quantification of Fulvestrant in human plasma[1][4].

Materials:

  • Human plasma (K3EDTA)

  • Fulvestrant standard solution

  • Internal standard solution (e.g., Fulvestrant-d3)

  • Methyl tertiary butyl ether (MTBE)

  • Vortex mixer

  • Centrifuge (capable of 4000 rpm and 20°C)

  • Evaporator (e.g., nitrogen evaporator) at 40°C

  • Mobile phase for LC-MS/MS analysis

Procedure:

  • To a 3.0 mL disposable polypropylene (B1209903) tube, add a 500 µL aliquot of human plasma.

  • Spike the plasma sample with the appropriate amount of Fulvestrant standard and 10 µL of the internal standard solution.

  • Add 2.5 mL of methyl tertiary butyl ether (MTBE) to the tube.

  • Vortex the sample for approximately 10 minutes to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for approximately 5 minutes at 20°C to separate the aqueous and organic layers.

  • Carefully transfer the supernatant (organic layer) to a clean, labeled vial.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Mix thoroughly and inject the sample into the LC-MS/MS system for analysis.

Supported Liquid Extraction (SLE) of Fulvestrant from Rat Plasma

Materials:

  • Rat plasma

  • Supported Liquid Extraction (SLE) cartridge or 96-well plate

  • Water or an appropriate buffer for sample pre-treatment

  • Water-immiscible organic solvent (e.g., ethyl acetate, methyl tertiary butyl ether)

  • Collection tubes or plate

  • Evaporator (e.g., nitrogen evaporator)

  • Mobile phase for LC-MS/MS analysis

Procedure:

  • Sample Pre-treatment: Dilute the plasma sample with water or a suitable buffer (typically a 1:1 ratio) to reduce viscosity and facilitate loading onto the SLE sorbent.

  • Sample Loading: Load the pre-treated sample onto the SLE cartridge or well. Apply a brief, gentle vacuum or positive pressure to initiate the flow of the sample into the sorbent bed.

  • Analyte Adsorption: Allow the sample to adsorb onto the diatomaceous earth support for a recommended time, typically 5-10 minutes. During this step, the aqueous sample spreads over the large surface area of the support material.

  • Analyte Elution: Add a water-immiscible organic solvent to the cartridge or well to elute the Fulvestrant. The non-polar drug partitions into the organic solvent, leaving behind polar matrix components on the aqueous layer adsorbed to the support. Collect the eluate.

  • Solvent Evaporation: Evaporate the collected organic solvent to dryness.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for subsequent analysis by LC-MS/MS.

Experimental Workflows

Fulvestrant_LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis_prep Analysis Preparation plasma 500 µL Human Plasma spike Spike with Fulvestrant and Internal Standard plasma->spike 1 add_mtbe Add 2.5 mL MTBE spike->add_mtbe 2 vortex Vortex for 10 min add_mtbe->vortex 3 centrifuge Centrifuge at 4000 rpm for 5 min vortex->centrifuge 4 transfer Transfer Supernatant centrifuge->transfer 5 evaporate Evaporate to Dryness transfer->evaporate 6 reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute 7 analysis LC-MS/MS Analysis reconstitute->analysis 8

Caption: Liquid-Liquid Extraction Workflow for Fulvestrant from Plasma.

Signaling Pathway

Fulvestrant_Signaling_Pathway cluster_nucleus Cell Nucleus Fulvestrant Fulvestrant ER Estrogen Receptor (ER) Fulvestrant->ER Binds and Degrades ERE Estrogen Response Element (ERE) in DNA ER->ERE Binding Blocked Gene_Transcription Estrogen-Responsive Gene Transcription ERE->Gene_Transcription Inhibition Cell_Growth Tumor Cell Growth and Proliferation Gene_Transcription->Cell_Growth Inhibition

Caption: Fulvestrant's Mechanism of Action on the Estrogen Receptor Pathway.

References

A Comparative Guide to Inter-day and Intra-day Precision in Fulvestrant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Fulvestrant (B1683766) is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The precision of the analytical method used is a key determinant of data reliability. This guide provides an objective comparison of the inter-day and intra-day precision of common analytical methods for Fulvestrant, supported by experimental data.

Precision in Fulvestrant Analysis: A Head-to-Head Comparison

The two predominant methods for the quantitative analysis of Fulvestrant are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While both offer the requisite sensitivity and selectivity, their precision profiles can differ.

Quantitative Data Summary

The following tables summarize the inter-day and intra-day precision for Fulvestrant analysis using LC-MS/MS and HPLC-UV methods, as reported in various validation studies. Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

Table 1: Inter-day and Intra-day Precision of Fulvestrant Analysis by LC-MS/MS

Concentration Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Matrix
0.100 - 25.0≤ 3.1[1]≤ 2.97[1]Human Plasma
0.25 - 751.24 - 6.42[2]1.91 - 8.98[2]Not Specified
0.052 - 401.8 - 4.9[3]1.9 - 8.6[3]Not Specified
0.1 - 20.02.95 (average)[1]3.98 (average)[1]Human Plasma

Table 2: Inter-day and Intra-day Precision of Fulvestrant Analysis by HPLC-UV

Concentration Range (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Matrix
0.5 - 20< 3.07[4]< 3.07[4]Pharmaceutical Preparations
0.08 - 2≤ 2[5]≤ 2[5]Bulk Drug

Note on Immunoassays (ELISA): Direct enzyme-linked immunosorbent assay (ELISA) kits for the specific quantification of Fulvestrant are not widely reported in the literature. A significant consideration for researchers is the potential for Fulvestrant to interfere with estradiol (B170435) immunoassays, leading to falsely elevated estradiol levels.[6][7] This cross-reactivity is due to the structural similarity between Fulvestrant and estradiol. Therefore, when measuring estradiol in patients treated with Fulvestrant, methods like LC-MS/MS are recommended to avoid misleading results.[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for LC-MS/MS and HPLC-UV analysis of Fulvestrant.

LC-MS/MS Method for Fulvestrant in Human Plasma
  • Sample Preparation: Liquid-liquid extraction (LLE) is a common technique. In one method, Fulvestrant and its internal standard (e.g., Fulvestrant-D3) are extracted from human plasma using methyl tertiary butyl ether (MTBE).[1]

  • Chromatography:

    • Column: A Chromolith RP-18e column (100 x 4.6 mm) is utilized.[1]

    • Mobile Phase: An isocratic mobile phase consisting of 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v) is used.[1]

    • Flow Rate: The flow rate is maintained at 1.0 mL/min.[1]

  • Mass Spectrometry:

    • Ionization: Turbo-ion spray in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor the transitions of m/z 605.2 → 427.4 for Fulvestrant and m/z 608.6 → 430.4 for the internal standard.[1]

HPLC-UV Method for Fulvestrant in Pharmaceutical Formulations
  • Sample Preparation: The drug is typically extracted from the formulation matrix using a suitable solvent like methanol (B129727), followed by filtration.[4]

  • Chromatography:

    • Column: A reversed-phase C18 analytical column (e.g., 250 mm × 4.6 mm I.D., 5 μM) is commonly used.[4]

    • Mobile Phase: A mixture of 1% orthophosphoric acid and methanol (80:20, v/v) is a reported mobile phase.[4]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

    • Detection: UV detection is performed at a wavelength of 225 nm.[5]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Fulvestrant using LC-MS/MS, from sample collection to data interpretation.

Fulvestrant_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Liquid-Liquid Extraction InternalStandard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting of Concentrations Quantification->Reporting

References

A Comparative Guide to Assessing the Specificity of Analytical Methods for Fulvestrant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for the accurate quantification of Fulvestrant and its impurities. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for assessing the specificity of Fulvestrant analysis, supported by experimental data and detailed protocols.

The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2] In the context of Fulvestrant, a stability-indicating method is crucial, which is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance and product over time.[3] Forced degradation studies are a key component of validating a method's specificity.[4]

Comparison of Analytical Methods for Fulvestrant Specificity

This section compares the performance of a stability-indicating UPLC-PDA method with various reported HPLC-UV methods. The UPLC method demonstrates superior specificity in resolving Fulvestrant from its known impurities and degradation products.

Table 1: Comparison of HPLC-UV and UPLC-PDA Method Specificity for Fulvestrant Analysis

ParameterHPLC-UV Method 1[3]HPLC-UV Method 2[5]UPLC-PDA Method[1]
Principle Reverse-Phase HPLC with UV detectionNormal-Phase HPLC with PDA detectionReverse-Phase UPLC with PDA detection
Specificity Assessment Forced degradation (acid, alkali, oxidation). No interference from excipients.[3]No interference from blank and placebo. Resolution of enantiomers.[5]Forced degradation (acid, alkali, oxidation, thermal, photolytic, metallic). Peak purity analysis.[1]
Resolution Degraded products were well resolved from the analyte peak.[6]Resolution between enantiomers (FST-A and FST-B) was greater than 1.0.[5]All known impurities and degradation products are well-resolved from the Fulvestrant peak.[1][7]
Run Time Approximately 3.1 min[3]Approximately 30 min[5]6 min[1][7]
Key Advantages Rapid analysis for routine QC.[3]Separation of enantiomers.[5]High resolution, speed, and capability to resolve all degradation impurities.[1][7]
Limitations Limited information on resolution of specific degradation products.Long run time, focus on enantiomers rather than degradation products.Requires high-pressure instrumentation.

Table 2: Forced Degradation Study Summary for the UPLC-PDA Method [1]

Stress ConditionReagent/ConditionDurationObservation
Acid Hydrolysis 1N HCl2 hours at 80°CDegradation observed. Peak purity of Fulvestrant maintained.
Alkali Hydrolysis 0.1N NaOH1 hour at 80°CDegradation observed. Peak purity of Fulvestrant maintained.
Oxidative Degradation 30% H₂O₂24 hours at RTDegradation observed. Peak purity of Fulvestrant maintained.
Thermal Degradation 105°C48 hoursDegradation observed. Peak purity of Fulvestrant maintained.
Photolytic Degradation UV light (254 nm)24 hoursDegradation observed. Peak purity of Fulvestrant maintained.
Metallic Degradation Ferric Chloride24 hoursDegradation observed. Peak purity of Fulvestrant maintained.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and verification.

1. UPLC-PDA Method for Specificity Assessment [1]

  • Instrumentation: ACQUITY UPLC H-Class system with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Column: ACQUITY UPLC BEH Shield RP18, 50 mm × 2.1 mm, 1.7-μm.

  • Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and methanol (B129727) (300:400:300, v/v/v) with 1.0 mL of orthophosphoric acid added.

  • Flow Rate: 0.3 mL/min.

  • Detection: PDA at 220.0 nm.

  • Injection Volume: 3.0 µL.

  • Specificity Study:

    • Forced Degradation: Subject Fulvestrant solution (100 µg/mL) to acid (1N HCl, 80°C, 2h), alkali (0.1N NaOH, 80°C, 1h), oxidative (30% H₂O₂, RT, 24h), thermal (105°C, 48h), photolytic (UV light, 24h), and metallic (FeCl₃, 24h) stress conditions.

    • Analysis: Analyze the stressed samples using the UPLC-PDA method.

    • Peak Purity: Evaluate the peak purity of Fulvestrant in the stressed samples using the PDA detector software to ensure no co-eluting peaks.

    • Resolution: Check for the resolution of the Fulvestrant peak from all degradation product peaks and known impurity peaks (e.g., 6-Keto Fulvestrant, Fulvestrant Sulfone).

2. HPLC-UV Method for Specificity Assessment [3]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Reversed-phase C18 analytical column.

  • Mobile Phase: Mixture of 1% orthophosphoric acid and methanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 243 nm.

  • Specificity Study:

    • Forced Degradation: Subject Fulvestrant to acid hydrolysis, alkali hydrolysis, and oxidation (30% H₂O₂).

    • Analysis: Analyze the stressed samples and a solution containing formulation excipients to check for interference.

    • Resolution: Observe the chromatograms to ensure that the degradation product peaks are resolved from the main Fulvestrant peak.

Visualizations

The following diagrams illustrate the workflow for assessing analytical method specificity and the signaling pathway context of Fulvestrant.

G Workflow for Assessing Specificity of Fulvestrant Analytical Method cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Specificity Analysis cluster_3 Validation Outcome MD Develop Analytical Method (e.g., UPLC-PDA) FD Subject Fulvestrant to Stress Conditions MD->FD ICH Guidelines Acid Acid Hydrolysis FD->Acid Alkali Alkali Hydrolysis FD->Alkali Oxidation Oxidation FD->Oxidation Thermal Thermal FD->Thermal Photo Photolysis FD->Photo Analysis Analyze Stressed Samples FD->Analysis Purity Peak Purity Assessment (PDA Detector) Analysis->Purity Resolution Resolution from Impurities and Degradants Analysis->Resolution Placebo Analysis of Placebo and Blank Analysis->Placebo Validation Method is Specific and Stability-Indicating Analysis->Validation Acceptance Criteria Met

Caption: Workflow for assessing the specificity of an analytical method for Fulvestrant.

G Fulvestrant's Mechanism of Action Fulvestrant Fulvestrant ER Estrogen Receptor (ERα) Fulvestrant->ER Binds and Blocks Dimerization ER Dimerization ER->Dimerization Degradation ER Degradation ER->Degradation Induces Estrogen Estrogen Estrogen->ER Binds and Activates Nuclear Nuclear Translocation Dimerization->Nuclear ERE Estrogen Response Element (ERE) in DNA Nuclear->ERE Transcription Gene Transcription (Cell Proliferation) ERE->Transcription

Caption: Fulvestrant's mechanism of action as an estrogen receptor downregulator.

References

comparison of different mass spectrometers for Fulvestrant analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Fulvestrant (B1683766), the selection of an appropriate mass spectrometer is a critical decision that directly impacts assay sensitivity, accuracy, and throughput. This guide provides an objective comparison of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Fulvestrant quantification in biological matrices, supported by experimental data from published studies.

Performance Comparison of LC-MS/MS Methods

The following table summarizes the quantitative performance of various LC-MS/MS methods used for Fulvestrant analysis. While direct head-to-head comparisons of different mass spectrometer models are limited in published literature, the data provides insights into the capabilities of different systems and methodologies.

ParameterMethod 1Method 2Method 3
Mass Spectrometer Turbo-ion spray tandem mass spectrometry (TIS-MS/MS)LC-MS/MS system with Agilent SB-C18 columnTriple Quadrupole Mass Spectrometer
Matrix Human PlasmaRat PlasmaHuman Plasma
Linearity Range (ng/mL) 0.100 - 25.0[1]0.05 - 100.0[2][3]1 - 100[4]
Correlation Coefficient (r²) >0.99[1]0.99[2][3]> 0.99[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.100[1]0.05[2][3]1
Intra-day Precision (%RSD) ≤ 3.1[1]<8.03Not explicitly stated, but method validated as per guidelines[4]
Inter-day Precision (%RSD) ≤ 2.97[1]<8.03Not explicitly stated, but method validated as per guidelines[4]
Intra-day Accuracy (%) 84.5 to 100.0[1]-13.35 to 7.68Not explicitly stated, but method validated as per guidelines[4]
Inter-day Accuracy (%) 84.5 to 100.0[1]-13.35 to 7.68Not explicitly stated, but method validated as per guidelines[4]
Extraction Recovery (%) 79.29[1]85.81 - 97.59[5]Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the key experimental protocols from the cited studies.

Sample Preparation
  • Method 1 (Liquid-Liquid Extraction - LLE): 500 µL of human plasma was used. The analyte was extracted using methyl tertiary butyl ether (MTBE).[1]

  • Method 2 (Supported-Liquid Extraction - SLE): Rat plasma samples were prepared using supported-liquid extraction.[2][3]

  • Method 3 (Protein Precipitation): Human plasma samples were prepared by a single-step protein precipitation.[4]

Liquid Chromatography
  • Method 1:

    • Column: Chromolith RP-18e (100 x 4.6 mm)[1]

    • Mobile Phase: 0.5% acetic acid and acetonitrile (B52724) (20:80, v/v)[1]

    • Flow Rate: 1.0 mL/min with approximately 50% flow splitting[1]

    • Run Time: < 3.0 min[1]

  • Method 2:

    • Column: Agilent SB-C18 (2.1 x 50 mm, 3.5 μm)[2][3]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (75:25, v/v) containing 1mM ammonium (B1175870) acetate.[5]

    • Flow Rate: 0.4 mL/min[5]

  • Method 3:

    • Column: Kinetex biphenyl (B1667301) column (150 × 4.6 mm, 2.6 µm)[6]

    • Mobile Phase: Linear gradient of 0.1% formic acid in water and in acetonitrile.[6]

    • Run Time: 4 min[4]

Mass Spectrometry
  • Method 1:

    • Ionization: Turbo-ion spray (TIS) in negative ion mode [M-H]⁻[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

    • MRM Transitions: Fulvestrant: m/z 605.2 → 427.4; IS (Fulvestrant-D3): m/z 608.6 → 430.4[1]

    • Collision Energy: Fulvestrant: 30V; IS: 31V[1]

  • Method 2:

    • Ionization: Electrospray Ionization (ESI) in negative mode.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[2][3]

    • MRM Transitions: Fulvestrant: m/z 605.5 → 427.5; IS (Fulvestrant-d3): m/z 608.5 → 430.5[2][3]

  • Method 3:

    • Ionization: Electrospray ionization (ESI) in positive mode.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[4]

Experimental Workflow

The general workflow for the analysis of Fulvestrant in biological samples by LC-MS/MS is depicted in the following diagram.

Fulvestrant_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample IS_Spike Spike with Internal Standard Plasma->IS_Spike Extraction Extraction (LLE, SLE, or Protein Ppt.) IS_Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Ionization Mass Spectrometer (Ionization) LC_Separation->MS_Ionization MS_Analysis MS/MS Analysis (MRM) MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for Fulvestrant analysis by LC-MS/MS.

References

Navigating Bioanalytical Method Validation for Fulvestrant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the regulatory landscape and a critical comparison of bioanalytical methodologies for the potent anti-cancer agent, Fulvestrant (B1683766), reveals a clear preference for mass spectrometric techniques over immunoassays. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current regulatory guidelines and a data-driven comparison of validated bioanalytical methods, underscoring the importance of methodological choice in generating reliable pharmacokinetic data.

The bioanalytical validation of methods to quantify Fulvestrant, a selective estrogen receptor degrader (SERD), is pivotal for both preclinical and clinical studies. Accurate measurement of drug concentrations in biological matrices is fundamental to understanding its pharmacokinetics, establishing dose-response relationships, and ensuring patient safety and therapeutic efficacy. The global regulatory landscape for bioanalytical method validation is largely harmonized through the International Council for Harmonisation (ICH) M10 guideline, which has been adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guideline provides a comprehensive framework for the validation of bioanalytical methods, ensuring data integrity and reliability across different laboratories and regulatory submissions.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of Fulvestrant. Its high selectivity, sensitivity, and accuracy make it the method of choice for quantifying the drug and its metabolites in complex biological matrices such as plasma. A review of published literature reveals several validated LC-MS/MS methods for Fulvestrant, each with its own set of performance characteristics.

Below is a comparative summary of key validation parameters from various published LC-MS/MS methods for the determination of Fulvestrant in human plasma.

ParameterMethod 1Method 2Method 3
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1][2]0.25 ng/mL[3]0.100 ng/mL[4]
Linearity Range 0.05 - 100.0 ng/mL[1][2]0.25 - 75 ng/mL[3]0.100 - 25.0 ng/mL[4]
Intra-day Precision (%CV) <15%<4.74%≤ 3.1%[4]
Inter-day Precision (%CV) <15%<4.74%≤ 2.97%[4]
Intra-day Accuracy (%Bias) Within ±15%97.67% - 102.93%84.5% - 100.0%
Inter-day Accuracy (%Bias) Within ±15%97.67% - 102.93%84.5% - 100.0%
Recovery Not Reported58.97%79.29%[4]
Internal Standard Fulvestrant-d3[1]Fulvestrant D3[3]Fulvestrant-D3[4]
Sample Preparation Supported-Liquid Extraction[1]Liquid-Liquid Extraction[3]Liquid-Liquid Extraction[4]

The Challenge with Immunoassays: A Case of Cross-Reactivity

While immunoassays are a common bioanalytical tool, their application for monitoring patients treated with Fulvestrant is fraught with significant challenges. Extensive evidence from multiple studies demonstrates that Fulvestrant cross-reacts with estradiol (B170435) immunoassays, leading to falsely elevated estradiol levels.[5] This interference is due to the structural similarity between Fulvestrant and estradiol.

This cross-reactivity can have serious clinical implications, potentially leading to incorrect assessments of a patient's hormonal status and subsequent inappropriate treatment decisions. Consequently, for patients undergoing Fulvestrant therapy, the use of immunoassays for monitoring estradiol levels is not recommended. LC-MS/MS, with its ability to chromatographically separate Fulvestrant from endogenous hormones before detection, is the preferred method to ensure accurate measurements.

Notably, a dedicated and validated immunoassay for the direct quantification of Fulvestrant in biological matrices is not readily found in the scientific literature, further cementing the role of LC-MS/MS as the primary bioanalytical technique.

Experimental Protocols: A Closer Look at LC-MS/MS Methods

Detailed experimental protocols are crucial for the successful implementation and validation of bioanalytical methods. Below are outlines of typical protocols for the quantification of Fulvestrant in plasma using LC-MS/MS, based on published methods.

Method 1: Supported-Liquid Extraction (SLE) based LC-MS/MS[1]
  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (Fulvestrant-d3).

    • Load the sample onto an SLE cartridge.

    • Elute the analyte and internal standard with an organic solvent (e.g., ethyl acetate).

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

  • Mass Spectrometric Conditions:

    • Ionization: Negative Electrospray Ionization (ESI)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Fulvestrant: m/z 605.5 → 427.5[1]

      • Fulvestrant-d3: m/z 608.5 → 430.5[1]

Method 2: Liquid-Liquid Extraction (LLE) based LC-MS/MS[4]
  • Sample Preparation:

    • To 500 µL of plasma, add an internal standard (Fulvestrant-D3).[4]

    • Add an extraction solvent (e.g., methyl tertiary butyl ether).[4]

    • Vortex and centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]

  • Chromatographic Conditions:

    • Column: Chromolith RP-18e (100 × 4.6 mm)[4]

    • Mobile Phase: Isocratic elution with a mixture of 0.5% acetic acid and acetonitrile (20:80, v/v).[4]

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: 35°C[4]

  • Mass Spectrometric Conditions:

    • Ionization: Turbo Ion Spray (positive or negative mode can be optimized)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Fulvestrant: m/z 605.2 → 427.4[4]

      • Fulvestrant-D3: m/z 608.6 → 430.4[4]

Visualizing the Workflow and Comparison

To further clarify the processes and comparisons, the following diagrams illustrate the bioanalytical method validation workflow and a qualitative comparison of LC-MS/MS and immunoassay methods for Fulvestrant bioanalysis.

Bioanalytical Method Validation Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Application Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ Precision->LLOQ Recovery Recovery LLOQ->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability SampleAnalysis Study Sample Analysis Stability->SampleAnalysis

Bioanalytical Method Validation Workflow
dot digraph "Method Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontcolor="#202124", penwidth=2]; edge [penwidth=2];

subgraph "cluster_LCMS" { label="LC-MS/MS"; style="rounded"; node [fillcolor="#D9EAD3", color="#34A853"]; LCMS_Selectivity [label="High Selectivity"]; LCMS_Sensitivity [label="High Sensitivity"]; LCMS_Accuracy [label="High Accuracy"]; LCMS_Robustness [label="Robust & Reliable"]; }

subgraph "cluster_IA" { label="Immunoassay"; style="rounded"; node [fillcolor="#FAD2CF", color="#EA4335"]; IA_Selectivity [label="Potential Cross-Reactivity"]; IA_Sensitivity [label="Variable Sensitivity"]; IA_Accuracy [label="Accuracy Issues"]; IA_Fulvestrant [label="No Validated Assay for Direct Quantification"]; }

subgraph "cluster_Conclusion" { node [shape=ellipse, style="filled", fillcolor="#FEF1E0", color="#FBBC05", fontcolor="#202124"]; Conclusion [label="LC-MS/MS is the\nrecommended method for\nFulvestrant bioanalysis."]; }

{rank=same; LCMS_Selectivity; IA_Selectivity;} {rank=same; LCMS_Sensitivity; IA_Sensitivity;} {rank=same; LCMS_Accuracy; IA_Accuracy;} {rank=same; LCMS_Robustness; IA_Fulvestrant;}

LCMS_Robustness -> Conclusion; IA_Fulvestrant -> Conclusion; }

References

Safety Operating Guide

Proper Disposal of Fulvestrant-9-sulfone-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Fulvestrant-9-sulfone-d3, a deuterated analog of a potent estrogen receptor antagonist.

Fulvestrant and its related compounds are classified as hazardous materials, necessitating careful handling and disposal to mitigate risks to personnel and the environment. The following procedures are based on established safety data sheets for similar compounds and general best practices for chemical waste management.

Hazard Profile

This compound should be handled with the same precautions as Fulvestrant. Key hazards include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[1]

  • Reproductive Toxicity: May damage fertility or the unborn child.[2][3][4]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[3][4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste transfer.

Personal Protective Equipment (PPE)

Before handling the compound, ensure all personnel are equipped with the appropriate PPE to minimize exposure:

  • Gloves: Wear appropriate chemical-resistant gloves.[2]

  • Protective Clothing: A lab coat or an impervious apron is recommended.[2]

  • Eye Protection: Use safety glasses or goggles.[2]

  • Respiratory Protection: In case of insufficient ventilation or handling of powders, wear suitable respiratory equipment.[5]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe disposal.

  • Designated Waste Container: Use a clearly labeled, sealable container for all this compound waste. The label should include the chemical name and relevant hazard symbols.

  • Types of Waste:

    • Solid Waste: This includes unused or expired compounds, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, and bench paper).

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container.

  • Containment: All contaminated disposables should be placed in sealable bags before being transferred to the larger waste container.[6]

Storage of Chemical Waste

Pending disposal, all waste containing this compound must be stored safely.

  • Secure Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4][5]

  • Locked Storage: It is recommended to store the waste in a locked cabinet or facility to prevent unauthorized access.[2][4]

Final Disposal

The final disposal method must comply with all local, regional, and national regulations.

  • Consult Regulations: Before proceeding with disposal, consult with your institution's Environmental Health and Safety (EHS) department and review local and national legislation.[3][6]

  • Approved Waste Management Service: Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste management company.

  • Incineration: For compounds like Fulvestrant, disposal at an approved incineration plant is a recommended method.[3] Do not dispose of this chemical into the sanitary sewer system or general trash.

Emergency Procedures

In the event of accidental exposure or spillage, follow these immediate safety measures:

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If symptoms develop, seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
Eye Contact Rinse opened eyes for several minutes under running water. If symptoms persist, consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3]
Spillage Absorb spills with an inert material (e.g., sand, earth) and collect for disposal.[3] Ensure adequate ventilation and prevent the spill from entering drains.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Step 1: Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) B Step 2: Segregate Waste (Solid & Liquid) A->B C Step 3: Use Labeled, Sealable Waste Containers B->C D Step 4: Store Waste Securely (Ventilated, Locked Area) C->D E Step 5: Consult Institutional & Local Disposal Regulations D->E F Step 6: Arrange for Professional Waste Disposal (e.g., Incineration) E->F

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling Fulvestrant-9-sulfone-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Fulvestrant-9-sulfone-d3 is paramount. This guide provides essential procedural information to minimize exposure risk and ensure laboratory safety. The toxicological properties of this compound have not been thoroughly investigated, and it should be handled as a potentially hazardous substance.[1]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and water and rinse thoroughly.[2]

  • In case of eye contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[1][2] Seek medical attention if irritation persists.[1][2]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[2]

  • If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary personal protective equipment for handling this compound. Given the compound's potential hazards, including being harmful upon inhalation, skin contact, or ingestion, and causing skin and eye irritation, a comprehensive PPE strategy is crucial.[1][2]

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Chemical-resistant glovesNitrile or other suitable material. Inspect for tears or holes before use. Double-gloving is recommended for potent compounds.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Respiratory Protection N95 respirator or higherRequired when handling the powder form outside of a certified chemical fume hood or glove box, especially in cases of insufficient ventilation.[1][3]
Body Protection Laboratory coatLong-sleeved and fully buttoned.
Body Protection Disposable gownRecommended to be worn over the lab coat when handling larger quantities or during procedures with a higher risk of contamination. Gowns should be seamless, close in the back, and have tight-fitting cuffs.[3]
Foot Protection Closed-toe shoesStandard laboratory requirement.
Specialized Protection Full-body coveralls ("bunny suits")Recommended for high-potency API handling, especially in cleanroom environments, to provide head-to-toe protection.[3][4]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical to maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a dry, well-ventilated area.[1]

  • The recommended long-term storage temperature is -20°C.[1]

  • The storage area should be clearly labeled with appropriate hazard warnings.

2. Preparation and Weighing:

  • All handling of the solid compound should be conducted in a certified chemical fume hood, a glove box, or a similar containment device to minimize inhalation exposure.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.

  • When weighing, use a balance inside the containment unit or use a vented balance safety enclosure.

3. Experimental Use:

  • Ensure all required PPE is worn correctly before beginning any experimental work.

  • Handle the compound with care to avoid generating dust.

  • If working with solutions, be mindful of potential splashes or aerosol formation.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste in a manner consistent with federal, state, and local regulations.[1] Do not dispose of it down the drain or in regular trash.[5]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed hazardous waste container.

  • Unused Product: Dispose of any unused product in the same manner as chemical waste.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

experimental_workflow cluster_receipt Receiving and Storage cluster_preparation Preparation and Handling cluster_experiment Experimental Procedure cluster_disposal Decontamination and Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store at -20°C in a Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe containment Work in Fume Hood or Glove Box don_ppe->containment weigh Weigh Compound containment->weigh dissolve Prepare Solution weigh->dissolve conduct_experiment Conduct Experiment dissolve->conduct_experiment decontaminate Decontaminate Work Area and Equipment conduct_experiment->decontaminate dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste decontaminate->dispose_solid remove_ppe Remove PPE dispose_liquid->remove_ppe dispose_solid->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.